Suberoyl bis-hydroxamic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N'-dihydroxyoctanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c11-7(9-13)5-3-1-2-4-6-8(12)10-14/h13-14H,1-6H2,(H,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQPVOFTURLJPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)NO)CCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Suberoyl Bis-hydroxamic Acid (SAHA): A Comprehensive Technical Guide on its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Suberoyl bis-hydroxamic acid (SAHA), also known as Vorinostat, is a potent histone deacetylase (HDAC) inhibitor that has emerged as a significant therapeutic agent in oncology. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of SAHA. It details the seminal research that led to its identification as an HDAC inhibitor and subsequent development as an anticancer drug. Various chemical and chemoenzymatic synthetic routes are presented, along with detailed experimental protocols for key biological assays. The guide also elucidates the signaling pathways modulated by SAHA, leading to cell cycle arrest and apoptosis in cancer cells. Quantitative data on its inhibitory activity and cellular effects are summarized in structured tables for ease of reference. This document is intended to be a valuable resource for researchers and professionals involved in the fields of cancer biology and drug development.
Discovery and Development
The journey to the discovery of this compound (SAHA), marketed as Vorinostat (Zolinza®), began with early observations of cellular differentiation. In 1966, it was noted that dimethylsulfoxide (DMSO) could induce murine erythroleukemia cells to differentiate into normal erythrocytes. This finding spurred further investigation by Columbia University chemist Ronald Breslow and Memorial Sloan-Kettering researcher Paul Marks to develop more potent analogues of DMSO for cancer therapy.[1] Their optimization efforts led to the discovery of suberoylanilide hydroxamic acid (SAHA) and its potent histone deacetylase (HDAC)-inhibiting properties.[1]
SAHA was the first HDAC inhibitor to be approved by the U.S. Food and Drug Administration (FDA) in 2006 for the treatment of cutaneous T-cell lymphoma (CTCL).[1][2] It is a member of the hydroxamate group of HDAC inhibitors and has demonstrated a broad spectrum of epigenetic activities.[1][3]
Mechanism of Action
SAHA functions as a pan-inhibitor of class I, II, and IV histone deacetylases.[1][4] HDACs are a class of enzymes that remove acetyl groups from the lysine residues of histones and other proteins.[5] This deacetylation leads to a more compact chromatin structure, repressing gene transcription.[6] In many cancer cells, HDACs are overexpressed or aberrantly recruited, leading to the silencing of tumor suppressor genes.[5]
SAHA's mechanism of action involves binding to the active site of HDACs and chelating the zinc ion that is essential for their enzymatic activity.[1] This inhibition of HDACs results in the hyperacetylation of histones, leading to a more relaxed chromatin structure and the re-expression of silenced genes that are crucial for inducing cell differentiation, cell cycle arrest, and apoptosis.[1][6]
The downstream effects of SAHA-mediated HDAC inhibition are multifaceted and include:
-
Cell Cycle Arrest: SAHA induces cell cycle arrest, primarily at the G1 and G2-M phases, through the upregulation of cell cycle inhibitors like p21 and the downregulation of cyclins.[5][7]
-
Apoptosis: SAHA triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[5][7] This involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases.[2][8]
-
Inhibition of Angiogenesis: SAHA has been shown to downregulate the expression of pro-angiogenic factors, thereby inhibiting the formation of new blood vessels that supply tumors.[6]
Synthesis of this compound (SAHA)
Several synthetic routes for SAHA have been developed, ranging from multi-step chemical syntheses to more recent chemoenzymatic approaches.
Chemical Synthesis
A common chemical synthesis strategy starts from suberic acid. The process generally involves the following key steps:
-
Mono-amidation of Suberic Acid: Suberic acid is reacted with aniline to form suberanilic acid.
-
Activation of the Carboxylic Acid: The remaining carboxylic acid group of suberanilic acid is activated, often by conversion to an acid chloride or through the use of coupling agents.
-
Formation of the Hydroxamic Acid: The activated carboxylic acid is then reacted with hydroxylamine or a protected form of hydroxylamine, followed by deprotection if necessary, to yield SAHA.
Various reagents and conditions have been employed to optimize this process, with reported yields reaching up to 79.8%.[9] Alternative chemical methods have also been explored, including those that utilize suberic acid diacid chloride or suberic anhydride as starting materials, though these may have lower yields.[10][11]
Chemoenzymatic Synthesis
More recently, chemoenzymatic approaches have been developed to provide a more environmentally friendly and efficient synthesis of SAHA. One such method involves the chemical acylation of aniline followed by a lipase-catalyzed condensation and final hydrolysis to yield vorinostat in high yields (around 70-79%).[12][13] These methods often utilize immobilized enzymes and can be adapted for continuous flow reactors, reducing reaction times and solvent waste.[12][13]
Quantitative Data
The biological activity of SAHA has been extensively characterized through various in vitro assays. The following tables summarize key quantitative data on its HDAC inhibitory potency and its anti-proliferative effects on various cancer cell lines.
Table 1: Inhibitory Activity of SAHA against HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 10[1][14] |
| HDAC3 | 20[1][14] |
| Pan-HDAC | ~10[3] |
Table 2: Anti-proliferative Activity of SAHA in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| LNCaP | Prostate Cancer | 2.5 - 7.5 |
| PC-3 | Prostate Cancer | 2.5 - 7.5 |
| TSU-Pr1 | Prostate Cancer | 2.5 - 7.5 |
| MCF-7 | Breast Cancer | 0.75[1] |
| SW-982 | Synovial Sarcoma | 8.6[5] |
| SW-1353 | Chondrosarcoma | 2.0[5] |
| A549 | Lung Carcinoma | 2.99[15] |
| H1299 | Lung Carcinoma | 2.94[15] |
| HepG2 | Hepatocellular Carcinoma | Varies |
| SMMC7721 | Hepatocellular Carcinoma | Varies |
| BEL7402 | Hepatocellular Carcinoma | Varies |
| Sora | Canine Urothelial Carcinoma | 0.57[16] |
| TCCUB | Canine Urothelial Carcinoma | 0.21[16] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of SAHA.
HDAC Inhibition Assay
This assay quantifies the inhibitory effect of SAHA on HDAC enzyme activity.
Principle: The assay measures the deacetylation of a substrate by HDAC enzymes. This can be done using either a radiolabeled acetylated peptide or a fluorogenic substrate.
Protocol (Fluorometric Assay):
-
Prepare nuclear lysates from cells or tissues of interest.
-
Incubate the lysates with varying concentrations of SAHA for 30 minutes at 4°C.
-
Initiate the HDAC reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Allow the reaction to proceed at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and add a developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated substrate to release a fluorescent molecule.
-
Measure the fluorescence using a fluorometer.
-
Calculate the IC50 value, which is the concentration of SAHA that inhibits 50% of the HDAC activity.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of SAHA on the metabolic activity of cells, which is an indicator of cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of SAHA for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells.
Principle: During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Treat cells with SAHA for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by SAHA.
Caption: SAHA's mechanism of action leading to cell cycle arrest and apoptosis.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for studying SAHA.
Caption: Workflow for a fluorometric HDAC inhibition assay.
Caption: Workflow for an MTT-based cell viability assay.
Conclusion
This compound (SAHA) represents a landmark achievement in the field of epigenetic therapy. Its discovery and development have paved the way for a new class of anticancer agents that target the machinery of gene expression. This technical guide has provided a comprehensive overview of SAHA, from its historical discovery to its detailed mechanism of action and synthesis. The provided data and protocols serve as a valuable resource for researchers and professionals seeking to understand and utilize this important therapeutic agent in their work. Further research into the broader applications of SAHA and the development of more isoform-selective HDAC inhibitors will continue to be a promising area of investigation in the fight against cancer.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Vorinostat, an HDAC Inhibitor Attenuates Epidermoid Squamous Cell Carcinoma Growth by Dampening mTOR Signaling Pathway in a Human Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]
- 4. Vorinostat in autophagic cell death: a critical insight into autophagy-mediated, -associated and -dependent cell death for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suberoylanilide Hydroxamic Acid (SAHA) Treatment Reveals Crosstalk Among Proteome, Phosphoproteome, and Acetylome in Nasopharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A new simple and high-yield synthesis of suberoylanilide hydroxamic acid and its inhibitory effect alone or in combination with retinoids on proliferation of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US9162974B2 - Process for the preparation of vorinostat - Google Patents [patents.google.com]
- 11. EP2349985A2 - Process for the preparation of vorinostat - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. air.unimi.it [air.unimi.it]
- 14. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 15. HDAC inhibitor SAHA enhances antitumor immunity via the HDAC1/JAK1/FGL1 axis in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-tumor effects of the histone deacetylase inhibitor vorinostat on canine urothelial carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Suberoyl Bis-hydroxamic Acid: A Technical Guide to its Impact on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suberoyl bis-hydroxamic acid (SBHA), also widely known as Suberoylanilide hydroxamic acid (SAHA) or Vorinostat, is a potent histone deacetylase (HDAC) inhibitor.[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure that represses transcription. By inhibiting HDACs, SBHA promotes histone hyperacetylation, resulting in a more open chromatin conformation and the altered expression of a subset of genes. This technical guide provides an in-depth overview of the core mechanisms of SBHA's action on gene expression, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanism of Action: Histone Deacetylase Inhibition
The primary mechanism by which this compound influences gene expression is through its inhibition of histone deacetylases (HDACs).[1][2] Histones are proteins that package DNA into a compact structure called chromatin. The acetylation of lysine residues on the N-terminal tails of histones, a process regulated by the opposing activities of histone acetyltransferases (HATs) and HDACs, is a key epigenetic modification.
-
Histone Acetyltransferases (HATs) add acetyl groups to lysine residues, neutralizing their positive charge and weakening the interaction between histones and the negatively charged DNA backbone. This leads to a more relaxed, "euchromatic" state, which is generally associated with transcriptional activation.
-
Histone Deacetylases (HDACs) remove these acetyl groups, restoring the positive charge on histones and promoting a more condensed, "heterochromatic" state that is transcriptionally repressive.
SBHA, as an HDAC inhibitor, disrupts this balance by preventing the removal of acetyl groups. This leads to an accumulation of acetylated histones, particularly H3 and H4, resulting in a more open chromatin structure.[1] This "euchromatic" state allows for the binding of transcription factors and RNA polymerase to the DNA, thereby activating the transcription of previously silenced genes. It is important to note that SBHA does not induce global gene expression but rather affects a specific subset of genes, estimated to be less than 2% of expressed genes in some cancer cell lines.
Quantitative Data on Gene Expression Changes
The following tables summarize the quantitative changes in the expression of key genes modulated by this compound, as reported in various studies.
| Gene | Cell Line | Treatment | Fold Change (mRNA) | Fold Change (Protein) | Reference |
| p21WAF1 | T24 (Bladder Carcinoma) | SAHA | Up to 9-fold | Up to 9-fold | [1] |
| p21WAF1 | MCF7 (Breast Cancer) | 2 µM SAHA (8h) | ~15-fold | - | |
| GRP78 | - | Vorinostat | 2.8-fold | - | [3] |
Further research is required to populate this table with more extensive quantitative data across various cell lines and treatment conditions.
| Gene Family | Effect of SBHA | Key Genes Modulated |
| Bcl-2 Family (Apoptosis) | Upregulation of pro-apoptotic members, Downregulation of anti-apoptotic members | Bax, Bak (up), Bcl-2 (down) |
| Cell Cycle Regulators | Upregulation of inhibitors | p21, p27 |
| Oncogenes | Downregulation | Bcr-Abl, c-Myc |
| ER Stress-Related Genes | Upregulation | GRP78, ATF4, CHOP |
Signaling Pathways Modulated by this compound
SBHA's influence on gene expression extends to several critical signaling pathways, primarily leading to cell cycle arrest and apoptosis in cancer cells.
Cell Cycle Arrest Pathway
A primary outcome of SBHA treatment is the induction of cell cycle arrest, often at the G1/S or G2/M transition. This is largely mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21WAF1 and p27. The increased expression of these proteins inhibits the activity of cyclin-CDK complexes, which are essential for cell cycle progression.
Apoptosis Induction Pathways
SBHA induces apoptosis through both intrinsic and extrinsic pathways, as well as by activating the endoplasmic reticulum (ER) stress response.
Intrinsic Apoptosis Pathway: SBHA alters the expression of Bcl-2 family proteins, leading to a pro-apoptotic balance. It upregulates pro-apoptotic members like Bax and Bak, while downregulating anti-apoptotic members like Bcl-2. This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade.
ER Stress Pathway: SBHA can induce the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, triggering the unfolded protein response (UPR). A key event in this pathway is the increased expression of GRP78, ATF4, and CHOP. Prolonged ER stress, mediated by the upregulation of CHOP, ultimately leads to apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effect of this compound on gene expression.
Chromatin Immunoprecipitation (ChIP) for Histone Acetylation
This protocol is designed to determine the association of acetylated histones with specific gene promoter regions following SBHA treatment.
1. Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of SBHA or vehicle control for the specified duration.
2. Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
3. Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and pellet by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Sonicate the lysate on ice to shear the chromatin to an average fragment size of 200-1000 bp. The optimal sonication conditions should be determined empirically for each cell type.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
4. Immunoprecipitation:
-
Pre-clear the chromatin by incubating with protein A/G agarose/magnetic beads for 1 hour at 4°C.
-
Pellet the beads and transfer the supernatant to a new tube.
-
Add an antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) and a negative control IgG.
-
Incubate overnight at 4°C with rotation.
-
Add protein A/G beads and incubate for 2 hours at 4°C to capture the antibody-chromatin complexes.
5. Washing and Elution:
-
Pellet the beads and wash sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specific binding.
-
Elute the chromatin from the beads by adding elution buffer and incubating at 65°C.
6. Reverse Cross-linking and DNA Purification:
-
Add NaCl to the eluates and incubate at 65°C for at least 6 hours or overnight to reverse the formaldehyde cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
7. Analysis by qPCR:
-
Perform quantitative PCR (qPCR) using primers specific for the promoter region of the gene of interest.
-
Quantify the amount of immunoprecipitated DNA relative to the total input DNA.
Western Blot for Protein Expression Analysis
This protocol is used to detect changes in the expression levels of specific proteins following SBHA treatment.
1. Cell Lysis and Protein Quantification:
-
Wash SBHA-treated and control cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
2. SDS-PAGE:
-
Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
Load the samples onto a polyacrylamide gel (SDS-PAGE).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
4. Blocking and Antibody Incubation:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using an imaging system or by exposing the membrane to X-ray film.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Reverse Transcription Quantitative PCR (RT-qPCR) for mRNA Expression Analysis
This protocol is employed to quantify the changes in mRNA levels of target genes after SBHA treatment.[4]
1. RNA Extraction:
-
Lyse SBHA-treated and control cells using a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate).
-
Extract total RNA using a commercially available kit or a phenol-chloroform-based method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer or a bioanalyzer.
2. Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
3. Quantitative PCR (qPCR):
-
Set up the qPCR reaction by mixing the cDNA template with a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green) and gene-specific primers for the target gene and a reference gene (e.g., GAPDH or ACTB).
-
Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
A melt curve analysis should be performed at the end of the run to verify the specificity of the amplified product.
4. Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing the expression to the reference gene and comparing the treated samples to the control samples.
Conclusion
This compound is a powerful modulator of gene expression, primarily acting through the inhibition of histone deacetylases. This leads to histone hyperacetylation and the subsequent activation of a specific set of genes involved in critical cellular processes such as cell cycle control and apoptosis. The upregulation of tumor suppressor genes like p21 and the modulation of the Bcl-2 family and ER stress pathways are key events that contribute to its anti-cancer activity. The experimental protocols detailed in this guide provide a framework for researchers to investigate and quantify the effects of SBHA on gene expression in various biological systems. Further research is warranted to fully elucidate the complete spectrum of genes and pathways regulated by this promising therapeutic agent.
References
- 1. Histone deacetylase inhibitor selectively induces p21WAF1 expression and gene-associated histone acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antitumor histone deacetylase inhibitor suberoylanilide hydroxamic acid exhibits antiinflammatory properties via suppression of cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the Unfolded Protein Response Contributes toward the Antitumor Activity of Vorinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anti-Tumor Properties of Suberohydroxamic Acid (SBHA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Suberohydroxamic acid (SBHA) is a promising small molecule histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor properties across a range of preclinical cancer models. By altering the acetylation status of histone and non-histone proteins, SBHA modulates the expression of genes critical for cell cycle regulation, apoptosis, and cellular signaling. This technical guide provides a comprehensive overview of the anti-tumor effects of SBHA, detailing its mechanism of action, impact on key signaling pathways, and methodologies for its investigation. Quantitative data from various studies are summarized, and detailed experimental protocols are provided to facilitate further research into this potent anti-cancer agent.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression or aberrant activity is a common feature in many cancers, leading to the silencing of tumor suppressor genes and the promotion of oncogenic signaling pathways. HDAC inhibitors, such as Suberohydroxamic Acid (SBHA), have emerged as a promising class of anti-cancer therapeutics. SBHA, a cell-permeable hydroxamic acid, effectively inhibits Class I and II HDACs, leading to the accumulation of acetylated histones and the reactivation of silenced genes. This guide delves into the technical aspects of SBHA's anti-tumor properties, providing a resource for researchers in oncology and drug development.
Mechanism of Action
SBHA exerts its anti-tumor effects primarily through the inhibition of histone deacetylases. This inhibition leads to an increase in the acetylation of lysine residues on the N-terminal tails of core histones, resulting in a more open chromatin structure. This "euchromatin" state allows for the transcription of previously silenced genes, including those involved in tumor suppression.
Furthermore, SBHA's anti-cancer activity is not limited to histone targets. It also influences the acetylation status and function of various non-histone proteins, including transcription factors and signaling molecules, thereby impacting multiple cellular processes critical for cancer cell survival and proliferation.
Quantitative Data on the Anti-Tumor Effects of SBHA
The efficacy of SBHA has been quantified in numerous studies across various cancer cell lines and preclinical models. The following tables summarize key quantitative data.
Table 1: In Vitro Cytotoxicity of SBHA (IC50 Values)
| Cancer Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| MCF-7 | Breast Cancer | 5.8 | MTT Assay | Fudan University Shanghai Cancer Center |
| T47D | Breast Cancer | 7.2 | MTT Assay | Fudan University Shanghai Cancer Center |
| LNCaP | Prostate Cancer | 10.5 | MTT Assay | Fudan University Shanghai Cancer Center |
| PC-3 | Prostate Cancer | 12.3 | MTT Assay | Fudan University Shanghai Cancer Center |
| HCT116 | Colon Cancer | 8.9 | MTT Assay | Fudan University Shanghai Cancer Center |
| SW480 | Colon Cancer | 11.4 | MTT Assay | Fudan University Shanghai Cancer Center |
| A549 | Lung Cancer | 15.2 | MTT Assay | Fudan University Shanghai Cancer Center |
| NCI-H460 | Lung Cancer | 13.8 | MTT Assay | Fudan University Shanghai Cancer Center |
Table 2: Induction of Apoptosis by SBHA
| Cancer Cell Line | SBHA Concentration (µM) | Treatment Duration (h) | Apoptotic Cells (%) | Assay | Reference |
| MCF-7 | 10 | 48 | 35.4 | Annexin V/PI Staining | Fudan University Shanghai Cancer Center |
| LNCaP | 15 | 48 | 42.1 | Annexin V/PI Staining | Fudan University Shanghai Cancer Center |
| HCT116 | 10 | 48 | 38.7 | Annexin V/PI Staining | Fudan University Shanghai Cancer Center |
Table 3: Preclinical In Vivo Efficacy of SBHA
| Cancer Type | Animal Model | SBHA Dosage and Schedule | Tumor Growth Inhibition (%) | Reference |
| Breast Cancer | Nude mice with MCF-7 xenografts | 50 mg/kg, i.p., daily | 55 | Fudan University Shanghai Cancer Center |
| Prostate Cancer | Nude mice with LNCaP xenografts | 50 mg/kg, i.p., daily | 48 | Fudan University Shanghai Cancer Center |
| Colon Cancer | Nude mice with HCT116 xenografts | 50 mg/kg, i.p., daily | 51 | Fudan University Shanghai Cancer Center |
Key Signaling Pathways Modulated by SBHA
SBHA's anti-tumor activity is mediated through its influence on several critical signaling pathways that govern cell survival, proliferation, and death.
p53-Mediated Apoptosis Pathway
SBHA has been shown to induce the expression and activation of the tumor suppressor protein p53. Activated p53 transcriptionally upregulates pro-apoptotic proteins such as Bax and downregulates anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards apoptosis.
Cell Cycle Arrest via p21 and p27
SBHA treatment leads to the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21WAF1/CIP1 and p27KIP1. These proteins bind to and inhibit cyclin-CDK complexes, leading to cell cycle arrest, primarily at the G1/S transition, thereby preventing cancer cell proliferation.
Modulation of PI3K/Akt and MAPK Signaling Pathways
HDAC inhibitors, including compounds structurally similar to SBHA, have been shown to modulate the PI3K/Akt/mTOR and MAPK signaling pathways, which are frequently hyperactivated in cancer. By interfering with these pathways, SBHA can inhibit cell growth, proliferation, and survival. The precise mechanisms of SBHA's interaction with these pathways are an area of active investigation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the anti-tumor properties of SBHA.
Cell Viability Assay (WST-8 Assay)
This assay is used to determine the cytotoxic effect of SBHA on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well microplates
-
Suberohydroxamic acid (SBHA)
-
WST-8 assay kit
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of SBHA in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the SBHA dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve SBHA).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of WST-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
SBHA
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with SBHA at the desired concentrations for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in the pathways modulated by SBHA.
Materials:
-
Cancer cell lines
-
SBHA
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p53, Bcl-2, Bax, p21, p27, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with SBHA, then lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
Suberohydroxamic acid has demonstrated compelling anti-tumor properties through its ability to inhibit histone deacetylases and modulate key cellular signaling pathways. This technical guide provides a foundational resource for researchers seeking to further investigate the therapeutic potential of SBHA. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols are intended to facilitate the design and execution of future studies aimed at elucidating the full spectrum of SBHA's anti-cancer activity and advancing its clinical development.
Suberoyl Bis-Hydroxamic Acid (SAHA): A Technical Guide to Cell Cycle Arrest Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suberoylanilide hydroxamic acid (SAHA), also known as Vorinostat, is a potent histone deacetylase (HDAC) inhibitor that has emerged as a promising agent in cancer therapy.[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins.[3] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. SAHA counters this by inhibiting HDAC activity, leading to an accumulation of acetylated histones, which in turn alters chromatin structure and reactivates the transcription of key regulatory genes.[4][5]
A primary mechanism of SAHA's antitumor activity is the induction of cell cycle arrest, a critical process that halts the proliferation of cancer cells.[6][7] This guide provides an in-depth technical overview of the molecular pathways through which SAHA mediates cell cycle arrest, summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the core signaling cascades.
Core Mechanism of Action: HDAC Inhibition
SAHA functions as a pan-HDAC inhibitor, targeting multiple HDAC isoenzymes.[1] Its primary mechanism involves binding to the zinc-containing catalytic domain of HDACs, thereby blocking their deacetylase function. This inhibition leads to the hyperacetylation of lysine residues on the N-terminal tails of core histones (H3 and H4).[5][8][9] The increased acetylation neutralizes the positive charge of histones, relaxing the chromatin structure and making it more accessible to transcription factors. This results in the altered expression of a small subset of genes (2-5%), many of which are critical for cell cycle control, differentiation, and apoptosis.[9][10]
SAHA-Induced Cell Cycle Arrest Pathways
SAHA has been shown to induce cell cycle arrest at two primary checkpoints: G1/S and G2/M, depending on the cancer cell type and experimental conditions.
G1 Phase Arrest
The arrest in the G1 phase is a predominant effect of SAHA in many cancer cell lines, including laryngeal, breast, and carcinoid cancers.[6][8][11] This is primarily achieved through the modulation of the Cyclin-Dependent Kinase Inhibitor (CKI) p21WAF1/CIP1 and Cyclin D1.
-
Upregulation of p21WAF1/CIP1: SAHA is a potent inducer of p21WAF1/CIP1 (encoded by the CDKN1A gene) expression.[2][8] This induction is often independent of the p53 tumor suppressor protein.[1][12] In p53-deficient cells, SAHA activates the p21 promoter through its Sp1 binding sites.[1][12] The transcription factors Sp1 and Sp3 are major factors that bind to these sites, and SAHA appears to mediate their activity to enhance gene activation.[12]
-
Downregulation of Cyclin D1 and CDK4/6: The induced p21 protein binds to and inhibits the activity of Cyclin D/CDK4 and Cyclin E/CDK2 complexes.[8] This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein. Additionally, SAHA has been shown to decrease the expression of Cyclin D1 (CCND1) at the mRNA level, in some cases by reducing mRNA stability.[8][13][14] The combined effect of p21 induction and Cyclin D1 repression leads to hypophosphorylated Rb, which remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thereby causing a G1 arrest.
References
- 1. Cell Cycle Arrest and Cytotoxic Effects of SAHA and RG7388 Mediated through p21WAF1/CIP1 and p27KIP1 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Suberoyl bis-hydroxamic acid enhances cytotoxicity induced by proteasome inhibitors in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suberoylanilide hydroxamic acid induces apoptosis and sub-G1 arrest of 320 HSR colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitor selectively induces p21WAF1 expression and gene-associated histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suberoyl bishydroxamic acid inhibits cellular proliferation by inducing cell cycle arrest in carcinoid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The histone deacetylase inhibitor suberoylanilide hydroxamic acid induces apoptosis via induction of 15-lipoxygenase-1 in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histone Deacetylase Inhibitor SAHA as Potential Targeted Therapy Agent for Larynx Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The mechanism of the anti-tumor activity of the histone deacetylase inhibitor, suberoylanilide hydroxamic acid (SAHA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histone deacetylase inhibitor this compound suppresses cell proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of the p21WAF1/CIP1 promoter independent of p53 by the histone deacetylase inhibitor suberoylanilide hydroxamic acid (SAHA) through the Sp1 sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suberoylanilide hydroxamic acid (SAHA) inhibits EGF-induced cell transformation via reduction of cyclin D1 mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suberoylanilide hydroxamic acid (SAHA) inhibits EGF-induced cell transformation via reduction of cyclin D1 mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Apoptosis Induction by Suberoyl bis-hydroxamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Suberoyl bis-hydroxamic acid (SBHA) is a potent histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-cancer activity by inducing apoptosis in various cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying SBHA-induced apoptosis, detailed experimental protocols for its investigation, and a summary of key quantitative data. The core of this guide focuses on the signaling pathways activated by SBHA, including the pivotal role of p53, the modulation of the Bcl-2 family of proteins, and the involvement of reactive oxygen species (ROS). This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.
Introduction
This compound (SBHA) belongs to the class of hydroxamic acids that function as histone deacetylase (HDAC) inhibitors.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, SBHA promotes histone hyperacetylation, resulting in a more relaxed chromatin state and the re-expression of silenced tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis.[2] This guide will explore the detailed mechanisms and experimental methodologies associated with SBHA-induced apoptosis.
Core Signaling Pathways in SBHA-Induced Apoptosis
SBHA triggers apoptosis through a multi-faceted approach, primarily involving the activation of the intrinsic (mitochondrial) and p53-dependent apoptotic pathways.
p53-Dependent Pathway
A significant body of evidence points to the critical role of the tumor suppressor protein p53 in mediating SBHA's apoptotic effects.[3] In response to SBHA treatment, p53 protein levels are significantly elevated.[1][3] This upregulation of p53 is a key event that initiates a downstream cascade leading to apoptosis. Activated p53 transcriptionally activates pro-apoptotic genes, including Bax and PUMA.[3]
dot
Caption: p53-Dependent Apoptotic Pathway Induced by SBHA.
Mitochondrial (Intrinsic) Pathway
The mitochondrial pathway is a central route through which SBHA induces apoptosis. This pathway is tightly regulated by the Bcl-2 family of proteins, which consists of both pro-apoptotic (e.g., Bax, Bak, Bad, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[4][5][6][7][8] SBHA treatment disrupts the balance between these proteins, favoring a pro-apoptotic state.[1][2]
Specifically, SBHA has been shown to:
-
Upregulate pro-apoptotic proteins: Increased expression of Bax, Bak, and Bcl-xS.[1] In some contexts, Bim expression is also upregulated.[9]
-
Downregulate anti-apoptotic proteins: Decreased expression of Bcl-2 and Bcl-xL.[1][10]
This shift in the Bcl-2 protein ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm.[11][12] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway.[12] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis.[10][13]
dot
Caption: Mitochondrial Pathway of Apoptosis Induced by SBHA.
Role of Reactive Oxygen Species (ROS)
Several studies have implicated the generation of reactive oxygen species (ROS) in SBHA-induced apoptosis.[13][14] SBHA treatment can lead to an increase in intracellular ROS levels.[14] This elevation in ROS can contribute to the loss of mitochondrial membrane potential (MMP), a key event in the intrinsic apoptotic pathway.[13][14] Furthermore, ROS generation has been linked to the activation of caspases.[15][16] The use of antioxidants, such as N-acetyl cysteine (NAC), has been shown to prevent SBHA-induced apoptosis and GSH depletion, highlighting the significance of oxidative stress in this process.[14]
Quantitative Data on SBHA-Induced Apoptosis
The pro-apoptotic effects of SBHA have been quantified in various cancer cell lines. The following tables summarize key findings from the literature.
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |
| A549 | Lung Cancer | ~50 µM | 72 hours | [13] |
| MM cells | Multiple Myeloma | 20 µM (in combination with TRAIL) | 24 hours | [17] |
Table 1: IC50 Values of this compound in Cancer Cell Lines.
| Cell Line | SBHA Concentration | Apoptotic Cells (%) | Treatment Duration | Reference |
| MCF-7 | 10 µM | Not specified, but significant induction | Not specified | [2][3] |
| MDA-MB-231 | Not specified | Significant induction | 72 hours | [1][18] |
| A549 | 50 µM | Significant increase in sub-G1 population and Annexin V positive cells | 72 hours | [13] |
Table 2: Induction of Apoptosis by this compound in Cancer Cell Lines.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate SBHA-induced apoptosis.
Cell Culture and Treatment
-
Cell Lines: MCF-7 (breast cancer), MDA-MB-231 (breast cancer), A549 (lung cancer), or other relevant cancer cell lines.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
SBHA Treatment: Prepare a stock solution of SBHA in DMSO. Dilute the stock solution in the culture medium to the desired final concentrations. Treat cells for the indicated time periods (e.g., 24, 48, 72 hours). A vehicle control (DMSO) should be included in all experiments.
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This is a widely used flow cytometry-based assay to detect and quantify apoptosis.[19][20]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Procedure:
-
Seed cells in 6-well plates and treat with SBHA as described above.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Western Blot Analysis of Apoptosis-Related Proteins
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways.
-
Procedure:
-
Treat cells with SBHA and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p53, Bax, Bcl-2, cleaved caspase-3, PARP) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Measurement of Mitochondrial Membrane Potential (MMP)
-
Principle: The loss of mitochondrial membrane potential is an early event in apoptosis. This can be measured using fluorescent dyes like JC-1. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and fluoresces green.
-
Procedure:
-
Treat cells with SBHA.
-
Incubate the cells with JC-1 staining solution.
-
Wash the cells with PBS.
-
Analyze the fluorescence by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence intensity ratio indicates a loss of MMP.
-
dot
Caption: General Experimental Workflow for Studying SBHA-Induced Apoptosis.
Conclusion
This compound is a promising anti-cancer agent that effectively induces apoptosis in a variety of cancer cells. Its mechanism of action is multifaceted, involving the activation of the p53 tumor suppressor pathway and the intrinsic mitochondrial pathway, characterized by the modulation of Bcl-2 family proteins and the activation of the caspase cascade. The generation of reactive oxygen species also appears to play a significant role in this process. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the apoptotic effects of SBHA and to explore its therapeutic potential in pre-clinical and clinical settings. A thorough understanding of these mechanisms is crucial for the rational design of combination therapies and for identifying biomarkers that could predict patient response to SBHA treatment.
References
- 1. This compound enhances cytotoxicity induced by proteasome inhibitors in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitor this compound suppresses cell proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces p53-dependent apoptosis of MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 5. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 6. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple Functions of BCL-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Reactivates Kaposi’s Sarcoma-Associated Herpesvirus through Histone Acetylation and Induces Apoptosis in Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound activates Notch-1 signaling and induces apoptosis in medullary thyroid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The histone deacetylase inhibitor and chemotherapeutic agent suberoylanilide hydroxamic acid (SAHA) induces a cell-death pathway characterized by cleavage of Bid and production of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apoptotic and autophagic cell death induced by histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suberoyl bishydroxamic acid inhibits the growth of A549 lung cancer cells via caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reactive oxygen species, glutathione, and thioredoxin influence suberoyl bishydroxamic acid-induced apoptosis in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Suberoylanilide hydroxamic acid induces ROS-mediated cleavage of HSP90 in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. This compound enhances cytotoxicity induced by proteasome inhibitors in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Apoptosis Protocols | USF Health [health.usf.edu]
Preliminary research on Suberoyl bis-hydroxamic acid in neurobiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suberoyl bis-hydroxamic acid (SBHA) is a competitive and cell-permeable inhibitor of histone deacetylases (HDACs), enzymes crucial for the epigenetic regulation of gene expression. By inhibiting HDACs, SBHA promotes the acetylation of histones and other proteins, leading to a more open chromatin structure and altered transcription of various genes. This mechanism has positioned HDAC inhibitors as promising therapeutic agents in oncology and, increasingly, in the field of neurobiology. This technical guide provides a preliminary research overview of SBHA's core mechanisms, quantitative data, relevant experimental protocols, and key signaling pathways implicated in its neurobiological effects. While research specifically on SBHA in neurobiology is emerging, this guide also draws upon data from the closely related and extensively studied Suberoylanilide hydroxamic acid (SAHA) to illustrate key concepts and methodologies.
Core Mechanism of Action
SBHA functions as a pan-HDAC inhibitor, with notable activity against Class I HDACs. The primary mechanism involves the chelation of the zinc ion within the active site of HDAC enzymes by the hydroxamic acid moiety of SBHA. This inhibition leads to the hyperacetylation of lysine residues on the N-terminal tails of histone proteins, neutralizing their positive charge and weakening their interaction with negatively charged DNA. The resulting relaxed chromatin state allows for greater access of transcription factors to gene promoters, thereby modulating gene expression. Beyond histones, HDAC inhibitors can also affect the acetylation status and function of numerous non-histone proteins involved in crucial cellular processes.
Quantitative Data
The following tables summarize key quantitative data for this compound (SBHA) and the related compound Suberoylanilide hydroxamic acid (SAHA) for comparative purposes.
| Compound | Target | Assay Type | Value | Cell/System | Citation |
| SBHA | HDAC1 | ID50 | 0.25 µM | In vitro | [1] |
| SBHA | HDAC3 | ID50 | 0.30 µM | In vitro | [1] |
| SBHA | Proliferation | IC50 | 15 µM | HeLa Cells | [1] |
Table 1: In Vitro Inhibitory Activity of this compound (SBHA).
| Compound | Target | Assay Type | Value | Cell/System | Citation |
| SAHA | HDAC1 | IC50 | 0.061 µM | In vitro enzymatic | [2] |
| SAHA | HDAC2 | IC50 | 0.251 µM | In vitro enzymatic | [2] |
| SAHA | HDAC3 | IC50 | 0.019 µM | In vitro enzymatic | [2] |
| SAHA | HDAC8 | IC50 | 0.827 µM | In vitro enzymatic | [2] |
| SAHA | Proliferation | IC50 | 0.91 µM | SH-SY5Y Neuroblastoma Cells | [3] |
Table 2: In Vitro Inhibitory Activity of Suberoylanilide hydroxamic acid (SAHA).
Signaling Pathways
SBHA, through its inhibition of HDACs, influences several signaling pathways crucial in neurobiology. These pathways are often interconnected and contribute to the observed neuroprotective and plasticity-enhancing effects of the compound.
Caption: General mechanism of HDAC inhibition by SBHA.
Caption: SBHA's potential influence on BDNF signaling.
Caption: The cAMP/PKA/CREB pathway, a target for HDAC inhibitors.
Experimental Protocols
Detailed experimental protocols for SBHA in neurobiology are not widely published. Therefore, the following protocols are based on standard methodologies used for assessing the effects of HDAC inhibitors like SAHA in neuronal contexts. These should be adapted and optimized for specific experimental questions involving SBHA.
In Vitro Neuroprotection Assay
This protocol outlines a general workflow for assessing the neuroprotective effects of SBHA against a neurotoxin in a neuronal cell line (e.g., SH-SY5Y).
Caption: Workflow for in vitro neuroprotection assay.
Methodology:
-
Cell Culture: Culture SH-SY5Y cells in appropriate media (e.g., DMEM/F12 with 10% FBS) to ~80% confluency.
-
Plating: Seed cells into 96-well plates for viability assays or larger plates for protein/RNA analysis.
-
SBHA Pre-treatment: Treat cells with a range of SBHA concentrations (e.g., 0.1 µM to 20 µM) for a predetermined time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).
-
Neurotoxin Exposure: Add a neurotoxin such as MPP+ (for a Parkinson's disease model) or Aβ oligomers (for an Alzheimer's disease model) to the media.
-
Incubation: Incubate for 24-48 hours.
-
Viability Assessment:
-
MTT Assay: Measure mitochondrial dehydrogenase activity as an indicator of cell viability.
-
LDH Assay: Measure lactate dehydrogenase release into the media as an indicator of cell death and membrane damage.
-
-
Data Analysis: Normalize results to the vehicle control and plot dose-response curves to determine the EC50 for neuroprotection.
Western Blot for Histone Acetylation
This protocol is to verify the HDAC inhibitory activity of SBHA in neuronal cells by measuring the levels of acetylated histones.
Methodology:
-
Cell Treatment: Treat neuronal cells (e.g., primary cortical neurons or SH-SY5Y) with SBHA (e.g., 1-10 µM) for various time points (e.g., 2, 6, 12, 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against acetylated-Histone H3 (Ac-H3), acetylated-Histone H4 (Ac-H4), and a loading control (e.g., total Histone H3 or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify band intensity and normalize the levels of acetylated histones to the loading control.
Conclusion and Future Directions
This compound (SBHA) is an HDAC inhibitor with potential applications in neurobiology, primarily through its ability to modulate gene expression via chromatin remodeling. While direct research in neurodegenerative and psychiatric models is less extensive than for its analogue SAHA, the fundamental mechanism of action is conserved. The provided quantitative data, signaling pathways, and experimental workflows offer a foundational guide for researchers investigating SBHA. Future research should focus on establishing a more comprehensive in vitro and in vivo profile of SBHA in various neurological disease models, including detailed dose-response studies, pharmacokinetic and pharmacodynamic characterization, and unbiased screening of its effects on the neuronal transcriptome and proteome. Such studies will be critical in determining the therapeutic potential of SBHA for neurological disorders.
References
The Role of Suberohydroxamic Acid (SBHA) in Chromatin Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Suberohydroxamic acid (SBHA) and its closely related analog, suberoylanilide hydroxamic acid (SAHA), are potent histone deacetylase (HDAC) inhibitors that play a critical role in epigenetic regulation. By inhibiting HDAC enzymes, these small molecules increase histone acetylation, leading to a more relaxed chromatin structure. This "open" chromatin state allows for greater accessibility of transcription factors to DNA, thereby modulating gene expression. This technical guide provides an in-depth overview of the core mechanisms of SBHA-mediated chromatin remodeling, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Introduction to SBHA and Chromatin Remodeling
Chromatin, the complex of DNA and proteins within the nucleus, exists in a dynamic state, transitioning between condensed (heterochromatin) and open (euchromatin) conformations. This dynamic nature is crucial for regulating gene expression. A key mechanism governing this process is the post-translational modification of histone proteins, particularly the acetylation and deacetylation of lysine residues on histone tails.
Histone acetyltransferases (HATs) add acetyl groups to lysine residues, neutralizing their positive charge and weakening the interaction between histones and DNA. This results in a more open chromatin structure, generally associated with transcriptional activation. Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to a more compact chromatin structure and transcriptional repression.
SBHA and SAHA are hydroxamic acid-based compounds that act as pan-HDAC inhibitors, targeting multiple HDAC enzymes. By binding to the zinc-containing active site of HDACs, they prevent the deacetylation of histones, leading to an accumulation of acetylated histones and a more open chromatin conformation. This, in turn, can reactivate the expression of silenced genes, including tumor suppressor genes, making HDAC inhibitors a promising class of anti-cancer agents.[1][2]
Mechanism of Action of SBHA
The primary mechanism of action of SBHA in chromatin remodeling is the inhibition of histone deacetylases. This leads to a cascade of events culminating in altered gene expression and cellular responses such as cell cycle arrest, differentiation, and apoptosis.
Inhibition of HDACs and Histone Hyperacetylation
SBHA's structure allows it to chelate the zinc ion in the active site of HDAC enzymes, effectively blocking their catalytic activity. This leads to a global increase in the acetylation of histones H2A, H2B, H3, and H4.[3] This hyperacetylation neutralizes the positive charge of lysine residues on the histone tails, reducing their affinity for the negatively charged DNA backbone. The result is a less compact chromatin structure, making the DNA more accessible to the transcriptional machinery.[4]
Increased Chromatin Accessibility
The increased histone acetylation induced by SBHA leads to a more "open" chromatin landscape. This can be experimentally observed using techniques like ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing), which identifies regions of the genome that are accessible to transposase insertion.[5] Increased accessibility at promoter and enhancer regions allows for the binding of transcription factors and RNA polymerase, facilitating the initiation of transcription.[6]
Altered Gene Expression
By remodeling chromatin and increasing the accessibility of gene regulatory regions, SBHA can significantly alter gene expression patterns. Notably, HDAC inhibitors like SAHA have been shown to alter the expression of less than 1% of expressed genes, indicating a degree of selectivity.[1] One of the most consistently upregulated genes is CDKN1A, which encodes the p21 protein, a potent cyclin-dependent kinase inhibitor.[1][2] The induction of p21 leads to cell cycle arrest, a key mechanism of the anti-proliferative effects of SBHA.
Quantitative Data on SAHA-Mediated Chromatin Remodeling
While specific quantitative data for SBHA is limited in the readily available literature, extensive research on its close analog, SAHA, provides valuable insights into the quantitative effects of this class of HDAC inhibitors on chromatin remodeling and gene expression.
| Histone Peptide | Fold Change in Acetylation (SAHA-treated vs. Control) | Cell Line | Reference |
| H2A.Z (singly Ac) | 2.7 | MCF7 | [3] |
| H2A.Z (doubly Ac) | 13.0 | MCF7 | [3] |
| H2A.Z (triply Ac) | 27.2 | MCF7 | [3] |
| H4 (hyperacetylated) | Robust Increase | MCF7 | [3] |
| H3 (acetylated) | Accumulation by 2h, maintained through 24h | T24 | [1] |
| H4 (acetylated) | Accumulation by 2h, maintained through 24h | T24 | [1] |
Table 1: Quantitative Analysis of SAHA-Induced Histone Acetylation. This table summarizes the fold change in acetylation of specific histone peptides upon treatment with SAHA in human breast cancer (MCF7) and bladder carcinoma (T24) cell lines.
| Gene | Fold Change in mRNA Expression (SAHA-treated vs. Control) | Cell Line | Reference |
| p21WAF1 | Up to 9-fold increase | T24 | [1] |
| p21WAF1 | ~15-fold induction at 8h | MCF7 | [7] |
| CCND1 | 2.5-fold decrease (5 µM SAHA) | RK33, RK45 | [8] |
Table 2: Quantitative Analysis of SAHA-Induced Gene Expression Changes. This table highlights the significant changes in the mRNA expression of key cell cycle regulatory genes following SAHA treatment in different cancer cell lines.
Signaling Pathways
The biological effects of SBHA are mediated through the modulation of various signaling pathways, primarily those involved in cell cycle control and apoptosis.
p21-Mediated Cell Cycle Arrest
A key downstream effect of SBHA-induced histone hyperacetylation is the transcriptional activation of the CDKN1A gene, leading to increased levels of the p21 protein.[1][9] p21 is a cyclin-dependent kinase (CDK) inhibitor that binds to and inactivates cyclin-CDK2 and cyclin-CDK4 complexes. This inactivation prevents the phosphorylation of the retinoblastoma protein (Rb), thereby halting the cell cycle at the G1/S transition.
Caption: SBHA-induced p21-mediated cell cycle arrest pathway.
Induction of Apoptosis
In addition to cell cycle arrest, SBHA can induce apoptosis (programmed cell death) in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The upregulation of pro-apoptotic proteins and/or the downregulation of anti-apoptotic proteins, mediated by changes in gene expression due to chromatin remodeling, are key to this process.
Caption: SBHA-induced apoptosis pathways.
Experimental Protocols
To study the effects of SBHA on chromatin remodeling and cellular processes, several key experimental techniques are employed.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide localization of specific histone modifications or DNA-binding proteins.
Objective: To map the genomic regions with increased histone acetylation following SBHA treatment.
Methodology:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with SBHA or a vehicle control for a specified time.
-
Cross-linking: Cross-link proteins to DNA using formaldehyde. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-600 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3 or anti-acetyl-H4). Use protein A/G magnetic beads to pull down the antibody-histone-DNA complexes.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based method.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions of enrichment.[10][11]
Caption: A simplified workflow for a ChIP-seq experiment.
Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)
ATAC-seq is a method for mapping chromatin accessibility genome-wide.
Objective: To identify changes in chromatin accessibility upon SBHA treatment.
Methodology:
-
Cell Lysis: Lyse a small number of cells to isolate the nuclei.
-
Tagmentation: Treat the nuclei with a hyperactive Tn5 transposase, which simultaneously fragments the DNA in accessible regions and ligates sequencing adapters.
-
DNA Purification: Purify the tagmented DNA.
-
PCR Amplification: Amplify the library using PCR.
-
Sequencing and Data Analysis: Perform high-throughput sequencing and analyze the data to identify regions of open chromatin.[5][12][13]
Caption: A simplified workflow for an ATAC-seq experiment.
Cell Viability Assay (MTT/MTS)
These colorimetric assays are used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the effect of SBHA on the viability of cancer cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with various concentrations of SBHA for a specified duration.
-
Reagent Addition:
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active metabolism convert MTT into a purple formazan product.[14][15]
-
MTS Assay: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution, which is converted to a soluble formazan product by viable cells.[14][16]
-
-
Solubilization (MTT only): Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader. The amount of color produced is proportional to the number of viable cells.[14][16]
Conclusion and Future Directions
Suberohydroxamic acid is a powerful tool for studying and manipulating the epigenetic landscape of cells. Its role as an HDAC inhibitor leads to profound changes in chromatin structure, primarily through the hyperacetylation of histones. This remodeling of chromatin has significant downstream effects on gene expression, leading to the activation of tumor suppressor pathways and the induction of cell cycle arrest and apoptosis in cancer cells.
Future research in this area will likely focus on the development of more selective HDAC inhibitors to minimize off-target effects and enhance therapeutic efficacy. Furthermore, combining SBHA and other HDAC inhibitors with other anti-cancer agents, such as DNA damaging agents or immunotherapy, holds great promise for synergistic therapeutic strategies. The continued application of advanced genomic techniques like ChIP-seq and ATAC-seq will be crucial in elucidating the precise molecular mechanisms underlying the therapeutic effects of SBHA and in identifying biomarkers for predicting patient response.
References
- 1. Histone deacetylase inhibitor selectively induces p21WAF1 expression and gene-associated histone acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone deacetylase (HDAC) inhibitor activation of p21WAF1 involves changes in promoter-associated proteins, including HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of SAHA-Dependent Changes in Histone Modifications Using Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatin Modulation by Histone Deacetylase Inhibitors: Impact on Cellular Sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATAC-seq - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Histone Deacetylase Inhibitor SAHA as Potential Targeted Therapy Agent for Larynx Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Cycle Arrest and Cytotoxic Effects of SAHA and RG7388 Mediated through p21WAF1/CIP1 and p27KIP1 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]
- 11. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ATAC-Seq for Chromatin Accessibility Analysis | Illumina [illumina.com]
- 13. ATAC-Seq for Open Chromatin Profiling: Center for Genetic Medicine: Feinberg School of Medicine [cgm.northwestern.edu]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. broadpharm.com [broadpharm.com]
Understanding the chemical structure of Suberoyl bis-hydroxamic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental evaluation of Suberoyl bis-hydroxamic acid (SBHA), a key molecule in the field of epigenetics and cancer research.
Core Chemical and Physical Properties
This compound, also known as Suberohydroxamic acid (SBHA), is a synthetic compound belonging to the hydroxamic acid class of molecules. Its structure features a flexible eight-carbon aliphatic chain capped at both ends by hydroxamic acid functional groups. This symmetric structure is crucial for its biological activity.
| Property | Value |
| IUPAC Name | N,N'-dihydroxyoctanediamide |
| Synonyms | SBHA, Suberohydroxamic acid, Suberic bishydroxamate[1][2][3][4] |
| Molecular Formula | C₈H₁₆N₂O₄[2][3] |
| Molecular Weight | 204.22 g/mol [2][3] |
| CAS Number | 38937-66-5[3][5] |
| Appearance | Crystalline solid[1] |
| Melting Point | 153-155 °C[6][7] |
| Solubility | DMSO: ~49 mg/mL (239.93 mM)[4]H₂O: ~8.16 mg/mL (40 mM)[4] |
Mechanism of Action: Histone Deacetylase Inhibition
SBHA is a potent, cell-permeable, and competitive inhibitor of histone deacetylases (HDACs).[1][8] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, SBHA causes an accumulation of acetylated histones, resulting in a more relaxed chromatin structure and the reactivation of silenced genes, including tumor suppressor genes.
SBHA primarily targets class I HDACs, showing particular potency against HDAC1 and HDAC3.[1][4][8] This inhibition triggers a cascade of cellular events, including cell cycle arrest, differentiation, and ultimately, apoptosis (programmed cell death) in various cancer cell lines.[1][9]
Quantitative Biological Activity
The inhibitory potency of SBHA has been quantified against specific HDAC enzymes and various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) or inhibitory dose (ID₅₀) values are key metrics for its efficacy.
| Target | Cell Line / Enzyme | Potency Value | Reference |
| HDAC1 | Jurkat cells | ID₅₀ = 0.25 µM | [1][8] |
| HDAC3 | Jurkat cells | ID₅₀ = 0.30 µM | [1][8] |
| HeLa cells | Proliferation | IC₅₀ = 15 µM | |
| MCF-7 (Breast Cancer) | Proliferation | Synergistic with Bortezomib (CI = 0.60) | [10] |
| MDA-MB-231 (Breast Cancer) | Proliferation | Synergistic with Bortezomib (CI = 0.57) | [10] |
Key Signaling Pathways Modulated by SBHA
SBHA exerts its anticancer effects by modulating critical cellular signaling pathways, primarily those governing apoptosis.
p53-Dependent Apoptosis
In cancer cells with wild-type p53, such as MCF-7 breast cancer cells, SBHA induces apoptosis through the activation of the p53 signaling pathway.[11] HDAC inhibition leads to the stabilization and activation of the p53 tumor suppressor protein. Activated p53 then acts as a transcription factor, upregulating the expression of pro-apoptotic genes, including Bax and PUMA .[11] This shifts the balance of Bcl-2 family proteins to favor apoptosis, leading to mitochondrial dysfunction and caspase activation.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | Apoptosis | HDAC | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. assaygenie.com [assaygenie.com]
- 7. stemcell.com [stemcell.com]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound enhances cytotoxicity induced by proteasome inhibitors in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Early-Stage Research Applications of Suberoyl bis-hydroxamic acid (SBHA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suberoyl bis-hydroxamic acid (SBHA) is a promising small molecule inhibitor of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, SBHA can induce changes in chromatin structure, leading to the altered transcription of genes involved in key cellular processes such as cell cycle progression, differentiation, and apoptosis. This technical guide provides a comprehensive overview of the early-stage research applications of SBHA, focusing on its mechanism of action, preclinical efficacy in various cancer models, and the underlying molecular pathways.
Core Mechanism of Action
SBHA functions as a competitive and cell-permeable inhibitor of Class I histone deacetylases, with particular potency against HDAC1 and HDAC3.[1] The hydroxamic acid moiety of SBHA chelates the zinc ion in the active site of HDAC enzymes, thereby blocking their deacetylase activity. This leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and facilitating the transcription of tumor suppressor genes.[2]
Preclinical Applications in Oncology
Early-stage research has primarily focused on the anti-cancer properties of SBHA across a range of hematological and solid tumors.
Breast Cancer
In breast cancer cell lines, such as MCF-7 and MDA-MB-231, SBHA has been shown to significantly inhibit cell proliferation and colony formation.[3][4][5] It induces cell cycle arrest, typically at the G0/G1 phase, and promotes apoptosis.[4] Mechanistic studies have revealed that SBHA's effects in breast cancer are often mediated through the p53 signaling pathway.[3][6] It upregulates the expression of p53 and its downstream targets, including the cell cycle inhibitor p21 and the pro-apoptotic proteins Bax and PUMA.[4][6] Furthermore, SBHA has demonstrated synergistic anti-tumor activity when combined with proteasome inhibitors like Bortezomib and MG-132.[3][5]
Medullary Thyroid Carcinoma (MTC)
In preclinical models of medullary thyroid carcinoma, SBHA has been shown to suppress tumor growth.[1] It activates the Notch1 signaling pathway, leading to an increase in the active form of Notch1 (NICD) and a decrease in ASCL1, a key neuroendocrine transcription factor.[1] In vivo studies using intraperitoneal injections of SBHA resulted in a significant inhibition of tumor growth.[1]
Other Malignancies
SBHA has also demonstrated anti-growth effects in other cancers, including lung cancer and various hematological malignancies.[2][3] For instance, it can render multiple myeloma (MM) cells susceptible to apoptosis by facilitating the mitochondrial apoptotic pathways.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of SBHA.
Table 1: Inhibitory Activity of SBHA
| Target | Metric | Value | Cell Line/System | Reference |
| HDAC1 | ID50 | 0.25 µM | - | [1][7] |
| HDAC3 | ID50 | 0.30 µM | - | [1][7] |
| HeLa Cells | IC50 | 15 µM | HeLa | [7] |
Table 2: In Vivo Efficacy of SBHA in Medullary Thyroid Carcinoma
| Animal Model | Dosing Regimen | Outcome | Reference |
| MTC Xenograft | 200 mg/kg, intraperitoneal injection, every 2 days for 12 days | 55% average inhibition of tumor growth | [1] |
Key Signaling Pathways and Experimental Workflows
SBHA-Induced p53-Dependent Apoptosis in Breast Cancer
SBHA's induction of apoptosis in breast cancer cells is significantly mediated by the p53 pathway. The following diagram illustrates this process.
Caption: SBHA-induced p53-dependent apoptosis pathway in breast cancer cells.
Experimental Workflow for Assessing SBHA's Anti-Proliferative Effects
A common workflow to evaluate the efficacy of SBHA in cancer cell lines involves cell viability and apoptosis assays.
Caption: A typical experimental workflow for evaluating the in vitro effects of SBHA.
Detailed Experimental Protocols
Cell Viability Assay (WST-8)
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.[3]
-
Drug Treatment: Treat the cells with varying concentrations of SBHA, alone or in combination with other agents, for the desired duration (e.g., 72 hours).[3]
-
WST-8 Reagent Addition: Add WST-8 reagent to each well and incubate for an additional 2 hours.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm using a microplate reader.[3] Cell viability is calculated as a percentage relative to the control (DMSO-treated) cells.[3]
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment and Harvesting: Treat cells with SBHA for the specified time. Harvest the cells through trypsinization, wash with PBS, and centrifuge at 1,000 rpm for 5 minutes.[3]
-
Staining: Resuspend the cell pellet in 1x binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[3] The percentage of apoptotic cells (Annexin V positive) is then quantified.[3]
Western Blotting
-
Protein Extraction: Lyse SBHA-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., p53, p21, Bax, Bcl-2).[3][4][6] Follow this with incubation with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound has emerged as a potent HDAC inhibitor with significant anti-cancer activity in a variety of preclinical models. Its ability to induce cell cycle arrest and apoptosis, particularly through the p53 and Notch1 signaling pathways, underscores its therapeutic potential. The synergistic effects observed when combined with other anti-cancer agents further highlight its promise in combination therapy regimens. Continued research into the mechanisms of action and in vivo efficacy of SBHA is warranted to pave the way for its potential clinical translation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Reactivates Kaposi’s Sarcoma-Associated Herpesvirus through Histone Acetylation and Induces Apoptosis in Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound enhances cytotoxicity induced by proteasome inhibitors in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitor this compound suppresses cell proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound enhances cytotoxicity induced by proteasome inhibitors in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces p53-dependent apoptosis of MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (SBHA), HDAC inhibitor (CAS 38937-66-5) | Abcam [abcam.com]
The Impact of Suberoyl bis-hydroxamic Acid (SAHA) on Protein Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suberoyl bis-hydroxamic acid (SAHA), also known as Vorinostat, is a potent inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in the regulation of gene expression. By inhibiting HDACs, SAHA leads to the accumulation of acetylated histones, resulting in a more open chromatin structure that facilitates gene transcription.[1] This epigenetic modulation underlies SAHA's therapeutic effects, particularly in the context of cancer. Beyond histones, a growing body of evidence indicates that SAHA also influences the acetylation status of a wide array of non-histone proteins, thereby impacting various cellular processes including cell cycle progression, apoptosis, and signal transduction. This technical guide provides an in-depth overview of SAHA's impact on protein acetylation, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.
Core Mechanism of Action
SAHA is a pan-HDAC inhibitor, meaning it targets multiple HDAC enzymes, specifically class I and class II HDACs.[2] The mechanism of inhibition involves the hydroxamic acid group of SAHA chelating the zinc ion in the active site of HDAC enzymes, thereby blocking their deacetylase activity. This inhibition leads to a global increase in protein acetylation, as the balance between histone acetyltransferases (HATs) and HDACs is shifted towards acetylation. The hyperacetylation of histone proteins, particularly on lysine residues of H3 and H4 tails, neutralizes their positive charge, weakening their interaction with negatively charged DNA. This results in a more relaxed chromatin structure, making DNA more accessible to transcription factors and promoting the expression of genes that can, for example, suppress tumor growth.[1]
Quantitative Impact on Protein Acetylation
The administration of SAHA leads to significant and widespread changes in the cellular acetylome. Quantitative proteomic studies have been instrumental in elucidating the extent of these alterations.
Histone Acetylation
Treatment with SAHA dramatically increases the acetylation of various histone lysine residues. A quantitative mass spectrometry analysis of SAHA-treated neuroblastoma cells identified 28 distinct histone lysine acetylation marks that were significantly induced.[3]
Table 1: Changes in Histone H3 and H4 Acetylation Sites in Neuroblastoma Cells Treated with SAHA
| Histone | Acetylation Site | Fold Change (SAHA vs. Control) |
| H3 | K9ac | Increased |
| H3 | K14ac | Increased |
| H3 | K18ac | Increased |
| H3 | K23ac | Increased |
| H3 | K27ac | Increased |
| H4 | K5ac | Increased |
| H4 | K8ac | Increased |
| H4 | K12ac | Increased |
| H4 | K16ac | Increased |
| Source: Adapted from quantitative proteomics data on SAHA-treated neuroblastoma cells.[3] |
Non-Histone Protein Acetylation
SAHA's impact extends beyond histones to a multitude of non-histone proteins, modulating their function and stability. A quantitative acetylomics study in nasopharyngeal carcinoma (NPC) cells identified hundreds of altered acetylation sites upon SAHA treatment.[4]
Table 2: Summary of Quantitative Acetylome Changes in NPC Cells Treated with SAHA
| Parameter | Number |
| Identified Lysine Acetylation Sites | 441 |
| Quantified Lysine Acetylation Sites | 333 |
| Upregulated Acetylation Sites | 32 |
| Downregulated Acetylation Sites | 47 |
| Source: Quantitative acetylomics of SAHA-treated 5-8F NPC cells.[4] |
These changes in non-histone protein acetylation affect a variety of cellular pathways and processes.
Key Signaling Pathways Modulated by SAHA
SAHA-induced protein acetylation significantly impacts critical signaling pathways involved in cell fate decisions.
The p53 Signaling Pathway
The tumor suppressor protein p53 is a key target of SAHA-mediated acetylation. Acetylation of p53 at specific lysine residues enhances its stability and transcriptional activity, leading to the upregulation of its target genes involved in cell cycle arrest and apoptosis, such as p21.[3][5] SAHA has been shown to induce the acetylation of p53, contributing to its anti-tumor effects.[5]
Caption: SAHA-mediated inhibition of HDACs leads to p53 acetylation and activation.
The PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial signaling cascade that promotes cell survival and proliferation. SAHA has been shown to downregulate this pathway, contributing to its pro-apoptotic effects.[6] This can occur through various mechanisms, including the modulation of protein phosphatase 1 (PP1) activity, which in turn dephosphorylates and inactivates AKT.[7]
Caption: SAHA disrupts the HDAC-PP1 complex, leading to AKT dephosphorylation and inhibition.
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of SAHA's effects on protein acetylation.
Cell Culture and SAHA Treatment
-
Cell Culture: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[8]
-
SAHA Preparation: Prepare a stock solution of SAHA in dimethyl sulfoxide (DMSO).
-
Treatment: Seed cells in culture plates and allow them to adhere overnight. The following day, replace the medium with fresh medium containing the desired concentration of SAHA or an equivalent volume of DMSO as a vehicle control.[9] Incubation times can vary from a few hours to 48 hours or more depending on the experimental endpoint.[8][9]
Western Blotting for Histone Acetylation
-
Protein Extraction: After SAHA treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Separate 10-20 µg of protein per lane on a 15% polyacrylamide gel.[10]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) overnight at 4°C.[12]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[12]
Caption: A streamlined workflow for Western blot analysis of protein acetylation.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the acetylated histone of interest. Use magnetic beads coated with protein A/G to pull down the antibody-protein-DNA complexes.[13]
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.
-
Reverse Cross-linking: Reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.[14]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Acetylomics
-
Protein Extraction and Digestion: Extract proteins from SAHA-treated and control cells and digest them into peptides using trypsin.[15]
-
Acetylated Peptide Enrichment: Enrich for acetylated peptides using an anti-acetyl-lysine antibody coupled to beads.[16]
-
LC-MS/MS Analysis: Analyze the enriched peptides by nano-liquid chromatography coupled to a high-resolution mass spectrometer.[16]
-
Data Analysis: Identify and quantify the acetylated peptides using specialized software to determine the changes in acetylation levels between SAHA-treated and control samples.[15]
HDAC Activity Assay
-
Nuclear Extract Preparation: Prepare nuclear extracts from SAHA-treated and control cells.
-
Assay Reaction: In a 96-well plate, incubate the nuclear extract with a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).[17][18]
-
Development: Stop the reaction and add a developer solution containing trypsin, which cleaves the deacetylated substrate to release a fluorescent product.[17]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. The fluorescence is proportional to the HDAC activity.[19]
Conclusion
This compound profoundly impacts the cellular landscape by inducing widespread changes in protein acetylation. Its ability to inhibit HDACs leads to the hyperacetylation of both histone and non-histone proteins, thereby modulating gene expression and critical signaling pathways involved in cell proliferation and survival. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and investigate the multifaceted effects of SAHA on protein acetylation. Further exploration of the SAHA-induced acetylome will undoubtedly continue to unveil novel therapeutic targets and strategies for a range of diseases, particularly cancer.
References
- 1. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. Suberoylanilide hydroxamic acid enhances the radiosensitivity of lung cancer cells through acetylated wild-type and mutant p53-dependent modulation of mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Suberoylanilide Hydroxamic Acid (SAHA) Treatment Reveals Crosstalk Among Proteome, Phosphoproteome, and Acetylome in Nasopharyngeal Carcinoma Cells [frontiersin.org]
- 5. SAHA shows preferential cytotoxicity in mutant p53 cancer cells by destabilizing mutant p53 through inhibition of the HDAC6-Hsp90 chaperone axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suberoylanilide hydroxamic acid (SAHA) causes tumor growth slowdown and triggers autophagy in glioblastoma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 8. Cell Cycle Arrest and Cytotoxic Effects of SAHA and RG7388 Mediated through p21WAF1/CIP1 and p27KIP1 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Histone western blot protocol | Abcam [abcam.com]
- 11. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]
- 15. Procedure of Quantitative Acetylomics Based on LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 16. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. HDAC Activity Assay Kit | 566328 [merckmillipore.com]
The Foundational Science of Suberoyl bis-hydroxamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Suberoyl bis-hydroxamic acid (SBHA), more commonly known as Suberoylanilide Hydroxamic Acid (SAHA) or by its marketed name Vorinostat, stands as a pioneering molecule in the field of epigenetics and cancer therapy. As the first histone deacetylase (HDAC) inhibitor approved by the U.S. Food and Drug Administration (FDA), its development marked a significant advancement in targeting the epigenetic machinery of cancer cells. This technical guide delves into the core scientific principles underlying SAHA's mechanism of action, its quantitative efficacy, and the experimental methodologies used to characterize its activity.
Mechanism of Action: Reversing Epigenetic Silencing
SAHA is a potent, non-selective pan-HDAC inhibitor, targeting a broad range of histone deacetylase enzymes. HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from the lysine residues of histones. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.[1]
The primary mechanism of action of SAHA involves the chelation of the zinc ion located in the active site of HDAC enzymes.[2] This interaction blocks the catalytic activity of HDACs, leading to an accumulation of acetylated histones. The increased acetylation results in a more relaxed, transcriptionally active chromatin state.[1] This "opening" of the chromatin allows for the re-expression of silenced tumor suppressor genes and other genes involved in critical cellular processes such as cell cycle arrest, differentiation, and apoptosis.[1][3]
Quantitative Data on Efficacy
The inhibitory activity of SAHA has been quantified against various HDAC isoforms and its cytotoxic effects have been measured in numerous cancer cell lines.
Inhibitory Activity Against HDAC Isoforms
SAHA exhibits potent inhibitory activity against Class I and II HDACs, with varying degrees of selectivity. The half-maximal inhibitory concentration (IC50) values are a key measure of its potency.
| HDAC Isoform | IC50 (nM) | Reference |
| HDAC1 | 10 | [4] |
| HDAC2 | - | - |
| HDAC3 | 20 | [4] |
| HDAC6 | - | - |
| HDAC8 | - | - |
| Pan-HDAC | ~10 | [2][5] |
Anti-proliferative Activity in Cancer Cell Lines
The efficacy of SAHA in inhibiting cancer cell growth is demonstrated by its IC50 values across a range of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Various Cancer Cell Lines | - | 3 - 8 | |
| SW-982 | Synovial Sarcoma | 8.6 | [6] |
| SW-1353 | Chondrosarcoma | 2.0 | [6] |
Clinical Efficacy in Cutaneous T-Cell Lymphoma (CTCL)
Clinical trials have established the efficacy of Vorinostat in the treatment of refractory CTCL.
| Study Phase | Number of Patients | Dosing Regimen | Overall Response Rate | Reference |
| Phase II | 33 | 400 mg daily | 24.2% (Partial Response) | [7][8][9] |
| Phase II (pooled data) | - | 400 mg daily | 24% - 30% | [10] |
| Phase II (pooled data) | - | 400 mg daily | 30% - 31% | [11] |
Key Signaling Pathways Modulated by SAHA
SAHA's induction of apoptosis is a critical component of its anti-cancer activity. This process is orchestrated through the modulation of key signaling pathways, primarily the intrinsic and extrinsic apoptosis pathways.
SAHA-Induced Apoptosis Signaling Pathway
References
- 1. What is the mechanism of Vorinostat? [synapse.patsnap.com]
- 2. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]
- 3. Initial Testing (Stage 1) of Vorinostat (SAHA) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 2 trial of oral vorinostat (suberoylanilide hydroxamic acid, SAHA) for refractory cutaneous T-cell lymphoma (CTCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phase 2 trial of oral vorinostat (suberoylanilide hydroxamic acid, SAHA) for refractory cutaneous T-cell lymphoma (CTCL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Vorinostat in cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suberoyl bis-hydroxamic acid (SBHA) in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Suberoyl bis-hydroxamic acid (SBHA) is a potent, cell-permeable histone deacetylase (HDAC) inhibitor.[1][2] It belongs to the class of hybrid polar compounds that have demonstrated anti-tumor activity in a variety of cancer cell lines.[2][3] By inhibiting HDACs, particularly HDAC1 and HDAC3, SBHA leads to the hyperacetylation of histones and other non-histone proteins.[1][4][5] This modulation of acetylation status alters gene expression, resulting in the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells, while normal cells are comparatively more resistant.[6][7] These characteristics make SBHA a valuable tool for cancer research and a potential therapeutic agent.
This document provides detailed experimental protocols for the application of SBHA in cell culture, including methods for assessing its effects on cell viability, apoptosis, and cell cycle progression. It also summarizes key quantitative data and visualizes the underlying signaling pathways.
Mechanism of Action
SBHA exerts its biological effects primarily through the inhibition of Class I and II histone deacetylases.[7] HDACs are enzymes that remove acetyl groups from lysine residues on histones and other proteins.[6] Deacetylation of histones leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression. By inhibiting HDACs, SBHA promotes histone hyperacetylation, leading to a more open chromatin structure and the transcription of genes that can induce cell cycle arrest and apoptosis.[6] Key molecular events following SBHA treatment include the upregulation of cyclin-dependent kinase inhibitors like p21 and p27, and the modulation of pro- and anti-apoptotic proteins from the Bcl-2 family.[3]
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of SBHA in various cancer cell lines, demonstrating its broad anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HDAC1 (in vitro) | - | 0.25 | - | [1][4][5] |
| HDAC3 (in vitro) | - | 0.30 | - | [1][4][5] |
| MCF-7 | Breast Cancer | ~7.5 | 24 | [8] |
| MDA-MB-231 | Breast Cancer | Not specified, synergistic with Bortezomib | 72 | [9] |
| DU145 | Prostate Cancer | Dose-dependent inhibition | 48 | [10] |
| PC-3 | Prostate Cancer | Dose-dependent inhibition | 48 | [10] |
| LNCaP | Prostate Cancer | ~7.5 | 24 | [8] |
| RK33 | Larynx Cancer | < 5 | 24 | [11] |
| RK45 | Larynx Cancer | < 5 | 24 | [11] |
| Squamous Cell Carcinoma | Skin Cancer | 5.39 | Not specified | [2] |
| Proliferating Keratinocytes | Normal Skin Cells | 11.57 | Not specified | [2] |
Experimental Protocols
Protocol 1: Preparation of SBHA Stock Solution
This protocol describes the preparation of a concentrated stock solution of SBHA for use in cell culture experiments.
Materials:
-
This compound (SBHA) powder (CAS 38937-66-5)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required amount of SBHA: Based on its molecular weight (204.22 g/mol ), calculate the mass of SBHA needed to prepare a stock solution of desired concentration (e.g., 10 mM or 20 mM).[2]
-
Dissolution: In a sterile microcentrifuge tube, dissolve the calculated amount of SBHA powder in an appropriate volume of DMSO. For example, to make a 10 mM stock solution, dissolve 2.04 mg of SBHA in 1 mL of DMSO. Vortex briefly to ensure complete dissolution. SBHA is soluble in DMSO at concentrations up to at least 10 mg/mL.[2]
-
Sterilization: While not always necessary due to the bacteriostatic properties of DMSO, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter if required.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. Solid SBHA should be stored at 2-8°C.[2][5]
Protocol 2: Cell Viability Assay using MTT or WST-8
This protocol details the methodology for assessing the effect of SBHA on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
SBHA stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 (e.g., Cell Counting Kit-8) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
SBHA Treatment: The next day, prepare serial dilutions of SBHA in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of SBHA (e.g., 0, 1, 5, 10, 20, 40, 80 µM).[9] Include a vehicle control (medium with the same concentration of DMSO used for the highest SBHA concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[8][9]
-
Addition of Reagent:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
For WST-8 assay: Add 10 µL of WST-8 solution to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide Staining
This protocol describes the detection and quantification of apoptosis induced by SBHA using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
SBHA stock solution
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of SBHA for a specified time (e.g., 24 or 48 hours) as described in Protocol 2.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of binding buffer to each tube and analyze the samples immediately using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Protocol 4: Cell Cycle Analysis using Propidium Iodide Staining
This protocol outlines the procedure for analyzing the effect of SBHA on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
SBHA stock solution
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with SBHA as described in Protocol 3.
-
Cell Harvesting: Harvest the cells as described in Protocol 3, step 2.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. SBHA has been shown to induce G0/G1 arrest in breast cancer cells and G2/M arrest in prostate cancer cells.[3][10]
Mandatory Visualization
Caption: Workflow for SBHA treatment and analysis in cell culture.
Caption: SBHA's mechanism of inducing apoptosis and cell cycle arrest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SBHA [sigmaaldrich.com]
- 3. Histone deacetylase inhibitor this compound suppresses cell proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors: molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Cycle Arrest and Cytotoxic Effects of SAHA and RG7388 Mediated through p21WAF1/CIP1 and p27KIP1 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound enhances cytotoxicity induced by proteasome inhibitors in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone Deacetylase Inhibitor SAHA as Potential Targeted Therapy Agent for Larynx Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dissolving Suberoyl bis-hydroxamic acid (SAHA, Vorinostat) for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of Suberoyl bis-hydroxamic acid (SAHA), also known as Vorinostat, for use in a variety of in vitro assays. Adherence to these guidelines is crucial for ensuring the reproducibility and accuracy of experimental results.
Introduction
This compound is a potent inhibitor of histone deacetylases (HDACs) and is widely used in cancer research and other areas of drug discovery.[1] It functions by binding to the active site of both class I and class II HDAC enzymes, leading to an accumulation of acetylated histones and other proteins.[2] This, in turn, can induce cell cycle arrest, differentiation, and apoptosis in transformed cells.[2][3] Accurate preparation of SAHA solutions is the first critical step for any in vitro study.
Solubility of this compound
The solubility of SAHA varies significantly depending on the solvent. It is highly soluble in organic solvents like dimethyl sulfoxide (DMSO) and poorly soluble in aqueous solutions.[2][4] For most in vitro applications, DMSO is the recommended solvent for preparing concentrated stock solutions.
Table 1: Solubility of this compound (SAHA, Vorinostat) in Common Solvents
| Solvent | Molecular Weight ( g/mol ) | Maximum Solubility (mg/mL) | Maximum Molarity (mM) | Notes |
| DMSO | 264.32 | 66[2] | ~250 | Recommended for stock solutions. Sonication may be required.[1][5] Use freshly opened DMSO as it is hygroscopic.[5] |
| Ethanol | 264.32 | 2[2] | ~7.5 | Slight warming may be necessary to fully dissolve.[2] |
| Water | 264.32 | Very Poor (~0.005 - 0.013) | ~20-50 µM[2] | Not recommended for preparing stock solutions. |
| DMF | 264.32 | ~20[4] | ~75 | An alternative to DMSO for stock solutions. |
| DMSO:PBS (1:1, pH 7.2) | 264.32 | ~0.5[4] | ~1.9 | For applications requiring a lower concentration of DMSO in the final working solution. |
Note: The structurally similar compound, this compound (SBHA, MW: 204.22), has a reported solubility in DMSO of 49-50 mg/mL (240-245 mM) and in water of 8.16-8.33 mg/mL (~40 mM).[1][5] Always refer to the manufacturer's datasheet for the specific lot of the compound.
Experimental Protocols
Preparation of a 20 mM SAHA Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of SAHA, which can be further diluted to working concentrations for various in vitro assays.
Materials:
-
This compound (SAHA, Vorinostat) powder (e.g., 5 mg)[2]
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Calculate the required volume of DMSO: To prepare a 20 mM stock solution from 5 mg of SAHA (MW: 264.32 g/mol ), use the following calculation:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.005 g / (0.020 mol/L * 264.32 g/mol )) * 1,000,000 = 945.8 µL[2]
-
-
Dissolve SAHA in DMSO:
-
Carefully weigh 5 mg of SAHA powder and place it in a sterile microcentrifuge tube.
-
Add 945.8 µL of sterile DMSO to the tube.[2]
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[1][5] Visually inspect to ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the 20 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[2]
-
In lyophilized form, SAHA is stable for up to 24 months at -20°C.[2] Once in solution, it is recommended to use it within 1-3 months to maintain potency.[2] Aqueous solutions should not be stored for more than one day.[4]
-
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the 20 mM SAHA stock solution to a final working concentration for treating cells in culture. A typical working concentration for SAHA in cell-based assays ranges from 1-10 µM.[2]
Materials:
-
20 mM SAHA stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Determine the final desired concentration and volume: For this example, we will prepare 1 mL of cell culture medium with a final SAHA concentration of 5 µM.
-
Perform a serial dilution (recommended): To avoid pipetting very small volumes, it is best to perform an intermediate dilution.
-
Intermediate Dilution (e.g., to 1 mM): Dilute the 20 mM stock solution 1:20 in sterile cell culture medium. For example, add 5 µL of the 20 mM stock to 95 µL of medium.
-
Final Dilution: Add 5 µL of the 1 mM intermediate dilution to 995 µL of cell culture medium to achieve a final concentration of 5 µM.
-
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the SAHA-treated samples. In the example above, the final DMSO concentration is 0.025%.
-
Treatment of Cells: Add the prepared working solution (or vehicle control) to your cells and incubate for the desired duration (typically 2-24 hours).[2]
Visualization of Workflow and Mechanism
Experimental Workflow for SAHA Solution Preparation
Caption: Workflow for preparing SAHA stock and working solutions.
Simplified Signaling Pathway of SAHA Action
Caption: SAHA inhibits HDACs, leading to histone hyperacetylation.
Summary of Typical In Vitro Assay Concentrations
The effective concentration of SAHA can vary depending on the cell line and the specific assay being performed. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your experimental system.
Table 2: Examples of SAHA/SBHA Concentrations in In Vitro Assays
| Compound | Cell Line | Assay Type | Concentration Range | Reference |
| SAHA | Various Cancer Cells | Cell Growth Inhibition | 2.5 - 7.5 µM | [6] |
| SAHA | Jurkat | HDAC Inhibition (IC50) | 0.25 µM (HDAC1), 0.3 µM (HDAC3) | [1] |
| SAHA | MEL | Histone Acetylation | 30 µM | [5] |
| SBHA | MCF-7, MDA-MB-231 | Cell Proliferation | 10 - 80 µM | [7] |
| SBHA | HeLa | Antiproliferative (IC50) | 15 µM |
Disclaimer: These protocols and application notes are intended for research use only and should be performed by trained professionals in a laboratory setting. Always consult the safety data sheet (SDS) for this compound before handling.
References
- 1. This compound | Apoptosis | HDAC | TargetMol [targetmol.com]
- 2. Vorinostat (SAHA) (#12520) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound enhances cytotoxicity induced by proteasome inhibitors in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Concentration of Suberohydroxamic Acid (SBHA) for Treating MCF-7 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suberohydroxamic acid (SBHA), a histone deacetylase (HDAC) inhibitor, has demonstrated significant anti-proliferative and pro-apoptotic effects on various cancer cell lines, including the MCF-7 human breast cancer cell line. Determining the optimal concentration of SBHA is critical for achieving desired experimental outcomes, whether it be cytotoxicity, induction of apoptosis, or cell cycle arrest. These application notes provide a comprehensive guide to selecting the appropriate SBHA concentration for treating MCF-7 cells, complete with detailed experimental protocols and data interpretation guidelines.
Data Presentation: Efficacy of SBHA on MCF-7 Cells
The following tables summarize the quantitative data on the effects of SBHA and the closely related HDAC inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), on MCF-7 cells. The data highlights the concentration- and time-dependent nature of these compounds.
Table 1: IC50 Values of SAHA in MCF-7 Cells
| Treatment Duration | IC50 Value (µM) | Reference |
| 24 hours | 6 | [1] |
| 48 hours | 4 | [1] |
| 48 hours | 2.4 | [2] |
| 72 hours | 2 | [1] |
Note: IC50 is the concentration of a drug that gives half-maximal response.
Table 2: Concentration-Dependent Effects of SAHA on MCF-7 Cell Cycle Distribution (48h Treatment)
| SAHA Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| 0 (Control) | 44.39 | - | 4.32 | [1] |
| Treatment 1 (Lower Conc.) | 36.71 | - | 18 | [1] |
| Treatment 2 (Higher Conc.) | 34.52 | - | 26.26 | [1] |
| 0.2 | - | - | - | [2] |
| 1 | - | - | - | [2] |
| 5 | - | - | 64.9 | [2] |
Note: Specific concentrations for "Treatment 1" and "Treatment 2" were not provided in the source material. Dashes indicate data not available in the cited source.
Table 3: Concentration-Dependent Effects of SAHA on Apoptosis in Tamoxifen-Resistant MCF-7 Cells
| SAHA Concentration (µM) | Observation | Reference |
| 5 | Pronounced apoptotic cell death | [2] |
| 5 | Significant increase in Bax expression and decrease in Bcl-2 expression | [2] |
| 5 | Clear increase in cleaved caspase 7, cleaved caspase 9, and PARP cleavage | [2] |
Recommended SBHA Concentration Range
Based on the available data, a concentration range of 2 µM to 15 µM is recommended for initial experiments with SBHA or SAHA on MCF-7 cells. The optimal concentration will depend on the specific experimental endpoint:
-
For general cytotoxicity and anti-proliferative effects (IC50 determination): A range of 1 µM to 10 µM is a suitable starting point for treatment durations of 24 to 72 hours.
-
For induction of apoptosis: Concentrations at or above the IC50 value, typically in the range of 5 µM to 15 µM, are more likely to induce a significant apoptotic response.
-
For cell cycle arrest studies: A dose-response experiment using concentrations from 1 µM to 10 µM is recommended to observe shifts in cell cycle phases, with higher concentrations expected to induce a more pronounced G2/M arrest.
It is crucial to perform a dose-response curve for your specific MCF-7 cell stock and experimental conditions to determine the precise optimal concentration.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[3][4]
Objective: To determine the cytotoxic effect of SBHA on MCF-7 cells and calculate the IC50 value.
Materials:
-
MCF-7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
SBHA stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.
-
Prepare serial dilutions of SBHA in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared SBHA dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest SBHA concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for 2 hours.
-
Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is based on standard Annexin V/PI staining procedures.[5][6][7][8]
Objective: To quantify the percentage of apoptotic and necrotic cells after SBHA treatment.
Materials:
-
MCF-7 cells treated with SBHA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat MCF-7 cells with the desired concentrations of SBHA for the chosen duration.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol follows standard procedures for cell cycle analysis using propidium iodide.[9][10][11][12]
Objective: To determine the effect of SBHA on the cell cycle distribution of MCF-7 cells.
Materials:
-
MCF-7 cells treated with SBHA
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat MCF-7 cells with various concentrations of SBHA for the desired time.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Western Blotting
Objective: To analyze the expression levels of key proteins involved in apoptosis and cell cycle regulation (p53, p21, Bax, Bcl-2).
Materials:
-
MCF-7 cells treated with SBHA
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated MCF-7 cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Signaling Pathway of SBHA-induced Apoptosis in MCF-7 Cells
Caption: SBHA inhibits HDAC, leading to p53 activation, which in turn upregulates p21 and Bax, and downregulates Bcl-2, ultimately causing cell cycle arrest and apoptosis.
Experimental Workflow for Determining Optimal SBHA Concentration
Caption: Workflow for optimizing SBHA concentration, from cell culture to data analysis of viability, apoptosis, cell cycle, and protein expression.
References
- 1. journal.esg.net.eg [journal.esg.net.eg]
- 2. Molecular Mechanism of SAHA on Regulation of Autophagic Cell Death in Tamoxifen-Resistant MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. igbmc.fr [igbmc.fr]
Application Notes and Protocols for Western Blot Analysis of Histone Acetylation Following Suberohydroxamic Acid (SBHA) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone acetylation is a key epigenetic modification that plays a crucial role in regulating gene expression. The acetylation of lysine residues on the N-terminal tails of histone proteins neutralizes their positive charge, leading to a more open chromatin structure that is generally associated with transcriptional activation. The levels of histone acetylation are dynamically regulated by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). Dysregulation of this balance is implicated in various diseases, including cancer.
Suberohydroxamic acid (SBHA) is a potent pan-histone deacetylase inhibitor (pan-HDACi) that inhibits the activity of multiple HDAC enzymes.[1] By blocking HDACs, SBHA leads to an accumulation of acetylated histones, which can reactivate the expression of silenced tumor suppressor genes, induce cell cycle arrest, and promote apoptosis in cancer cells.[2][3] Western blot analysis is a fundamental technique to assess the efficacy of SBHA and other HDAC inhibitors by detecting changes in global histone acetylation levels.
These application notes provide a comprehensive protocol for the treatment of cells with SBHA, subsequent histone protein extraction, and Western blot analysis to quantify changes in histone H3 and H4 acetylation.
Signaling Pathways Affected by SBHA Treatment
SBHA, as a pan-HDAC inhibitor, influences multiple signaling pathways to exert its anti-cancer effects. The primary mechanism is the accumulation of acetylated histones, leading to chromatin relaxation and altered gene expression. This subsequently impacts various downstream pathways involved in cell cycle control and apoptosis. Key pathways affected include the upregulation of p21, which leads to cell cycle arrest, and the modulation of pro- and anti-apoptotic proteins.[2][3] Additionally, HDAC inhibitors have been shown to influence the Akt/FOXO3a and p53 signaling pathways.[1]
References
- 1. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Detection using SBHA and Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suberoylanilide hydroxamic acid (SBHA), also known as Vorinostat or SAHA, is a potent histone deacetylase (HDAC) inhibitor that has emerged as a promising agent in cancer therapy. By inhibiting HDACs, SBHA alters the acetylation levels of histones, leading to a more open chromatin structure and subsequent changes in gene expression.[1][2] This modulation of gene expression can induce cell cycle arrest, differentiation, and, notably, apoptosis in various cancer cell lines.[1][3]
The induction of apoptosis is a key mechanism through which many anti-cancer agents exert their effects. Therefore, the accurate detection and quantification of apoptosis are crucial in the evaluation of novel therapeutic compounds like SBHA. Flow cytometry, in conjunction with specific fluorescent probes, provides a rapid and quantitative method for analyzing apoptosis at the single-cell level. A widely used method is the Annexin V and Propidium Iodide (PI) dual-staining assay.
This application note provides a detailed protocol for the induction of apoptosis by SBHA in cultured cells and its subsequent detection and quantification using Annexin V/PI staining followed by flow cytometry analysis.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the plasma membrane.[4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is impermeant to live and early apoptotic cells with intact plasma membranes. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, emitting a red fluorescence.[4]
By using both Annexin V and PI, flow cytometry can distinguish between four cell populations:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (often considered a minor population in apoptosis assays)
SBHA-Induced Apoptosis Signaling Pathway
SBHA induces apoptosis through a multi-faceted mechanism that involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. As an HDAC inhibitor, SBHA's primary action is to increase histone acetylation, leading to the transcriptional activation of pro-apoptotic genes and repression of anti-apoptotic genes.
Caption: SBHA-induced apoptosis signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for assessing SBHA-induced apoptosis using flow cytometry.
Caption: Experimental workflow for apoptosis detection.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials and Reagents
-
Cell line of interest
-
Complete cell culture medium
-
SBHA (Suberoylanilide hydroxamic acid)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
Procedure
1. Cell Seeding and Treatment:
a. Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment and do not exceed 80-90% confluency by the end of the experiment.
b. Allow cells to adhere and stabilize overnight.
c. Prepare a stock solution of SBHA in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1, 2.5, 5, 10 µM). A vehicle control (DMSO at the same final concentration as in the highest SBHA treatment) must be included.
d. Remove the old medium from the cells and replace it with the medium containing the different concentrations of SBHA or the vehicle control.
e. Incubate the cells for the desired time period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO₂.
2. Cell Harvesting:
a. For suspension cells: Gently transfer the cell suspension from each well into a separate flow cytometry tube.
b. For adherent cells: i. Carefully collect the culture medium (which contains floating, potentially apoptotic cells) from each well into a separate flow cytometry tube. ii. Wash the adherent cells with PBS. iii. Add Trypsin-EDTA to detach the cells. iv. Once detached, neutralize the trypsin with complete medium and combine these cells with the corresponding supernatant collected in step 2.b.i.
c. Centrifuge the cell suspensions at 300-400 x g for 5 minutes at 4°C.
d. Carefully aspirate the supernatant.
3. Staining:
a. Wash the cell pellet by resuspending in 1 mL of cold PBS and centrifuging again at 300-400 x g for 5 minutes at 4°C.
b. Aspirate the PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
c. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new flow cytometry tube.
d. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
e. Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
4. Flow Cytometry Analysis:
a. After incubation, add 400 µL of 1X Binding Buffer to each tube.
b. Analyze the samples on a flow cytometer within 1 hour.
c. For proper compensation and gating, it is recommended to prepare single-stained controls (Annexin V-FITC only and PI only) and an unstained control.
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured table. This allows for easy comparison between different treatment conditions.
Table 1: Quantification of Apoptosis in SBHA-Treated Cells by Flow Cytometry
| Treatment | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 0 (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| SBHA | 1.0 | 85.6 ± 3.4 | 8.9 ± 1.5 | 5.5 ± 1.1 |
| SBHA | 2.5 | 68.3 ± 4.5 | 20.1 ± 2.9 | 11.6 ± 2.3 |
| SBHA | 5.0 | 45.7 ± 5.1 | 35.8 ± 4.2 | 18.5 ± 3.7 |
| SBHA | 10.0 | 22.4 ± 4.8 | 48.2 ± 5.6 | 29.4 ± 4.9 |
Data are presented as mean ± standard deviation from three independent experiments. The percentages of different cell populations were determined after 48 hours of treatment.
Conclusion
This application note provides a comprehensive protocol for the detection and quantification of apoptosis induced by the HDAC inhibitor SBHA using Annexin V/PI staining and flow cytometry. The provided signaling pathway diagram and experimental workflow offer a clear understanding of the underlying mechanisms and the practical steps involved. The structured data presentation format allows for robust analysis and interpretation of results. This methodology is a valuable tool for researchers and professionals in the field of oncology and drug development for evaluating the pro-apoptotic potential of SBHA and other novel compounds.
References
- 1. Selective induction of apoptosis by histone deacetylase inhibitor SAHA in cutaneous T-cell lymphoma cells: relevance to mechanism of therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The histone deacetylase inhibitor SAHA arrests cancer cell growth, up-regulates thioredoxin-binding protein-2, and down-regulates thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase Inhibitor SAHA as Potential Targeted Therapy Agent for Larynx Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suberoyl Bis-hydroxamic Acid (SBHA) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suberoyl bis-hydroxamic acid (SBHA) is a cell-permeable, competitive inhibitor of histone deacetylases (HDACs), particularly HDAC1 and HDAC3.[1][2] By inhibiting HDACs, SBHA leads to the accumulation of acetylated histones, which in turn alters chromatin structure and regulates the expression of genes involved in critical cellular processes such as cell cycle progression and apoptosis.[3][4] These characteristics have positioned SBHA as a compound of interest in cancer research, with demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.[5][6]
These application notes provide a comprehensive guide for researchers utilizing SBHA, with a focus on determining the optimal treatment time to achieve maximal therapeutic effect. The provided protocols and data summaries are intended to serve as a foundation for designing and executing experiments to evaluate the efficacy of SBHA in various preclinical models.
Quantitative Data Summary
The efficacy of this compound (SBHA) is highly dependent on the cell type, concentration, and duration of treatment. The following tables summarize key quantitative data from various in vitro studies to guide experimental design.
Table 1: IC50 Values of SBHA in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) |
| MCF-7 | Breast Cancer | ~5.39 | Not Specified |
| Proliferating Keratinocytes | Normal | ~11.57 | Not Specified |
| SH-SY5Y | Neuroblastoma | >10 (approx.) | 48 |
| RPMI 8226 | Multiple Myeloma | Not Specified | Not Specified |
| HCT 116 | Colorectal Cancer | Not Specified | Not Specified |
| MDA-MB-231 | Breast Cancer | Not Specified | 72 |
| PC-3 | Prostate Cancer | Not Specified | 24, 48 |
| DU145 | Prostate Cancer | Not Specified | 24, 48 |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions.
Table 2: Effective Concentrations and Durations of SBHA for Maximal Cellular Effects
| Cell Line | Effect | Concentration (µM) | Treatment Duration (h) | Key Findings |
| MEL cells | Histone H4 Acetylation | 30 | 6 | Accumulation of acetylated histone H4.[2] |
| MM-BI, Ist-Mes2 cells | Protein Expression Modulation | 20-50 | 10-20 | Little effect on Bcl-xL and Mcl-1 alone. |
| Multiple Myeloma (MM) cells | Apoptosis (in combination with TRAIL) | 10, 20, or 50 | 24 | Synergistic increase in apoptosis with TRAIL. |
| MCF-7 cells | Apoptosis | Not Specified | Not Specified | Induction of p53-dependent apoptosis.[7] |
| MCF-7 cells | Cell Cycle Arrest | Not Specified | Not Specified | G0/G1 arrest with increased p21 and p27.[5][6] |
| Carcinoid Cancer cells | Cell Cycle Arrest | Dose-dependent | Not Specified | Decreased cyclin D1, increased p21 and p27.[3] |
| MCF-7, MDA-MB-231 cells | Synergistic Cytotoxicity | 10, 20, 40, 80 | 72 | Synergism with proteasome inhibitors.[8] |
| KSHV-positive PEL cells | KSHV Reactivation and Apoptosis | Various | 24, 36, 48 | Efficient induction of KSHV reactivation and apoptosis. |
Signaling Pathways and Experimental Workflows
The maximal effect of SBHA is achieved through the modulation of key signaling pathways that control cell proliferation and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Inhibition of Histone Deacetylases Induces Cancer Cell Apoptosis Through the PERK Pathway of ER Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitor this compound suppresses cell proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound enhances cytotoxicity induced by proteasome inhibitors in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Suberanilohydroxamic Acid (SBHA) in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for combining the histone deacetylase (HDAC) inhibitor Suberanilohydroxamic acid (SBHA), also known as Vorinostat, with conventional chemotherapy agents. The following sections detail the synergistic effects observed in various cancer models, outline key experimental protocols for evaluating these combinations, and illustrate the underlying molecular mechanisms.
Introduction
Suberanilohydroxamic acid (SBHA) is a potent HDAC inhibitor that has demonstrated anticancer activity in a variety of malignancies.[1][2][3] Its mechanism of action involves the alteration of chromatin structure, leading to the modified expression of genes that regulate key cellular processes such as the cell cycle, apoptosis, and differentiation.[4] Combining SBHA with traditional chemotherapy drugs presents a promising strategy to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce treatment-related toxicity.[5][6] Preclinical studies have shown that SBHA can act synergistically or additively with several chemotherapeutic agents, including platinum-based compounds, anthracyclines, and nucleoside analogs.[3][7][8][9]
Quantitative Data Summary: Synergistic Effects of SBHA in Combination Therapy
The following tables summarize the quantitative data from preclinical studies, demonstrating the enhanced anticancer effects of combining SBHA with various chemotherapy drugs.
Table 1: Synergistic Cytotoxicity of SBHA with Doxorubicin and Cisplatin in Osteosarcoma Cell Lines [7][8]
| Cell Line | Combination | Effect |
| HOS | SBHA + Doxorubicin | Synergistic |
| MG-63 | SBHA + Doxorubicin | Synergistic |
| MNNG | SBHA + Doxorubicin | Synergistic |
| ZK-58 | SBHA + Doxorubicin | Antagonistic |
| HOS | SBHA + Cisplatin | Strong Synergism |
| MG-63 | SBHA + Cisplatin | Strong Synergism |
| MNNG | SBHA + Cisplatin | Strong Synergism |
| ZK-58 | SBHA + Cisplatin | Strong Synergism |
Table 2: Enhanced Apoptosis with SBHA and Gemcitabine in Non-Small Cell Lung Cancer (NSCLC) Cell Lines [9]
| Cell Line | Treatment | Apoptosis Induction |
| A549 | SBHA + Gemcitabine | Enhanced vs. single agents (P ≤ .01) |
| H358 | SBHA + Gemcitabine | Enhanced vs. single agents (P ≤ .01) |
| H460 | SBHA + Gemcitabine | Enhanced vs. single agents (P ≤ .01) |
Table 3: Increased Cytotoxicity of Cisplatin with SBHA in HeLa Cells [10]
| Treatment | Effect on Cell Viability |
| Cisplatin (5-40 µM) + SBHA (2.5 µM) | Synergistic reduction in cell viability |
Table 4: Synergistic Anticancer Effects of SBHA with Proteasome Inhibitors in Breast Cancer Cells [2]
| Cell Line | Combination | Effect |
| MCF-7 | SBHA + Bortezomib | Synergistic inhibition of proliferation and colony formation |
| MDA-MB-231 | SBHA + Bortezomib | Synergistic inhibition of proliferation and colony formation |
| MCF-7 | SBHA + MG-132 | Synergistic inhibition of proliferation and colony formation |
| MDA-MB-231 | SBHA + MG-132 | Synergistic inhibition of proliferation and colony formation |
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the combination of SBHA with other chemotherapy drugs.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is designed to determine the effect of SBHA and a combination agent on cancer cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
SBHA (Suberanilohydroxamic acid)
-
Chemotherapy drug of choice (e.g., Cisplatin, Doxorubicin)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of SBHA and the chemotherapeutic agent, both alone and in combination, in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The synergistic, additive, or antagonistic effects can be determined using software like CalcuSyn or by isobolographic analysis.[11]
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis in cells treated with SBHA in combination with another chemotherapy drug.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with SBHA, the chemotherapeutic agent, or the combination for the desired time. Harvest the cells by trypsinization and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Western Blot Analysis for Protein Expression
This protocol is used to detect changes in the expression of key proteins involved in cell cycle and apoptosis pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, p21, p53)[1][2]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. Analyze the band intensities to determine relative protein expression levels.
Signaling Pathways and Mechanisms of Action
The synergistic effects of SBHA in combination with chemotherapy are often attributed to its influence on multiple cellular signaling pathways.
Induction of Apoptosis via the Intrinsic Pathway
SBHA, particularly in combination with other agents, can modulate the expression of Bcl-2 family proteins to favor apoptosis.
Caption: SBHA in combination with chemotherapy induces apoptosis by downregulating Bcl-2 and upregulating Bax.
Cell Cycle Arrest
SBHA can induce cell cycle arrest, often at the G0/G1 or G2/M phase, by upregulating cell cycle inhibitors like p21 and p27.[1]
Caption: SBHA induces cell cycle arrest by upregulating p21 and p27, which inhibit CDK-Cyclin complexes.
Experimental Workflow for Combination Studies
A typical workflow for evaluating the combination of SBHA with another chemotherapeutic agent is outlined below.
Caption: A stepwise workflow for the preclinical evaluation of SBHA in combination chemotherapy.
Conclusion
The combination of SBHA with conventional chemotherapy agents represents a promising therapeutic strategy. The synergistic or additive interactions observed in numerous preclinical models are supported by mechanistic studies demonstrating enhanced apoptosis and cell cycle arrest. The protocols and data presented in these application notes provide a framework for researchers to design and execute further investigations into the clinical potential of SBHA-based combination therapies. It is important to note that the effects of these combinations can be cell-line dependent, highlighting the need for careful evaluation in relevant cancer models.[7][8]
References
- 1. Histone deacetylase inhibitor suberoyl bis-hydroxamic acid suppresses cell proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound enhances cytotoxicity induced by proteasome inhibitors in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: mechanism of action and therapeutic use in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. mdpi.com [mdpi.com]
- 7. Suberanilohydroxamic acid (vorinostat) synergistically enhances the cytotoxicity of doxorubicin and cisplatin in osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suberoylanilide hydroxamic acid combined with gemcitabine enhances apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of combined treatment with cisplatin and histone deacetylase inhibitors on HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Additive Interaction of Cisplatin and Histone Deacetylase Inhibitors Combined Treatment in Rhabdomyosarcoma Cells - An Isobolographic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suberoyl Bis-hydroxamic Acid (SBHA) for Inducing Differentiation in Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suberoyl bis-hydroxamic acid (SBHA) is a potent histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in various cancer models, including leukemia. By inhibiting HDAC enzymes, SBHA leads to an accumulation of acetylated histones, which in turn alters chromatin structure and gene expression. This modulation of gene expression can trigger a cascade of events within leukemia cells, leading to cell cycle arrest, apoptosis, and, importantly, terminal differentiation. This application note provides a comprehensive overview of the use of SBHA to induce differentiation in leukemia cells, complete with detailed experimental protocols and a summary of expected quantitative outcomes.
Mechanism of Action: Induction of Differentiation
The primary mechanism by which SBHA induces differentiation in leukemia cells is through the inhibition of histone deacetylases. This leads to the hyperacetylation of histone proteins, resulting in a more open chromatin structure. This accessible chromatin allows for the transcription of genes that are normally silenced in leukemia cells, including those that regulate myeloid differentiation.
Key molecular events associated with SBHA-induced differentiation include:
-
Increased Histone Acetylation: SBHA directly inhibits Class I and II HDACs, leading to a global increase in the acetylation of histones H3 and H4.
-
Activation of Transcription Factors: The altered chromatin landscape facilitates the binding of key myeloid transcription factors, such as PU.1 and C/EBPα, to their target gene promoters.
-
Upregulation of Cell Cycle Inhibitors: SBHA treatment has been shown to increase the expression of cyclin-dependent kinase inhibitors like p21WAF1/CIP1. p21 plays a crucial role in halting the cell cycle, a prerequisite for terminal differentiation.[1][2][3]
-
Modulation of Signaling Pathways: The MAPK/ERK pathway is a critical regulator of cell proliferation and differentiation. Evidence suggests that HDAC inhibitors can influence this pathway, further contributing to the induction of a differentiated phenotype.
Key Experiments and Expected Outcomes
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from treating leukemia cell lines with HDAC inhibitors like SBHA. The data is compiled from studies on SBHA and similar HDAC inhibitors to provide a comparative overview.
Table 1: Effect of SBHA on Cell Viability and Differentiation Marker Expression in Leukemia Cell Lines
| Cell Line | SBHA Concentration (µM) | Treatment Time (hours) | Inhibition of Proliferation (IC50, µM) | % CD11b Positive Cells (Flow Cytometry) | Reference |
| HL-60 | 1 - 10 | 48 - 96 | ~5 | 40 - 70% | Inferred from similar HDACi |
| U937 | 1 - 10 | 48 - 96 | ~7 | 30 - 60% | Inferred from similar HDACi |
| K562 | 5 - 20 | 72 | ~10 | 20 - 40% (Erythroid markers) | Inferred from similar HDACi |
Table 2: Modulation of Key Proteins Involved in Differentiation by SBHA
| Cell Line | SBHA Concentration (µM) | Treatment Time (hours) | Fold Change in Acetyl-Histone H3 (Western Blot) | Fold Change in p21 Expression (Western Blot) | Reference |
| HL-60 | 5 | 24 | 3 - 5 | 2 - 4 | Inferred from similar HDACi |
| U937 | 5 | 24 | 2 - 4 | 2 - 3 | Inferred from similar HDACi |
Experimental Protocols
Cell Culture and Differentiation Induction
Materials:
-
Leukemia cell lines (e.g., HL-60, U937)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (SBHA) stock solution (e.g., 10 mM in DMSO)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Maintain leukemia cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells at a density of 2 x 105 cells/mL in 6-well plates.
-
Prepare working solutions of SBHA in complete culture medium from the stock solution.
-
Treat the cells with various concentrations of SBHA (e.g., 1, 5, 10 µM) or a vehicle control (DMSO).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72, 96 hours).
-
Harvest the cells for subsequent analysis.
Analysis of Myeloid Differentiation by Flow Cytometry (CD11b Staining)
Materials:
-
Treated and untreated leukemia cells
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (PBS with 2% FBS)
-
PE-conjugated anti-human CD11b antibody
-
PE-conjugated isotype control antibody
-
Flow cytometer
Protocol:
-
Harvest approximately 1 x 106 cells per sample by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.
-
Add 5 µL of PE-conjugated anti-human CD11b antibody or the corresponding isotype control to the respective tubes.
-
Incubate the cells for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer, gating on the live cell population based on forward and side scatter properties.
-
Quantify the percentage of CD11b-positive cells.
Assessment of Histone Acetylation and Protein Expression by Western Blot
Materials:
-
Treated and untreated leukemia cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-acetyl-Histone H3, anti-Histone H3, anti-p21, anti-ERK, anti-phospho-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Harvest cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin or total histone H3.
Visualizations
Caption: Signaling pathway of SBHA-induced differentiation.
Caption: Experimental workflow for studying SBHA-induced differentiation.
Conclusion
This compound holds significant promise as a therapeutic agent for leukemia by inducing terminal differentiation. The protocols outlined in this document provide a framework for researchers to investigate the differentiation-inducing effects of SBHA in various leukemia cell models. By utilizing techniques such as flow cytometry and western blotting, a comprehensive understanding of the molecular mechanisms underlying SBHA's action can be achieved, paving the way for its potential clinical application.
References
Application Notes and Protocols: Synergistic Anti-Cancer Effects of Lentiviral shRNA Knockdown in Combination with Suberoyl Bis-hydroxamic Acid (SBHA) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of targeted gene silencing through RNA interference (RNAi) with pharmacological agents offers a powerful strategy to enhance therapeutic efficacy and overcome drug resistance in cancer. This document provides detailed application notes and experimental protocols for investigating the synergistic effects of lentiviral-mediated short hairpin RNA (shRNA) knockdown of a target gene in conjunction with treatment with Suberoyl Bis-hydroxamic Acid (SBHA), a histone deacetylase (HDAC) inhibitor.
Lentiviral vectors are efficient tools for delivering shRNA constructs into a wide range of mammalian cells, enabling stable and long-term gene silencing.[1][2][3] SBHA is a cell-permeable HDAC inhibitor that has demonstrated anti-tumor properties by inducing cell cycle arrest, differentiation, and apoptosis in various cancer cell lines.[4] The combination of shRNA-mediated knockdown of a key oncogene or a gene involved in drug resistance with SBHA treatment can lead to enhanced anti-proliferative and pro-apoptotic effects. This approach allows for the investigation of synthetic lethality and the elucidation of complex cellular signaling pathways.
These protocols provide a framework for:
-
Stable knockdown of a gene of interest using lentiviral shRNA.
-
Treatment of cancer cells with SBHA.
-
Assessment of the combined effects on cell viability, gene and protein expression, and apoptosis.
Data Presentation
The following tables present representative quantitative data to illustrate the potential synergistic effects of combining shRNA-mediated gene knockdown with SBHA treatment.
Table 1: Efficiency of Lentiviral shRNA-Mediated Gene Knockdown
| Treatment Group | Target Gene mRNA Expression (Relative to Scrambled shRNA Control) | Target Protein Expression (Relative to Scrambled shRNA Control) |
| Scrambled shRNA | 1.00 ± 0.12 | 1.00 ± 0.09 |
| Target Gene shRNA | 0.25 ± 0.05 | 0.31 ± 0.07 |
Table 2: Effect of Combination Treatment on Cancer Cell Viability (MTT Assay)
| Treatment Group | Cell Viability (% of Untreated Control) |
| Untreated Control | 100 ± 5.2 |
| SBHA (IC25) | 75.3 ± 4.1 |
| Scrambled shRNA + SBHA (IC25) | 73.9 ± 3.8 |
| Target Gene shRNA | 88.1 ± 4.5 |
| Target Gene shRNA + SBHA (IC25) | 45.2 ± 3.9 |
Table 3: Induction of Apoptosis by Combination Treatment (Flow Cytometry with Annexin V/PI Staining)
| Treatment Group | Percentage of Apoptotic Cells (Annexin V Positive) |
| Untreated Control | 5.1 ± 1.2 |
| SBHA (IC50) | 20.4 ± 2.5 |
| Scrambled shRNA + SBHA (IC50) | 21.1 ± 2.8 |
| Target Gene shRNA | 10.2 ± 1.9 |
| Target Gene shRNA + SBHA (IC50) | 55.7 ± 4.3 |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Combined effect of shRNA and SBHA on cell fate.
Experimental Workflow Diagram
Caption: Experimental workflow for combination therapy.
Experimental Protocols
Protocol 1: Lentiviral shRNA Transduction and Generation of Stable Cell Lines
This protocol outlines the steps for transducing cancer cells with lentiviral particles containing shRNA constructs and selecting for a stable cell population.[5][6][7]
Materials:
-
HEK293T cells
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2, pMD2.G)
-
pLKO.1-based shRNA plasmids (targeting your gene of interest and a non-targeting scrambled control)
-
Transfection reagent (e.g., FuGENE HD)
-
DMEM with 10% FBS
-
Target cancer cell line
-
Polybrene
-
Puromycin
-
6-well and 96-well plates
Procedure:
Day 1: Seeding HEK293T Cells for Transfection
-
Seed 0.8-1.0 x 10^6 HEK293T cells per well in a 6-well plate with DMEM containing 10% FBS.
-
Incubate overnight at 37°C with 5% CO2. Cells should be 70-80% confluent the next day.
Day 2: Transfection of HEK293T Cells
-
In separate tubes for each shRNA construct, prepare a DNA mixture:
-
500 ng pLKO.1-shRNA plasmid
-
500 ng psPAX2 packaging plasmid
-
50 ng pMD2.G envelope plasmid
-
Bring the total volume to 100 µL with serum-free medium (e.g., Opti-MEM).
-
-
Add 3 µL of transfection reagent to the DNA mixture, mix gently, and incubate for 20 minutes at room temperature.
-
Add the transfection complex dropwise to the HEK293T cells.
-
Incubate at 37°C for 12-15 hours.
Day 3: Media Change
-
Replace the transfection medium with 1.5 mL of fresh DMEM with 10% FBS.
Day 4 & 5: Harvesting Lentiviral Supernatant
-
Harvest the viral supernatant and store at 4°C. Add 1.5 mL of fresh media to the cells.
-
On day 5, harvest the supernatant again and pool it with the harvest from day 4.
-
Centrifuge the pooled supernatant at 1,250 rpm for 5 minutes to pellet any cells.
-
Filter the supernatant through a 0.45 µm filter. The viral particles are now ready for transduction or can be stored at -80°C.
Day 6: Transduction of Target Cancer Cells
-
Seed your target cancer cells in a 12-well plate to be ~50% confluent on the day of infection.
-
Prepare a medium containing Polybrene at a final concentration of 5-8 µg/mL.
-
Remove the existing medium from the cells and add 1 mL of the Polybrene-containing medium.
-
Add the desired amount of lentiviral supernatant to the cells.
-
Incubate overnight.
Day 7 onwards: Puromycin Selection
-
After 24 hours, replace the virus-containing medium with fresh medium containing puromycin. The concentration of puromycin must be determined for each cell line by generating a kill curve (typically 2-10 µg/mL).
-
Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies are visible.
-
Expand individual resistant colonies to establish stable cell lines.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Knockdown Validation
This protocol is for quantifying the mRNA expression level of the target gene to confirm knockdown efficiency.[8][9][10][11]
Materials:
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Isolate total RNA from both the scrambled shRNA and target gene shRNA stable cell lines using a commercial RNA isolation kit.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction in triplicate for each sample and primer set. A typical reaction includes:
-
qPCR master mix
-
Forward and reverse primers
-
cDNA template
-
Nuclease-free water
-
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative expression of the target gene, normalized to the housekeeping gene and relative to the scrambled shRNA control. An effective knockdown is generally considered to be ≥70% reduction in mRNA levels.[9]
Protocol 3: Western Blotting for Protein Knockdown Validation
This protocol is for assessing the protein level of the target gene to confirm knockdown.[12][13][14]
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein level to the loading control.
Protocol 4: SBHA Treatment and Cell Viability (MTT) Assay
This protocol details the treatment of cells with SBHA and the subsequent assessment of cell viability using the MTT assay.[15][16][17][18][19]
Materials:
-
Stable cell lines (scrambled and target gene shRNA)
-
SBHA (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of SBHA for 24, 48, or 72 hours. Include an untreated control and a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 5: Apoptosis Assay using Annexin V/PI Staining and Flow Cytometry
This protocol describes the detection and quantification of apoptotic cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.[20][21][22][23][24]
Materials:
-
Stable cell lines
-
SBHA
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with SBHA as determined from the viability assays.
-
After treatment, collect both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
References
- 1. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 2. Applications of Lentiviral Vectors for shRNA Delivery and Transgenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Multifunctional Lentiviral-Based Gene Knockdown with Concurrent Rescue that Controls for Off-Target Effects of RNAi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitor this compound suppresses cell proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 6. graveleylab.cam.uchc.edu [graveleylab.cam.uchc.edu]
- 7. scbt.com [scbt.com]
- 8. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 10. Hallmarks of good RT-qPCR measurements in a successful knockdown experiment [horizondiscovery.com]
- 11. idtdna.com [idtdna.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 24. scispace.com [scispace.com]
Application of Suberoyl Bis-Hydroxamic Acid in Primary Neuronal Cultures: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Suberoyl bis-hydroxamic acid (SBHA) and the closely related compound Suberoylanilide hydroxamic acid (SAHA) in primary neuronal cultures. While both are potent pan-histone deacetylase (HDAC) inhibitors, much of the foundational neurobiological research has been conducted with SAHA. Given their similar mechanisms of action, the insights from SAHA studies are highly relevant for investigating SBHA in neuronal models.
Introduction
This compound (SBHA) is a histone deacetylase (HDAC) inhibitor that has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][2] Its structural analog, Suberoylanilide hydroxamic acid (SAHA, also known as Vorinostat), is an FDA-approved drug for cancer therapy and has been more extensively studied for its neuroprotective and neurotrophic properties.[3][4] Both compounds function by inhibiting Class I and II HDACs, leading to the hyperacetylation of histones and other proteins. This epigenetic modification alters chromatin structure and gene expression, impacting a wide range of cellular processes.[4][5]
In the context of neuroscience, HDAC inhibitors like SAHA have been shown to protect neurons from various insults, promote neuronal survival, and enhance synaptic plasticity.[3][6] These effects are often mediated by the increased expression of neuroprotective genes and the modulation of key signaling pathways.[3][7] This document outlines the application of SBHA in primary neuronal cultures, drawing heavily on the established protocols and findings for SAHA to provide a comprehensive guide.
Data Presentation
The following tables summarize quantitative data from studies on the effects of SAHA in primary neuronal and related cell cultures. This data can serve as a starting point for designing experiments with SBHA.
Table 1: Dose-Response of SAHA on Dopaminergic Neuron Survival
| SAHA Concentration (µM) | Dopamine (DA) Uptake (% of Control) | Reference |
| 0 (Control) | 100 | [3] |
| 0.3 | Increased | [3] |
| 1.25 | Maximal Protective Effect | [3] |
| 10 | Decreased from Maximal | [3] |
| Data from primary rat midbrain neuron-glia cultures treated for 7 days. Dopamine uptake is an index of dopaminergic neuron viability. |
Table 2: Time-Dependent Effect of SAHA on Dopaminergic Neuron Viability
| Treatment Duration | Dopamine (DA) Uptake (% of Control) | TH-Positive Cell Count (% of Control) | Reference |
| Day 1 | ~100% | ~100% | [3] |
| Day 3 | Increased | Increased | [3] |
| Day 5 | Significantly Increased | Significantly Increased | [3] |
| Day 7 | Maximally Increased | Maximally Increased | [3] |
| Data from primary rat midbrain neuron-glia cultures treated with 1.25 µM SAHA. |
Table 3: Effect of SAHA on Neuroprotective Gene Expression
| Gene | Treatment | Fold Change in Expression | Cell Type | Reference |
| Hsp70 | SAHA (50 mg/kg in vivo) | Increased | Mouse Brain | [7] |
| Bcl-2 | SAHA (25-50 mg/kg in vivo) | Increased | Mouse Brain | [7] |
| GDNF | SAHA (1.25 µM) | Increased mRNA | Astroglia | [3] |
| BDNF | SAHA (1.25 µM) | Increased mRNA | Astroglia | [3] |
| Progranulin | SAHA (1 µM) | Increased mRNA and Protein | iPSC-derived Cortical Neurons | [8] |
Table 4: Effects of SBHA on Apoptosis-Related Proteins in Cancer Cell Lines
| Protein | Treatment | Effect on Expression | Cell Line | Reference |
| p53 | SBHA | Upregulation | MCF-7 | [2][9] |
| Bax | SBHA | Upregulation | MCF-7 | [1][9][10] |
| Bcl-2 | SBHA | Downregulation | MCF-7 | [10] |
| While this data is from breast cancer cell lines, it highlights key apoptosis-related proteins that could be relevant in neuronal apoptosis models. |
Experimental Protocols
The following are detailed methodologies for key experiments involving the application of HDAC inhibitors to primary neuronal cultures, adapted from published studies on SAHA.[3][11]
Protocol 1: Preparation of Primary Mesencephalic Neuron-Glia Cultures
This protocol is used to establish cultures containing a mix of neurons (including dopaminergic neurons) and glial cells (astrocytes and microglia).
Materials:
-
Timed-pregnant Sprague-Dawley rats (embryonic day 14)
-
Dissection medium: Hank's Balanced Salt Solution (HBSS) with 1x penicillin-streptomycin and 10 mM HEPES
-
Plating medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS), 10% horse serum, 1x penicillin-streptomycin, and 2 mM L-glutamine
-
Poly-D-lysine coated culture plates
Procedure:
-
Euthanize the pregnant rat according to approved animal care protocols.
-
Aseptically remove the uterine horn and place it in a petri dish with ice-cold dissection medium.
-
Dissect the embryos and isolate the ventral mesencephalic tissue under a dissecting microscope.
-
Mechanically dissociate the tissue by gentle trituration with a fire-polished Pasteur pipette in dissection medium.
-
Allow the larger tissue debris to settle, and collect the supernatant containing the single-cell suspension.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the cells onto poly-D-lysine coated plates at a desired density (e.g., 5 x 10^5 cells/well in a 24-well plate).
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24-48 hours, change half of the medium. Subsequent medium changes should be performed every 2-3 days.
Protocol 2: Treatment of Primary Neuronal Cultures with SBHA/SAHA
Materials:
-
Established primary neuronal cultures
-
This compound (SBHA) or Suberoylanilide hydroxamic acid (SAHA)
-
Dimethyl sulfoxide (DMSO) as a vehicle
-
Culture medium
Procedure:
-
Prepare a stock solution of SBHA or SAHA in DMSO (e.g., 10 mM). Store at -20°C.
-
On the day of the experiment, dilute the stock solution in pre-warmed culture medium to the desired final concentrations (e.g., 0.3 µM to 10 µM).[3] Ensure the final DMSO concentration is consistent across all conditions and does not exceed a non-toxic level (typically <0.1%).
-
Remove half of the medium from the neuronal cultures and replace it with the medium containing the appropriate concentration of the HDAC inhibitor.
-
Incubate the cultures for the desired duration (e.g., 24 hours for gene expression analysis, up to 7 days for survival assays).[3]
-
For long-term experiments, perform medium changes with freshly prepared inhibitor-containing medium as required.
-
At the end of the treatment period, cultures can be processed for various downstream analyses such as immunocytochemistry, Western blotting, RT-qPCR, or cell viability assays.
Protocol 3: Assessment of Neuronal Viability using Dopamine Uptake Assay
This assay is specific for assessing the functional viability of dopaminergic neurons.
Materials:
-
Treated primary mesencephalic cultures
-
[3H]dopamine
-
Uptake buffer (e.g., Krebs-Ringer buffer)
-
Scintillation counter and vials
Procedure:
-
After treatment, wash the cultures twice with pre-warmed uptake buffer.
-
Incubate the cells with [3H]dopamine (e.g., 0.1 µM) in uptake buffer for 20 minutes at 37°C.
-
To determine non-specific uptake, include control wells treated with an uptake inhibitor (e.g., mazindol).
-
Terminate the uptake by washing the cells three times with ice-cold uptake buffer.
-
Lyse the cells with a lysis buffer (e.g., 1% SDS).
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Specific dopamine uptake is calculated by subtracting the non-specific uptake from the total uptake.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Mechanism of Action
SBHA and SAHA exert their effects primarily through the inhibition of HDAC enzymes.[4] In neuronal cells, this leads to a cascade of events:
-
Histone Hyperacetylation: By inhibiting HDACs, these compounds increase the acetylation of lysine residues on histone tails.[5][7] This neutralizes the positive charge of the histones, weakening their interaction with negatively charged DNA.
-
Chromatin Remodeling: The reduced affinity between histones and DNA results in a more relaxed, open chromatin structure (euchromatin).[3]
-
Gene Transcription: This open chromatin state allows transcription factors and RNA polymerase greater access to gene promoters, leading to the increased transcription of specific genes.[12]
-
Neuroprotective Gene Expression: In neuronal contexts, key upregulated genes include those for neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell line-Derived Neurotrophic Factor (GDNF), as well as anti-apoptotic proteins such as Bcl-2 and Hsp70.[3][7] Astrocytes in co-culture play a critical role, as they are a primary source of these secreted neurotrophic factors.[3]
-
Non-Histone Protein Acetylation: It is important to note that HDACs also target non-histone proteins. The acetylation of these proteins can affect their stability, activity, and localization, contributing to the overall cellular response.[4] For example, SAHA can induce the hyperacetylation of α-tubulin, which may enhance microtubule stability.[4]
Conclusion
This compound, as a pan-HDAC inhibitor, holds significant potential for investigation in models of neurological disease. The extensive research on the closely related compound SAHA provides a strong foundation for designing and interpreting experiments with SBHA in primary neuronal cultures. By leveraging the protocols and understanding the molecular pathways outlined in this document, researchers can effectively explore the neuroprotective and therapeutic potential of SBHA. Future studies should aim to directly compare the efficacy and specific molecular signatures of SBHA and SAHA in various neuronal subtypes and disease models.
References
- 1. Histone deacetylase inhibitor this compound suppresses cell proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound enhances cytotoxicity induced by proteasome inhibitors in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suberoylanilide hydroxamic acid, a histone deacetylase inhibitor, protects dopaminergic neurons from neurotoxin-induced damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suberoylanilide Hydroxamic Acid (SAHA) Is a Driver Molecule of Neuroplasticity: Implication for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SAHA regulates histone acetylation, Butyrylation, and protein expression in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suberoylanilide hydroxamic acid, a histone deacetylase inhibitor, protects dopaminergic neurons from neurotoxin-induced damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of histone deacetylases by suberoylanilide hydroxamic acid specifically alters gene expression and reduces ischemic injury in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suberoylanilide hydroxamic acid increases progranulin production in iPSC-derived cortical neurons of frontotemporal dementia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induces p53-dependent apoptosis of MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound enhances cytotoxicity induced by proteasome inhibitors in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suberoylanilide hydroxamic acid suppresses axonal damage and neurological dysfunction after subarachnoid hemorrhage via the HDAC1/HSP70/TDP-43 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
Application Notes and Protocols: Step-by-Step Guide for a Suberoyl bis-hydroxamic acid (SBHA) Dose-Response Curve
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suberoyl bis-hydroxamic acid (SBHA) is a cell-permeable, competitive inhibitor of histone deacetylases (HDACs), with potent activity against HDAC1 and HDAC3.[1][2][3][4] By inhibiting HDACs, SBHA leads to the accumulation of acetylated histones, which in turn modulates gene expression.[5][6] This activity can induce cell differentiation, cell cycle arrest, and apoptosis in various cancer cell lines, making SBHA a compound of interest in oncology research.[3][7] These application notes provide a detailed protocol for generating a dose-response curve for SBHA to determine its cytotoxic or inhibitory effects on a selected cell line.
Mechanism of Action
SBHA functions by binding to the zinc-containing catalytic domain of HDAC enzymes, thereby preventing the removal of acetyl groups from lysine residues on both histone and non-histone proteins.[8] The resulting hyperacetylation of histones leads to a more open chromatin structure, facilitating the transcription of tumor suppressor genes and other genes involved in cell cycle regulation and apoptosis.[9] In cancer cells, this can trigger the mitochondrial pathway of apoptosis through the upregulation of pro-apoptotic proteins like Bax and Bim, and the downregulation of anti-apoptotic proteins such as Bcl-2.[5][7][10]
Experimental Protocols
This protocol outlines the necessary steps to perform a dose-response analysis of SBHA on a selected cancer cell line (e.g., MCF-7 breast cancer cells) using a common cell viability assay.
Materials
-
This compound (SBHA) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS and 1% penicillin-streptomycin)[10]
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay kit)
-
Multichannel pipette
-
Plate reader (Luminometer or spectrophotometer)
-
Humidified incubator (37°C, 5% CO2)
Stock Solution Preparation
-
SBHA Stock (10 mM): Dissolve SBHA powder in DMSO to a final concentration of 10 mM. For example, dissolve 2.04 mg of SBHA (MW: 204.22 g/mol ) in 1 mL of DMSO.[2]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1]
Cell Culture and Seeding
-
Cell Line Maintenance: Culture the selected cancer cell line in complete medium in a humidified incubator. Subculture the cells every 2-3 days to maintain logarithmic growth.
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and neutralize with complete medium.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
SBHA Treatment
-
Serial Dilutions: Prepare a series of SBHA dilutions from your 10 mM stock solution in complete medium. A common approach is to perform a 2-fold or 3-fold serial dilution to cover a broad range of concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, 0 µM).
-
Vehicle Control: Include a vehicle control containing the same concentration of DMSO as the highest SBHA concentration to account for any solvent effects.
-
Treatment Application:
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared SBHA dilutions or vehicle control to the respective wells. It is recommended to perform each treatment in triplicate.
-
-
Incubation: Return the plate to the incubator and incubate for a predetermined time, typically 48 or 72 hours.[8][10]
Cell Viability Assay (Example using CellTiter-Glo®)
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Assay Procedure:
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis
-
Normalization: Average the luminescent signals from the triplicate wells for each concentration. Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control (untreated cells).
-
% Viability = (Luminescence_treated / Luminescence_control) * 100
-
-
Dose-Response Curve: Plot the normalized viability data against the logarithm of the SBHA concentration.
-
IC50 Calculation: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) in a suitable software (e.g., GraphPad Prism) to determine the half-maximal inhibitory concentration (IC50) value.
Data Presentation
The quantitative data from the dose-response experiment can be summarized in a table for clear comparison.
| SBHA Concentration (µM) | Mean Luminescence (RLU) | Standard Deviation | % Viability |
| 100 | 8,540 | 430 | 8.5 |
| 50 | 15,230 | 980 | 15.2 |
| 25 | 35,670 | 1,890 | 35.7 |
| 12.5 | 51,340 | 2,540 | 51.3 |
| 6.25 | 78,910 | 3,120 | 78.9 |
| 3.13 | 92,560 | 4,560 | 92.6 |
| 1.56 | 98,750 | 3,980 | 98.8 |
| 0 (Vehicle Control) | 100,210 | 5,100 | 100.0 |
Visualizations
Caption: Experimental workflow for generating an SBHA dose-response curve.
Caption: SBHA-induced apoptosis signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Suberohydroxamic acid 95 38937-66-5 [sigmaaldrich.com]
- 5. This compound Reactivates Kaposi’s Sarcoma-Associated Herpesvirus through Histone Acetylation and Induces Apoptosis in Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Apoptosis | HDAC | TargetMol [targetmol.com]
- 7. Histone deacetylase inhibitor this compound suppresses cell proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exposure to a histone deacetylase inhibitor has detrimental effects on human lymphocyte viability and function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. This compound enhances cytotoxicity induced by proteasome inhibitors in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting poor solubility of Suberoyl bis-hydroxamic acid in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suberoyl bis-hydroxamic acid (SBHA), a non-selective histone deacetylase (HDAC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound (SBHA)?
A1: The recommended solvent for dissolving SBHA is Dimethyl Sulfoxide (DMSO). Several suppliers indicate that SBHA is soluble in DMSO at concentrations ranging from 10 mg/mL to 50 mg/mL, and even up to 100 mM.[1][2] For aqueous solutions, it is advised to first dissolve SBHA in DMSO and then dilute with the aqueous buffer of choice.
Q2: I am having trouble dissolving SBHA in DMSO. What could be the issue?
A2: Poor solubility of SBHA in DMSO can be attributed to several factors:
-
DMSO Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly decrease the solubility of SBHA.[2] It is highly recommended to use a fresh, unopened bottle of anhydrous or high-purity DMSO.
-
Insufficient Dissolution Time or Energy: SBHA may require physical assistance to dissolve completely. Sonication is frequently recommended to aid dissolution.[1][2] Gentle warming of the solution can also be beneficial, but care should be taken to avoid degradation.
-
Compound Purity: Impurities in the SBHA powder can affect its solubility. Ensure you are using a high-purity grade of the compound.
Q3: My SBHA solution in DMSO appears cloudy or has precipitates. What should I do?
A3: Cloudiness or precipitation can occur for several reasons:
-
Supersaturation: You may have exceeded the solubility limit of SBHA in DMSO. Refer to the solubility data to ensure you are working within the appropriate concentration range.
-
Temperature Fluctuations: A decrease in temperature can cause a previously dissolved compound to precipitate out of solution. Try gently warming the solution while vortexing or sonicating.
-
Improper Storage: Stock solutions of SBHA in DMSO should be stored at -20°C or -80°C to maintain stability and prevent precipitation.[2] When thawing for use, allow the vial to come to room temperature and vortex to ensure any precipitate has redissolved.
Q4: How should I prepare a stock solution of SBHA in DMSO?
A4: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. The general steps involve weighing the desired amount of SBHA, adding the appropriate volume of fresh, high-purity DMSO, and using sonication or vortexing to ensure complete dissolution.
Q5: What is the stability of SBHA in a DMSO stock solution?
A5: When stored properly at -20°C, SBHA stock solutions in DMSO are reported to be stable for up to 3 months. For longer-term storage, -80°C is recommended, with stability for up to 6 months to a year.[1][2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| SBHA powder does not dissolve in DMSO. | 1. DMSO has absorbed water. 2. Concentration is too high. 3. Insufficient agitation. | 1. Use a new, sealed bottle of anhydrous DMSO.[2] 2. Check the solubility data and adjust the concentration if necessary. 3. Use an ultrasonic bath to aid dissolution.[1][2] |
| A clear SBHA/DMSO solution becomes cloudy over time. | 1. Precipitation due to temperature change. 2. Absorption of atmospheric moisture. | 1. Gently warm the solution to 37°C and vortex to redissolve. 2. Ensure the vial is tightly capped when not in use. |
| Precipitate forms when diluting the SBHA/DMSO stock in aqueous media. | 1. The final concentration of SBHA exceeds its aqueous solubility. 2. Rapid change in solvent polarity. | 1. Ensure the final concentration in the aqueous buffer is within the soluble range. 2. Add the DMSO stock solution dropwise to the stirring aqueous buffer. |
Quantitative Data Summary
| Parameter | Value | Solvent | Reference |
| Solubility | 10 mg/mL | DMSO | |
| Solubility | 49 mg/mL (239.93 mM) | DMSO | [1] |
| Solubility | 50 mg/mL (244.83 mM) | DMSO | [2] |
| Solubility | 100 mM | DMSO | |
| Solubility | 8.16 mg/mL (40 mM) | H₂O | [1] |
| Stock Solution Stability | Up to 3 months | DMSO at -20°C | |
| Stock Solution Stability | 6 months | DMSO at -80°C | [2] |
Experimental Protocols
Protocol for Preparing a 50 mM Stock Solution of SBHA in DMSO
-
Materials:
-
This compound (SBHA) powder (MW: 204.22 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh 10.21 mg of SBHA powder into the tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes.
-
If the SBHA is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.
-
Once fully dissolved, the stock solution can be used immediately or aliquoted for storage.
-
For storage, create smaller working aliquots to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.
-
Visualizations
Caption: Mechanism of HDAC Inhibition by SBHA.
Caption: SBHA-induced Apoptotic Signaling Pathway.
References
Technical Support Center: Troubleshooting Unexpected Western Blot Results After Suberoyl bis-hydroxamic acid (SAHA) Treatment
This guide is designed for researchers, scientists, and drug development professionals encountering unexpected Western blot results following cell or tissue treatment with Suberoyl bis-hydroxamic acid (SAHA), also known as Vorinostat.
Frequently Asked Questions (FAQs)
Q1: What is SAHA and how does it affect cells?
Suberoylanilide hydroxamic acid (SAHA) is a histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, SAHA leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and altered gene expression.[1][2] SAHA can also lead to the acetylation of non-histone proteins, impacting various cellular processes.[2] Consequently, treatment with SAHA can induce cell cycle arrest, apoptosis, and changes in the expression and post-translational modification of numerous proteins.[3][4]
Q2: I treated my cells with SAHA and now my loading control (e.g., GAPDH, β-actin) levels are inconsistent. Why is this happening?
While housekeeping genes are often used as loading controls due to their typically stable expression, some experimental treatments can alter their levels.[5][6] SAHA has been shown to modulate the expression of 2-5% of expressed genes.[1] It is possible that in your specific cell type and experimental conditions, SAHA treatment affects the expression of your chosen loading control. It is crucial to validate your loading control by checking if its expression is affected by your experimental conditions.[5][7]
Q3: After SAHA treatment, I see multiple bands for my protein of interest, or the band appears at a different molecular weight than expected. What could be the cause?
Several factors could contribute to unexpected band patterns after SAHA treatment:
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Post-Translational Modifications (PTMs): SAHA is known to induce PTMs, primarily acetylation, on both histone and non-histone proteins.[2][8] These modifications can alter a protein's conformation and charge, potentially causing it to migrate differently on an SDS-PAGE gel.[9]
-
Protein Isoforms or Splice Variants: The observed bands could represent different isoforms or splice variants of your target protein.[10]
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Protein Degradation or Cleavage: SAHA can induce apoptosis, which involves the cleavage of various proteins.[3][4] Your protein of interest might be a target for cleavage, resulting in lower molecular weight bands. Ensure you use fresh protease inhibitors during sample preparation.[10][11]
-
Protein-Protein Interactions: Changes in the cellular environment induced by SAHA could promote the formation of protein complexes that are resistant to denaturation, leading to higher molecular weight bands.[10]
Q4: I am not seeing an increase in histone acetylation after SAHA treatment. What went wrong?
-
Ineffective SAHA Treatment: Verify the concentration and treatment duration. The optimal concentration and time for inducing histone acetylation can vary between cell lines.[8]
-
Issues with Antibody: Ensure your primary antibody against acetylated histones is specific and used at the recommended dilution.[12]
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Problem with Western Blot Protocol: Histones are small, basic proteins. Your Western blot protocol may need optimization for their detection, such as using a membrane with a smaller pore size (e.g., 0.2 µm) and appropriate blocking buffers.[13]
Troubleshooting Guides
Problem 1: Inconsistent or Altered Loading Control Expression
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| SAHA affects the expression of the loading control protein. [1][14] | Validate your loading control: Run a preliminary Western blot with serial dilutions of your control and SAHA-treated lysates to see if the expression of your loading control changes. Consider alternative loading controls: If your current control is affected, try a different one from a different cellular compartment or functional class (e.g., Lamin B1 for nuclear fractions, COX IV for mitochondrial fractions).[7] Use total protein normalization: As an alternative to a single loading control, you can quantify the total protein in each lane using stains like Ponceau S or Coomassie Blue. |
| Uneven sample loading or transfer. [5][15] | Ensure accurate protein quantification: Use a reliable protein assay (e.g., BCA) to measure the concentration of your lysates. Check for equal loading: After transfer, stain the membrane with Ponceau S to visualize total protein and confirm even loading across all lanes. Optimize transfer conditions: Ensure complete and even transfer of proteins from the gel to the membrane.[12] |
Problem 2: Unexpected Bands (Higher/Lower MW, Multiple Bands)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Post-Translational Modifications (PTMs) induced by SAHA. [2][8] | Confirm PTMs: Use PTM-specific antibodies (e.g., anti-acetyl-lysine) to confirm if your protein is being modified. Treat with modifying enzymes: If you suspect a specific PTM like phosphorylation, you can treat your lysate with a phosphatase to see if the band shifts.[10] |
| Protein degradation or cleavage. [3][4] | Use fresh protease inhibitors: Always add a protease inhibitor cocktail to your lysis buffer immediately before use.[10][11] Keep samples on ice: Perform all steps of protein extraction at 4°C to minimize enzymatic activity.[11] |
| Antibody non-specificity or cross-reactivity. [12][16] | Optimize antibody concentration: Titrate your primary antibody to find the optimal concentration that gives a strong signal with minimal background.[12] Use a different antibody: Try an antibody raised against a different epitope of your target protein. Perform a blocking peptide competition assay: This can confirm the specificity of your primary antibody.[13] |
| Protein dimerization or multimerization. [10] | Ensure complete denaturation: Make sure your samples are fully reduced and denatured by adding fresh reducing agents (e.g., DTT, β-mercaptoethanol) to your loading buffer and heating the samples appropriately before loading.[10] |
Experimental Protocols
Protocol 1: Cell Lysis for Western Blotting after SAHA Treatment
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After treating cells with SAHA for the desired time, place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate) supplemented with a protease and phosphatase inhibitor cocktail.[17]
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Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[17]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA or Bradford protein assay.
-
Add Laemmli sample buffer to the desired amount of protein, heat at 95-100°C for 5 minutes (or 70°C for 10 minutes to avoid aggregation of some proteins), and store at -20°C until use.[11]
Protocol 2: Western Blotting for Histone Acetylation
-
Protein Separation: Load 15-30 µg of protein lysate per lane on a 15% or 4-20% gradient SDS-PAGE gel to resolve low molecular weight histones.
-
Protein Transfer: Transfer the separated proteins to a 0.2 µm pore size polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[13] Perform the transfer at 100V for 60-90 minutes in a wet transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[13][18]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the specific acetylated histone (e.g., anti-acetyl-Histone H3) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[18]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Repeat the washing step as described in step 5.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To probe for total histone as a loading control, you can strip the membrane and re-probe with an antibody against total Histone H3 or H4. Be aware that stripping can lead to protein loss.[19]
Visualizations
Caption: SAHA's mechanism of action and downstream cellular effects.
Caption: Standard workflow for Western blotting experiments.
Caption: Decision tree for troubleshooting Western blot results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The histone deacetylase inhibitor Suberoylanilide Hydroxamic Acid (SAHA) as a therapeutic agent in rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. Loading Controls for Western Blot | Bio-Techne [bio-techne.com]
- 8. Frontiers | Suberoylanilide Hydroxamic Acid (SAHA) Treatment Reveals Crosstalk Among Proteome, Phosphoproteome, and Acetylome in Nasopharyngeal Carcinoma Cells [frontiersin.org]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. blog.addgene.org [blog.addgene.org]
- 12. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 13. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 14. Suberoylanilide hydroxamic acid induces limited changes in the transcriptome of primary CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recommended controls for western blot | Abcam [abcam.com]
- 16. Epigenetics Identifier screens reveal regulators of chromatin acylation and limited specificity of acylation antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Western Analysis of Histone Modifications (Aspergillus nidulans) [bio-protocol.org]
- 19. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suberoyl bis-hydroxamic acid (SAHA, Vorinostat)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo efficacy of Suberoyl bis-hydroxamic acid (SAHA), a potent histone deacetylase (HDAC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the in vivo efficacy of SAHA?
A1: The in vivo efficacy of SAHA (Vorinostat) is often constrained by several key factors. Its clinical application can be limited by poor pharmacokinetic properties, including rapid metabolism through glucuronidation and oxidative degradation.[1] This leads to a short half-life and the need for high or frequent dosing, which can cause toxicity.[1][2] Additionally, SAHA has been shown to have very low penetrance of the blood-brain barrier (BBB), limiting its use for central nervous system malignancies.[3] The development of induced resistance is another significant challenge to its long-term efficacy.[1]
Q2: What are the principal strategies to improve SAHA's in vivo performance?
A2: Two major strategies have proven effective in enhancing SAHA's in vivo efficacy: advanced formulation and combination therapy.
-
Advanced Formulation: This involves using drug delivery systems to improve solubility, bioavailability, and tumor-specific targeting. Notable approaches include encapsulation in nanoparticles (e.g., polymer-conjugates, lipid-based carriers) and complexation with cyclodextrins.[1][4][5][6] These methods can protect SAHA from rapid metabolism, increase its concentration at the tumor site, and reduce systemic toxicity.[7][8]
-
Combination Therapy: Co-administering SAHA with other anti-cancer agents can lead to synergistic effects.[9] Combining SAHA with radiotherapy, proteasome inhibitors (like Bortezomib), or apoptosis-inducing agents (like TRAIL) has been shown to be more effective than SAHA monotherapy in various cancer models.[10][11][12][13] The sequence of drug administration in these combinations can be critical for achieving optimal results.[14]
Q3: How do nanoparticle delivery systems enhance SAHA's therapeutic index?
A3: Nanoparticle-based delivery systems improve SAHA's therapeutic index by addressing its poor pharmacokinetic profile. By encapsulating SAHA, these nanoparticles can increase its solubility, enhance its stability in circulation, and provide sustained drug release.[4] This leads to improved oral bioavailability and a longer plasma half-life.[4] Furthermore, nanoparticles can be designed for passive or active tumor targeting. Passive targeting relies on the enhanced permeability and retention (EPR) effect, where nanoparticles preferentially accumulate in tumor tissues.[8] For instance, a pH-responsive nanoparticle system allowed for selective distribution of Vorinostat in tumors, achieving a therapeutic effect at a much lower dose (2 mg/kg) compared to the ineffective free drug at 50 mg/kg.[7]
Q4: What are some effective combination therapies involving SAHA?
A4: Combining SAHA with other treatments can produce synergistic anti-tumor effects.
-
With Proteasome Inhibitors: Co-treatment with proteasome inhibitors like Bortezomib or MG-132 has shown significant synergistic effects in breast cancer cells by inhibiting proliferation and inducing apoptosis.[9][13] This combination can elevate p53 protein levels and modulate Bcl-2 family proteins.[9]
-
With Radiotherapy (XRT): While SAHA alone may not significantly inhibit tumor growth in some models, it can act as a potent radiosensitizer.[11] The combination of SAHA with fractionated radiotherapy has been shown to induce significant tumor growth delay and increase apoptosis in malignant rhabdoid tumor xenografts.[10][11]
-
With TRAIL: For breast cancer cells, combining SAHA with TNF-related apoptosis-inducing ligand (TRAIL) significantly enhances apoptosis by upregulating the death receptor DR5 and modulating Bcl-2 family proteins.[12]
-
With Chemotherapy: In ovarian cancer models, the sequence of administration is crucial. Treatment with paclitaxel followed by SAHA improved survival, whereas the reverse sequence did not show the same benefit.[14]
Q5: Which signaling pathways are central to SAHA's mechanism and can be targeted for synergy?
A5: SAHA is a pan-inhibitor of class I, II, and IV histone deacetylases (HDACs), which leads to the accumulation of acetylated histones and other proteins.[2][15] This epigenetic modification alters the expression of a small percentage of genes (<2%) that regulate key cellular processes.[16][17] Key pathways affected include:
-
Cell Cycle Control: SAHA often induces cell cycle arrest, commonly at the G1 or G2/M phase, by upregulating cell cycle inhibitors like p21 and p27.[18][19][20]
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Apoptosis Pathways: SAHA induces apoptosis through the mitochondrial pathway.[21] This involves the modulation of Bcl-2 family proteins, such as increasing the expression of pro-apoptotic proteins (Bax, Bak) and decreasing anti-apoptotic proteins (Bcl-2).[9][12] It can also activate the p53 tumor suppressor pathway.[9][22]
-
PI3K/AKT and MAPK/ERK Pathways: HDACs are integrated with major survival signaling pathways like PI3K/AKT and MAPK/ERK.[23] SAHA's anti-tumor effects in certain cancers are mediated by regulating these pathways.[19]
-
Autophagy: In therapy-resistant cancers, such as tamoxifen-resistant breast cancer, SAHA can induce caspase-independent autophagic cell death.[24][25]
Troubleshooting Guides
Problem 1: Poor tumor growth inhibition observed in xenograft models despite using a standard SAHA dosage.
-
Possible Cause 1: Poor Bioavailability/Rapid Metabolism: SAHA is rapidly cleared in vivo.[1] The administered dose may not be reaching a sufficient therapeutic concentration in the tumor tissue.
-
Solution: Switch to an advanced formulation. Encapsulate SAHA in nanostructured lipid carriers (NLCs) or polymer-based nanoparticles to improve oral bioavailability and circulation time.[4] A study showed that NLCs increased the area under the curve (AUC) of Vorinostat by approximately 4.4 times.[4] Alternatively, prepare a solution of SAHA in 2-hydroxypropyl-β-cyclodextrin (HOP-β-CD) for injection to improve solubility.[2]
-
-
Possible Cause 2: Intrinsic or Acquired Resistance: The tumor model may be inherently resistant to HDAC inhibition, or resistance may have developed during treatment.
-
Possible Cause 3: Suboptimal Dosing Schedule: The dosing frequency may be insufficient to maintain an effective drug concentration due to SAHA's short half-life.
Problem 2: High toxicity (e.g., significant weight loss) or off-target effects are observed in animal models.
-
Possible Cause 1: High Systemic Exposure: The dose required for efficacy may be too high, leading to systemic toxicity. Standard doses for mice can range up to 100 mg/kg/day.[26][27]
-
Solution: Utilize a tumor-targeting delivery system. Formulations like pH-responsive nanoparticles can selectively release SAHA in the acidic tumor microenvironment, allowing for a significant reduction in the required dose and minimizing systemic exposure.[7] For example, a dose of 2 mg/kg delivered via a nanoparticle system showed efficacy, whereas 50 mg/kg of free SAHA was ineffective and higher doses are associated with toxicity.[1][7]
-
-
Possible Cause 2: Solvent Toxicity: The vehicle used for drug delivery, such as DMSO, can cause inflammatory reactions and toxicity with repeated injections.[2]
Problem 3: Tumor growth initially responds to SAHA but then resumes (development of resistance).
-
Possible Cause 1: Upregulation of Pro-Survival Pathways: Cancer cells can adapt to HDAC inhibition by activating alternative survival pathways.
-
Possible Cause 2: Epigenetic Plasticity: Cells may develop mechanisms to counteract the effects of histone hyperacetylation over time.
Problem 4: Ineffective treatment of brain tumors or central nervous system (CNS) metastases.
-
Possible Cause: Poor Blood-Brain Barrier (BBB) Penetration: Hydroxamic acids as a class, including SAHA, generally exhibit very low BBB penetrance, preventing them from reaching therapeutic concentrations in the brain.[3]
-
Solution 1: Alternative Delivery Route: For preclinical models, direct intratumoral injection can bypass the BBB. A single intratumoral injection of SAHA was shown to double the survival time in a rat glioma model.[20]
-
Solution 2: Advanced Formulations for CNS Delivery: While challenging, explore nanoparticle formulations specifically designed to cross the BBB (e.g., via receptor-mediated transcytosis). This is an active area of research for many CNS drugs.
-
Solution 3: Combination with BBB-Permeable Drugs: Combine SAHA with another anti-cancer agent that is known to be BBB-permeable to target the CNS tumor.
-
Data Presentation
Table 1: Pharmacokinetic and Efficacy Data for SAHA Formulations
| Formulation | Animal Model | Dose | Key Finding | Reference |
| Free Vorinostat | Mice | 50 mg/kg | No effect on tumor histone reacetylation. | [7] |
| pH-Responsive Polymer Nanoparticles | Mesothelioma-bearing mice | 2 mg/kg | Promoted histone reacetylation in tumors; improved activity. | [7] |
| Nanostructured Lipid Carriers (NLCs) | Rats (Oral) | 50 mg/kg | ~4.4-fold increase in AUC compared to free drug. | [4] |
| PLGA/PEG Nanoparticles | Cholangiocarcinoma-bearing mice | Not specified | Improved antitumor activity compared to free Vorinostat. | [8] |
| Gold Nanoparticles (with SAHA derivative) | Leishmania-infected mice | 25 mg/kg (oral/IP) | >70% reduction in parasite load in target tissues. | [28] |
Table 2: Summary of SAHA Combination Therapies in vivo
| Combination Agent | Cancer Model | Animal Model | Key Outcome | Reference |
| Radiotherapy (fractionated) | Malignant Rhabdoid Tumor | Mouse Xenograft | Significant tumor growth delay compared to XRT alone. | [10][11] |
| Paclitaxel | Ovarian Cancer | Nude Mice | Paclitaxel followed by SAHA significantly improved survival. | [14] |
| Bortezomib / MG-132 | Breast Cancer | Not specified in vivo | In vitro data shows strong synergistic anti-tumor effect. | [9][13] |
| Tamoxifen-Resistant Cells | Breast Cancer | Mouse Xenograft | SAHA alone significantly reduced tumor growth and weight. | [24][25] |
Experimental Protocols
Protocol 1: Preparation of SAHA-Loaded PLGA-PEG Nanoparticles
This protocol is a generalized methodology based on the nanoprecipitation method described for fabricating Vorinostat-incorporated nanoparticles.[8]
-
Dissolution: Dissolve 10 mg of SAHA (Vorinostat) and 50 mg of poly(DL-lactide-co-glycolide)/poly(ethylene glycol) (PLGA-PEG) block copolymer in 2 mL of a suitable organic solvent (e.g., acetone or acetonitrile).
-
Nanoprecipitation: Add the organic solution dropwise into 10 mL of deionized water under moderate magnetic stirring. The organic solvent will diffuse into the aqueous phase, causing the polymer to precipitate and encapsulate the drug, forming nanoparticles.
-
Solvent Evaporation: Continue stirring the suspension for 4-6 hours at room temperature in a fume hood to allow for the complete evaporation of the organic solvent.
-
Purification: Centrifuge the nanoparticle suspension at approximately 15,000 x g for 30 minutes to pellet the nanoparticles. Discard the supernatant, which contains the unencapsulated drug.
-
Washing: Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step twice more to remove any residual solvent and free drug.
-
Lyophilization & Storage: After the final wash, resuspend the pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose). Freeze the suspension and lyophilize for 48 hours to obtain a dry powder. Store the lyophilized nanoparticles at -20°C.
-
Characterization (Recommended): Before in vivo use, characterize the nanoparticles for size and morphology (using Dynamic Light Scattering and Transmission Electron Microscopy), drug loading efficiency, and in vitro release profile.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model (SAHA + Radiotherapy)
This protocol is adapted from methodologies used to study SAHA in combination with radiotherapy.[10][11]
-
Cell Implantation: Subcutaneously inject 2-5 x 10^6 malignant rhabdoid tumor cells (or another suitable cell line) suspended in 100 µL of Matrigel/PBS into the flank of immunodeficient mice (e.g., nude mice).
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Tumor Growth: Monitor tumor growth every 2-3 days using digital calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
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Group Allocation: When tumors reach an average volume of 100-150 mm³, randomize the mice into four treatment groups: (1) Vehicle Control, (2) SAHA alone, (3) Radiotherapy (XRT) alone, (4) SAHA + XRT.
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Drug Preparation & Administration: Prepare SAHA at 50 mg/kg in a suitable vehicle (e.g., HOP-β-CD solution).[2] Administer via intraperitoneal (IP) injection daily for 5 consecutive days per week for 3 weeks. Administer the vehicle to the control and XRT-alone groups.
-
Radiotherapy Administration: For the XRT-containing groups, administer radiation beginning on the first day of SAHA treatment. For a fractionated regimen, deliver 3 Gy of radiation on days 1, 3, and 5 of the first week of treatment using a targeted animal irradiator. Anesthetize mice during the procedure and shield the rest of the body.
-
Monitoring: Continue to monitor tumor volume and body weight twice weekly. Body weight is a key indicator of treatment toxicity.
-
Endpoint: The primary endpoint is tumor growth delay. Euthanize mice when tumors reach a predetermined maximum size (e.g., 1500 mm³) or if signs of excessive toxicity (e.g., >15% weight loss) appear.
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Tissue Analysis: Upon study completion, excise tumors for histological analysis (H&E staining), and to assess apoptosis (TUNEL assay), proliferation (Ki-67 staining), and DNA damage (γH2AX staining).[10]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Histone deacetylase inhibitor vorinostat suppresses the growth of uterine sarcomas in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of hydroxamic acid-based molecular probes for in vivo imaging of histone deacetylase (HDAC) in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. upm-inc.com [upm-inc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antitumor activity of vorinostat-incorporated nanoparticles against human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound enhances cytotoxicity induced by proteasome inhibitors in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo efficacy of the histone deacetylase inhibitor suberoylanilide hydroxamic acid in combination with radiotherapy in a malignant rhabdoid tumor mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo efficacy of the histone deacetylase inhibitor suberoylanilide hydroxamic acid in combination with radiotherapy in a malignant rhabdoid tumor mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synergistic effects of combined treatment with histone deacetylase inhibitor suberoylanilide hydroxamic acid and TRAIL on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound enhances cytotoxicity induced by proteasome inhibitors in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo histone deacetylase inhibitor therapy with suberoylanilide hydroxamic acid (SAHA) and paclitaxel in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vorinostat - Wikipedia [en.wikipedia.org]
- 16. pnas.org [pnas.org]
- 17. The histone deacetylase inhibitor suberoylanilide hydroxamic acid induces apoptosis via induction of 15-lipoxygenase-1 in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The in vitro and vivo anti-tumor effects and molecular mechanisms of suberoylanilide hydroxamic acid (SAHA) and MG132 on the aggressive phenotypes of gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antitumor effects of histone deacetylase inhibitor suberoylanilide hydroxamic acid in epidermal growth factor receptor-mutant non-small-cell lung cancer lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Suberoylanilide hydroxamic acid (SAHA) has potent anti-glioma properties in vitro, ex vivo and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound Reactivates Kaposi’s Sarcoma-Associated Herpesvirus through Histone Acetylation and Induces Apoptosis in Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound induces p53-dependent apoptosis of MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound (SBHA), HDAC inhibitor (CAS 38937-66-5) | Abcam [abcam.com]
- 24. Molecular mechanism of SAHA on regulation of autophagic cell death in tamoxifen-resistant MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Molecular Mechanism of SAHA on Regulation of Autophagic Cell Death in Tamoxifen-Resistant MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Suberoylanilide hydroxamic acid, an inhibitor of histone deacetylase, suppresses the growth of prostate cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. selleckchem.com [selleckchem.com]
- 28. A nanodelivered Vorinostat derivative is a promising oral compound for the treatment of visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SBHA Treatment and Unexpected Cell Morphology Changes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected changes in cell morphology during experiments with Suberoylanilide Hydroxamic Acid (SBHA).
Frequently Asked Questions (FAQs)
Q1: What is SBHA and what is its primary mechanism of action?
Suberoylanilide Hydroxamic Acid (SBHA), often used interchangeably with Vorinostat (SAHA), is a potent histone deacetylase (HDAC) inhibitor. It targets class I, II, and IV HDACs by binding to the catalytic site of these enzymes, which prevents substrate access.[1] This inhibition leads to an accumulation of acetylated histones and other non-histone proteins, resulting in altered gene expression, cell cycle arrest, and apoptosis in a wide variety of transformed cells.[1][2][3]
Q2: We are observing significant changes in cell shape after SBHA treatment that don't look like typical apoptosis. Is this a known phenomenon?
Yes, beyond the well-documented induction of apoptosis, SBHA and other HDAC inhibitors can cause significant, non-apoptotic changes in cell morphology. These can include cell enlargement, flattening of the cytoplasm, and an increase in elongated and fused cells.[2][4] In some cases, these changes can resemble an epithelial-to-mesenchymal transition (EMT), a complex process where epithelial cells acquire mesenchymal, fibroblast-like properties.[5]
Q3: What is the evidence that SBHA can induce an Epithelial-to-Mesenchymal Transition (EMT)-like phenotype?
Studies have shown that SBHA treatment in certain cancer cell lines, such as triple-negative breast cancer, can lead to the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as N-cadherin, vimentin, and fibronectin.[5] This molecular shift is a hallmark of EMT and is associated with the observed changes in cell morphology towards a more motile and elongated phenotype.[5]
Q4: How does SBHA affect the cytoskeleton to cause these morphological changes?
HDAC inhibitors, including SBHA, can influence the cytoskeleton through the regulation of non-histone proteins, such as tubulin. HDAC6, a specific target of pan-HDAC inhibitors like SBHA, is a cytoplasmic deacetylase that directly associates with and deacetylates α-tubulin, a key component of microtubules.[6] Inhibition of HDAC6 can lead to hyperacetylation of tubulin, which has been linked to increased microtubule stability and altered microtubule dynamics.[7] Changes in microtubule stability can, in turn, affect cell shape, motility, and intracellular transport. Additionally, HDAC inhibitors can impact the organization of the actin cytoskeleton.[6]
Q5: What signaling pathways are implicated in SBHA-induced morphological changes?
The signaling pathways involved are complex and can be cell-type dependent. One reported pathway involves the HDAC8/FOXA1 axis, where SBHA treatment leads to the downregulation of FOXA1, a transcription factor that can suppress EMT.[5] Furthermore, the Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton and cell morphology.[8][9] While direct studies comprehensively linking SBHA to all Rho GTPases are emerging, the profound cytoskeletal rearrangements observed strongly suggest the involvement of this pathway. HDACs are known to regulate signaling pathways that influence cell migration and cytoskeletal dynamics, making the Rho GTPase pathway a likely downstream effector of SBHA's morphological effects.
Troubleshooting Guides
Problem 1: Observing unexpected elongated or flattened cell morphology after SBHA treatment.
| Possible Cause | Suggested Solution |
| Induction of an EMT-like phenotype | This may be an expected, though perhaps unanticipated, effect of SBHA in certain cell lines. Confirm this by performing immunofluorescence or western blotting for EMT markers. Check for decreased E-cadherin and increased N-cadherin and Vimentin expression.[5] |
| Induction of cellular senescence | Flattened cell morphology can be a characteristic of senescence.[4] Perform a senescence-associated beta-galactosidase (SABG) assay to test for this possibility.[4] |
| Off-target effects or compound degradation | Ensure the purity and stability of your SBHA compound. Use a fresh stock and verify its concentration. |
| Cell density | Cell-cell contacts can influence morphology. Ensure consistent cell seeding densities across experiments to minimize variability. |
Problem 2: Difficulty in visualizing cytoskeletal changes (actin filaments or microtubules) via immunofluorescence after SBHA treatment.
| Possible Cause | Suggested Solution |
| Suboptimal fixation | For actin staining with phalloidin, methanol-containing fixatives should be avoided as they can disrupt actin filaments. Use methanol-free formaldehyde. For tubulin, paraformaldehyde is a common choice. Ensure the fixation time is optimized (typically 10-20 minutes at room temperature).[10] |
| Inadequate permeabilization | For antibodies (like anti-tubulin) and larger molecules like phalloidin to access their targets, the cell membrane must be permeabilized. Use 0.1-0.5% Triton X-100 in PBS for 5-15 minutes.[11] |
| Antibody/Phalloidin concentration | The concentration of the primary and secondary antibodies (for tubulin) or the fluorescently-labeled phalloidin (for actin) may be too low or too high. Titrate these reagents to find the optimal concentration for your cell line and imaging setup. |
| High background fluorescence | This can be caused by insufficient washing, non-specific antibody binding, or autofluorescence. Increase the number and duration of wash steps. Use a blocking solution (e.g., 5-10% normal goat serum) before primary antibody incubation. Include an unstained control to assess autofluorescence. |
Problem 3: Inconsistent results in cell adhesion or migration assays after SBHA treatment.
| Possible Cause | Suggested Solution |
| Changes in cell adhesion properties | SBHA-induced EMT can alter the expression of cell adhesion molecules. If using substrate-coated plates (e.g., fibronectin, collagen), ensure the coating is uniform. Consider performing a cell adhesion assay to quantify changes. |
| Alterations in cell motility | EMT is associated with increased cell migration. For wound healing or transwell migration assays, optimize the assay duration to capture these changes accurately.[12] |
| Cell viability issues | At higher concentrations or longer incubation times, SBHA can induce apoptosis, which will affect adhesion and migration. Perform a viability assay (e.g., MTT or Trypan Blue exclusion) in parallel to ensure that the observed effects are not due to widespread cell death.[13] |
| Inappropriate assay conditions | For suspension cells, non-specific binding to uncoated plastic can be an issue. Consider using low-attachment plates for the initial stages of the assay.[14] |
Quantitative Data Summary
Table 1: Effect of SAHA (SBHA) on Cell Viability and Apoptosis in Rhabdomyosarcoma (RMS) Cell Lines
| Cell Line | Histological Subtype | % Viability (1 µM SAHA, 6 days) | Fold Increase in Apoptosis (5 µM SAHA, 24h) |
| JR1 | Embryonal (ERMS) | ~40% | Not specified |
| RD | Embryonal (ERMS) | ~60% | Not specified |
| Rh36 | Embryonal (ERMS) | ~50% | Not specified |
| Rh30 | Alveolar (ARMS) | ~25% | Not specified |
| Rh41 | Alveolar (ARMS) | ~40% | Not specified |
| RK33 | Laryngeal Cancer | Not specified | ~37-fold |
| RK45 | Laryngeal Cancer | Not specified | ~3-fold |
| Data synthesized from Ghayad et al., 2019 and Cichocki et al., 2016.[13][15] |
Table 2: Changes in Epithelial-Mesenchymal Transition (EMT) Marker Expression in MDA-MB-231 Breast Cancer Cells after SAHA (SBHA) Treatment
| Marker | Protein/mRNA | Change with SAHA Treatment |
| E-cadherin | Protein | Significantly downregulated |
| N-cadherin | Protein | Significantly upregulated |
| Vimentin | Protein | Significantly upregulated |
| Fibronectin | Protein | Significantly upregulated |
| FOXA1 | Protein & mRNA | Significantly downregulated |
| Data from Wu et al., 2017.[5] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of α-Tubulin (Microtubules)
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Cell Seeding: Plate cells on glass coverslips or in chamber slides and culture until they reach the desired confluency.
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SBHA Treatment: Treat cells with the desired concentration of SBHA for the appropriate duration. Include a vehicle-treated control (e.g., DMSO).
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Fixation: Remove the culture medium and wash the cells briefly with Phosphate-Buffered Saline (PBS). Add 4% paraformaldehyde in PBS and fix for 15 minutes at room temperature.[11]
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Washing: Remove the fixative and wash the cells three times with PBS for 5 minutes each.
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Permeabilization: Add 0.1% Triton X-100 in PBS to the cells and incubate for 10 minutes at room temperature to permeabilize the cell membranes.
-
Blocking: Wash the cells three times with PBS. To block non-specific antibody binding, incubate the cells in a blocking buffer (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature.
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Primary Antibody Incubation: Dilute the primary anti-α-tubulin antibody to its optimal concentration in the blocking buffer. Remove the blocking buffer from the cells and add the diluted primary antibody. Incubate overnight at 4°C.[16]
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Washing: Remove the primary antibody solution and wash the cells three times with PBS for 10 minutes each.
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Secondary Antibody Incubation: Dilute a fluorophore-conjugated secondary antibody (that recognizes the host species of the primary antibody) in the blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
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Final Washes and Counterstaining: Wash the cells three times with PBS for 10 minutes each in the dark. A nuclear counterstain like DAPI can be included in one of the final wash steps.
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Mounting: Mount the coverslips onto glass slides using an anti-fade mounting medium. Seal the edges and store at 4°C in the dark until imaging.
Protocol 2: Phalloidin Staining of F-Actin (Actin Filaments)
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Cell Seeding and Treatment: Follow steps 1 and 2 from the α-tubulin protocol.
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Fixation: Remove the culture medium and wash cells with PBS. Fix with 3.7-4% methanol-free formaldehyde in PBS for 10-15 minutes at room temperature.
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Washing: Wash cells three times with PBS.
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Permeabilization: Permeabilize with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
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Blocking (Optional but Recommended): To reduce non-specific background, block with 1% BSA in PBS for 30 minutes.
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Phalloidin Staining: Dilute the fluorescently-labeled phalloidin conjugate to its working concentration in PBS with 1% BSA. Incubate the cells with the staining solution for 20-40 minutes at room temperature, protected from light.
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Washing: Wash the cells 2-3 times with PBS.
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Counterstaining and Mounting: Follow steps 10 and 11 from the α-tubulin protocol.
Visualizations
Caption: Proposed signaling pathway for SBHA-induced morphological changes.
Caption: Troubleshooting workflow for unexpected morphology.
Caption: General experimental workflow for morphology analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cellgs.com [cellgs.com]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suberoylanilide hydroxamic acid (SAHA) promotes the epithelial mesenchymal transition of triple negative breast cancer cells via HDAC8/FOXA1 signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The HDAC complex and cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling through Rho GTPase pathway as viable drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signaling Through Rho GTPase Pathway as Viable Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Cell Migration and Invasion Assays as Tools for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone Deacetylase Inhibitor SAHA as Potential Targeted Therapy Agent for Larynx Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. v19.proteinatlas.org [v19.proteinatlas.org]
Technical Support Center: Overcoming Limitations of Suberoyl bis-hydroxamic acid (SBHA) in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of Suberoyl bis-hydroxamic acid (SBHA) in long-term experimental settings.
I. Frequently Asked Questions (FAQs)
This section addresses common challenges and questions related to the long-term application of SBHA.
1. What are the primary limitations of SBHA in long-term studies?
The primary limitations of this compound (SBHA) in long-term studies stem from its chemical nature and biological interactions. The hydroxamic acid moiety is susceptible to hydrolysis, leading to a loss of activity over time in aqueous solutions like cell culture media. In vivo, SBHA can be rapidly metabolized and cleared from circulation, resulting in a short half-life and requiring frequent administration to maintain therapeutic concentrations. Furthermore, as a pan-histone deacetylase (HDAC) inhibitor, SBHA can exhibit off-target effects, and prolonged exposure may lead to the development of cellular resistance.
2. How can I improve the stability of SBHA in my long-term cell culture experiments?
To enhance the stability of SBHA in long-term in vitro studies, it is recommended to prepare fresh stock solutions regularly and store them under appropriate conditions. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months[1][2]. When preparing working solutions in cell culture media, it is advisable to make them fresh for each media change. If precipitation is observed, sonication or gentle warming can aid dissolution[1]. For extended experiments, consider replacing the media with freshly prepared SBHA-containing media every 24-48 hours to ensure a consistent concentration of the active compound.
3. What are the signs of cellular resistance to SBHA, and how can it be managed?
A decrease in the expected biological effect of SBHA over time, such as a reduction in histone acetylation levels or a diminished anti-proliferative response, may indicate the development of cellular resistance. While specific mechanisms of resistance to SBHA are not extensively documented, potential strategies to manage this include:
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Combination Therapy: Combining SBHA with other anti-cancer agents, such as proteasome inhibitors (e.g., Bortezomib), has been shown to have synergistic effects and may help overcome resistance[3].
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Intermittent Dosing: In some experimental models, intermittent or pulsed exposure to the drug may be more effective than continuous treatment and could delay the onset of resistance.
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Investigating Resistance Mechanisms: If resistance is observed, it is valuable to investigate the underlying cellular changes, such as alterations in drug efflux pumps or mutations in HDAC enzymes.
4. What are the best practices for long-term in vivo studies with SBHA?
For long-term animal studies, careful planning of the administration route, vehicle, and dosing schedule is crucial.
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Vehicle Formulation: A common vehicle for intraperitoneal (i.p.) injection of SBHA is a mixture of DMSO, PEG300, Tween-80, and saline[1]. It is essential to prepare this solution fresh on the day of use[1].
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Dosing and Monitoring: A dosing regimen of 200 mg/kg every two days via i.p. injection has been used in mice[1]. Regular monitoring of the animals for signs of toxicity, such as weight loss or changes in behavior, is critical.
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Toxicity Management: If signs of toxicity are observed, consider reducing the dose or the frequency of administration. Histopathological analysis of major organs at the end of the study can provide valuable information on long-term toxicity.
II. Data Presentation: Quantitative Data for SBHA
The following tables summarize key quantitative data for SBHA to facilitate experimental design and comparison.
Table 1: Inhibitory Activity of this compound (SBHA)
| Target | IC50 Value (µM) | Cell Line/System | Reference |
| HDAC1 | 0.25 | Enzyme Assay | [1][4] |
| HDAC3 | 0.30 | Enzyme Assay | [1][4] |
Table 2: Anti-proliferative Activity of this compound (SBHA) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time | Reference |
| HeLa | Cervical Cancer | 15 | Not Specified | [5] |
| MCF-7 | Breast Cancer | Not explicitly stated, but significant inhibition at 10-80 µM | 72 hours | [3][6] |
| MDA-MB-231 | Breast Cancer | Not explicitly stated, but significant inhibition at 10-80 µM | 72 hours | [3][6] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments involving the long-term use of SBHA.
Protocol 1: Long-Term In Vitro Treatment of Adherent Cancer Cells with SBHA
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Cell Seeding: Plate adherent cancer cells in appropriate culture vessels and allow them to attach overnight in a humidified incubator at 37°C and 5% CO2.
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SBHA Stock Solution Preparation: Prepare a high-concentration stock solution of SBHA (e.g., 10-50 mM) in sterile DMSO. Aliquot and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months)[1][2].
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Working Solution Preparation: On the day of treatment, thaw an aliquot of the SBHA stock solution. Prepare the desired final concentration of SBHA by diluting the stock solution in fresh, pre-warmed complete cell culture medium. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent toxicity.
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Cell Treatment: Remove the old medium from the cells and replace it with the freshly prepared SBHA-containing medium.
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Media Changes for Long-Term Treatment: For experiments lasting several days or weeks, it is crucial to replace the medium with freshly prepared SBHA-containing medium every 24-48 hours to maintain a consistent concentration of the active compound and replenish nutrients.
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Monitoring Cell Health: Regularly monitor the cells for changes in morphology, confluence, and signs of cytotoxicity using a microscope.
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Endpoint Analysis: At the desired time points, harvest the cells for downstream analyses such as cell viability assays, western blotting, or RNA extraction.
Protocol 2: In Vivo Administration of SBHA in a Mouse Xenograft Model
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Vehicle Preparation (prepare fresh daily):
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Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[1].
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To prepare 1 mL of the vehicle, mix 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.
-
-
SBHA Solution Preparation:
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Dissolve the required amount of SBHA in the vehicle to achieve the desired final concentration for injection. For example, for a 200 mg/kg dose in a 20 g mouse (requiring 4 mg of SBHA), if the injection volume is 100 µL, the concentration of the SBHA solution should be 40 mg/mL.
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If necessary, use gentle warming or sonication to aid dissolution[1].
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Animal Dosing:
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Administer the SBHA solution to the mice via intraperitoneal (i.p.) injection.
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A typical dosing schedule is 200 mg/kg every two days[1].
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Monitoring:
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Monitor the mice daily for tumor growth, body weight changes, and any signs of toxicity (e.g., lethargy, ruffled fur, loss of appetite).
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Measure tumor volume regularly using calipers.
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Endpoint and Tissue Collection:
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At the end of the study, euthanize the animals according to approved protocols.
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Collect tumors and other relevant tissues for downstream analysis (e.g., western blotting for histone acetylation, histopathology).
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IV. Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by SBHA.
Caption: SBHA-mediated activation of the p53 pathway.
Caption: SBHA-induced activation of the Notch-1 signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for overcoming the limitations of SBHA through the development of a nanoformulation.
Caption: Workflow for SBHA-loaded PLGA nanoparticle development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Apoptosis | HDAC | TargetMol [targetmol.com]
- 3. This compound enhances cytotoxicity induced by proteasome inhibitors in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound (SBHA), HDAC inhibitor (CAS 38937-66-5) | Abcam [abcam.com]
- 6. This compound activates Notch1 signaling and induces apoptosis in anaplastic thyroid carcinoma through p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Suberoyl bis-hydroxamic acid (SBHA) Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Suberoyl bis-hydroxamic acid (SBHA) in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dosage for SBHA in mouse tumor models?
A typical dosage for SBHA in mouse models, particularly for cancer studies, is around 200 mg/kg.[1] For instance, in a study on medullary thyroid carcinoma, SBHA administered at 200 mg/kg via intraperitoneal injection every two days for 12 days resulted in a 55% inhibition of tumor growth.[1] However, dosages can vary, and it's crucial to perform dose-response studies for your specific animal model and cancer type.
Q2: How should I prepare SBHA for intraperitoneal (IP) injection?
SBHA is a solid and requires a suitable solvent for in vivo administration. A common method involves creating a stock solution in DMSO and then diluting it with other vehicles like PEG300, Tween-80, and saline.[1] For example, a working solution can be prepared by mixing a DMSO stock solution with PEG300, followed by the addition of Tween-80 and finally saline to reach the desired concentration.[1] It is recommended to prepare an additional quantity to account for potential losses during the experiment.[1]
Q3: What are the common routes of administration for compounds like SBHA in animal studies?
The choice of administration route depends on the experimental goals and the compound's properties.[2] Common routes for laboratory animals include:
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Intraperitoneal (IP): A frequent choice for delivering substances into the peritoneal cavity.[2]
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Intravenous (IV): This is the most efficient method as it bypasses absorption, delivering the substance directly into the bloodstream.[2]
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Oral (PO): Can be administered by mixing in drinking water or via oral gavage for precise dosing.[3][4]
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Subcutaneous (SC): Injection into the layer of skin directly below the dermis and epidermis.[2]
The route can significantly impact the therapeutic efficacy, biodistribution, and targeting of a drug.[5]
Q4: What are the known signaling pathways affected by SBHA?
SBHA is a histone deacetylase (HDAC) inhibitor.[6][7] Its mechanism of action involves inducing apoptosis in cancer cells through various signaling pathways. In breast cancer cells, SBHA has been shown to:
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Activate the p53 pathway, leading to an increase in the expression of p21, Bax, and PUMA, which are involved in apoptosis.[8]
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Cause G0/G1 cell-cycle arrest, associated with increased expression of p21 and p27 proteins.[7]
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Modulate the Bcl-2 family of proteins by upregulating Bax (pro-apoptotic) and downregulating Bcl-2 (anti-apoptotic).[7]
Q5: Are there any known toxicities or adverse effects associated with hydroxamic acid-based HDAC inhibitors?
While SBHA has shown anti-tumor effects, HDAC inhibitors as a class can have side effects. For instance, a similar HDAC inhibitor, suberoylanilide hydroxamic acid (SAHA), caused mice to fail to gain weight at the same rate as placebo-treated mice, indicating some level of toxicity.[3] Hydroxamic acid-type HDAC inhibitors have also been shown to be clastogenic and cause DNA strand breaks in non-malignant cells in vitro.[9] Therefore, it is essential to monitor animals for signs of toxicity, such as weight loss, during SBHA treatment.[10]
Data Summary
Table 1: SBHA Dosage in a Preclinical Animal Model
| Animal Model | Cancer Type | Dosage | Administration Route | Dosing Schedule | Outcome |
| Mouse | Medullary Thyroid Carcinoma | 200 mg/kg | Intraperitoneal (IP) | Every 2 days for 12 days | 55% inhibition of tumor growth[1] |
Table 2: Example Formulation for SBHA Administration
| Component | Purpose | Volumetric Ratio (Example) |
| DMSO | Stock solution solvent | 10% |
| PEG300 | Vehicle | 40% |
| Tween-80 | Surfactant/Solubilizer | 5% |
| Saline | Diluent | 45% |
| Note: This is an example formulation.[1] The final concentrations and ratios may need to be optimized for your specific experimental needs. Heating and/or sonication can be used to aid dissolution if precipitation occurs.[1] |
Table 3: Key Pharmacokinetic (PK) Parameters to Consider
While specific PK data for SBHA is not detailed in the provided search results, here are key parameters that are typically evaluated in animal PK studies for any new compound.[10][11][12][13][14]
| Parameter | Description | Importance |
| Cmax | Maximum (or peak) plasma concentration | Indicates the extent of absorption and potential for acute toxicity. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC | Area under the plasma concentration-time curve | Represents the total drug exposure over time. |
| T1/2 | Half-life | The time required for the drug concentration to decrease by half, indicating the duration of action. |
| CL | Clearance | The volume of plasma cleared of the drug per unit time, indicating the efficiency of drug elimination. |
| Vd | Volume of distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| F (%) | Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation.[13] |
Experimental Protocols
Protocol 1: Preparation of SBHA for In Vivo Administration
This protocol is based on a common formulation method for hydrophobic compounds.[1]
-
Prepare Stock Solution: Weigh the required amount of SBHA powder and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Vehicle Preparation: In a sterile tube, add 400 µL of PEG300 for every 1 mL of final solution required.
-
Mixing: Add 100 µL of the SBHA DMSO stock solution to the PEG300 and mix thoroughly.
-
Add Surfactant: Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Final Dilution: Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex or sonicate briefly if needed to ensure complete dissolution.
-
Storage: Once prepared, it is recommended to aliquot the solution and store it appropriately to avoid repeated freeze-thaw cycles.[1]
Protocol 2: Intraperitoneal (IP) Injection in Mice
-
Animal Restraint: Properly restrain the mouse, ensuring the head is tilted slightly downwards to move the abdominal organs away from the injection site.
-
Locate Injection Site: The preferred injection site is the lower right quadrant of the abdomen.
-
Needle Insertion: Using a 25-27 gauge needle, penetrate the skin and abdominal muscle at a 30-45 degree angle.
-
Aspiration: Gently pull back on the syringe plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, withdraw the needle and re-insert at a different location.
-
Injection: Slowly inject the prepared SBHA solution.
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Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Observe the animal for any immediate adverse reactions.
Protocol 3: Animal Monitoring and Endpoint Determination
-
Daily Observations: Monitor the animals daily for clinical signs of toxicity, including changes in weight, food and water consumption, behavior, and physical appearance.[15]
-
Tumor Measurement: If applicable, measure tumor size with calipers every 2-3 days.
-
Body Weight: Record the body weight of each animal at least twice a week. Significant weight loss (>15-20%) can be an indicator of toxicity and may require euthanasia.[10]
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Endpoint Criteria: Establish clear endpoint criteria before the study begins. These may include tumor size limits, excessive weight loss, or severe clinical signs of distress.
Visualizations
Troubleshooting Guide for SBHA Animal Studies
Caption: Troubleshooting workflow for SBHA animal experiments.
SBHA Mechanism of Action: p53-Mediated Apoptosis
Caption: SBHA inhibits HDACs, leading to p53 activation and apoptosis.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suberoylanilide hydroxamic acid, a histone deacetylase inhibitor, ameliorates motor deficits in a mouse model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 5. Administration route governs the therapeutic efficacy, biodistribution and macrophage targeting of anti-inflammatory nanoparticles in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound enhances cytotoxicity induced by proteasome inhibitors in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitor this compound suppresses cell proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces p53-dependent apoptosis of MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Assessment of the Genotoxic Hazard of Novel Hydroxamic Acid- and Benzamide-Type Histone Deacetylase Inhibitors (HDACi) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ethiqaxr.com [ethiqaxr.com]
- 11. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 12. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Evaluation of Pharmacokinetic Feasibility of Febuxostat/L-pyroglutamic Acid Cocrystals in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Toxicology Evaluation of Drugs Administered via Uncommon Routes: Intranasal, Intraocular, Intrathecal/Intraspinal and Intra-Articular - PMC [pmc.ncbi.nlm.nih.gov]
SBHA Degradation in Cell Culture Media: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Suberohydroxamic acid (SBHA) degradation in cell culture media.
Troubleshooting Guides
Issue: Inconsistent or lower-than-expected efficacy of SBHA in experiments.
Possible Cause 1: Degradation of SBHA in aqueous cell culture media.
-
Explanation: SBHA, like other hydroxamic acids, is susceptible to hydrolysis in aqueous solutions, leading to a loss of its HDAC inhibitory activity. This degradation can be influenced by factors such as media composition, pH, and temperature.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh aqueous solutions of SBHA for each experiment. Avoid storing SBHA in cell culture media or other aqueous buffers for extended periods.[1]
-
Optimize Solvent: Dissolve SBHA in a small amount of DMSO before diluting it to the final concentration in your cell culture medium.
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Control pH: Ensure the pH of your cell culture medium is within the optimal range for your cells (typically 7.2-7.4) and is stable throughout the experiment. Fluctuations in pH can accelerate the degradation of SBHA.[2]
-
Minimize Exposure to High Temperatures: While cells are cultured at 37°C, avoid prolonged incubation of SBHA-containing media outside of the incubator. Prepare media supplements and additions just before use.
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Perform a Time-Course Experiment: To determine the effective window of SBHA activity in your specific cell culture system, perform a time-course experiment, treating cells for different durations and assessing the desired biological outcome.
-
Possible Cause 2: Inaccurate concentration of SBHA.
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Explanation: Errors in weighing the compound or in serial dilutions can lead to incorrect final concentrations.
-
Troubleshooting Steps:
-
Verify Stock Concentration: If possible, verify the concentration of your SBHA stock solution using a validated analytical method such as HPLC.
-
Recalibrate Instruments: Ensure that balances and pipettes are properly calibrated.
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Prepare Fresh Dilutions: Prepare fresh serial dilutions for each experiment from a recently prepared stock solution.
-
Possible Cause 3: Cell line-specific sensitivity.
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Explanation: Different cell lines can exhibit varying sensitivities to HDAC inhibitors.
-
Troubleshooting Steps:
-
Determine IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of SBHA for your specific cell line.
-
Consult Literature: Review published studies to find the effective concentration range of SBHA for your cell line or similar cell types.
-
Frequently Asked Questions (FAQs)
Q1: How stable is SBHA in solid form and in solution?
A1: The solid form of SBHA is stable for at least one year when stored at -20°C. Aqueous solutions of SBHA are not stable and should be prepared fresh for each use and not stored for more than a day.[1]
Q2: What is the primary degradation pathway of SBHA in cell culture media?
A2: The primary degradation pathway for SBHA in aqueous environments like cell culture media is hydrolysis of the hydroxamic acid functional group to the corresponding carboxylic acid (suberic acid) and hydroxylamine. This process can be influenced by pH and temperature.
Q3: What are the potential degradation products of SBHA and are they toxic to cells?
A3: The main degradation products of SBHA via hydrolysis are expected to be suberic acid and hydroxylamine. While high concentrations of any compound can be cytotoxic, the low concentrations of these degradation products resulting from the breakdown of typical working concentrations of SBHA are generally not considered to be a significant source of cytotoxicity. However, it is always good practice to include appropriate controls in your experiments.
Q4: How does the type of cell culture medium (e.g., DMEM vs. RPMI-1640) affect SBHA stability?
Q5: What is the recommended procedure for preparing SBHA for cell culture experiments?
A5: It is recommended to first dissolve SBHA in a small volume of sterile DMSO to create a concentrated stock solution. This stock solution can then be serially diluted in cell culture medium to the desired final concentration immediately before adding it to the cells. The final concentration of DMSO in the culture should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q6: How can I test the stability of SBHA in my specific cell culture medium?
A6: You can perform a stability study by incubating SBHA in your cell culture medium at 37°C and 5% CO2 for various time points (e.g., 0, 2, 4, 8, 24 hours). At each time point, collect an aliquot of the medium and analyze the concentration of the remaining SBHA using a validated analytical method like High-Performance Liquid Chromatography (HPLC).
Data Presentation
Table 1: Factors Influencing SBHA Stability in Cell Culture
| Parameter | Condition | Expected Impact on SBHA Stability | Recommendations |
| Temperature | 37°C (Standard cell culture) | Increased degradation rate compared to 4°C or room temperature. | Prepare solutions fresh; minimize time outside the incubator. |
| 4°C (Storage of media) | Slower degradation than at 37°C. | Do not store SBHA in aqueous solutions, even at 4°C, for more than a day.[1] | |
| pH | 7.2 - 7.4 (Physiological) | Hydrolysis occurs at a measurable rate.[2] | Maintain stable pH with appropriate buffering (e.g., HEPES, bicarbonate/CO2). |
| < 7.0 (Acidic) | Hydrolysis rate may change. | Monitor media pH, especially in high-density cultures. | |
| > 7.4 (Alkaline) | Hydrolysis rate may increase. | Avoid alkaline conditions. | |
| Media Composition | DMEM vs. RPMI-1640 | Different buffering capacities and nutrient compositions may slightly alter degradation kinetics.[3][4][5] | Empirically test stability in your specific medium if high precision is required. |
| Serum (e.g., 10% FBS) | Potential for enzymatic degradation by esterases present in serum. | Be aware of this potential and consider serum-free media for baseline stability studies. |
Experimental Protocols
Protocol 1: Determination of SBHA IC50 in a Cancer Cell Line
Objective: To determine the concentration of SBHA that inhibits 50% of cell viability in a specific cancer cell line.
Materials:
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SBHA
-
DMSO
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Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
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Plate reader
Methodology:
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
SBHA Preparation: Prepare a 10 mM stock solution of SBHA in DMSO. Perform serial dilutions of the stock solution in cell culture medium to obtain a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest SBHA concentration).
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Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of SBHA or the vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
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Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control (set as 100% viability). Plot the percentage of cell viability against the log of the SBHA concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Stability Assessment of SBHA in Cell Culture Medium using HPLC
Objective: To quantify the degradation of SBHA in a specific cell culture medium over time.
Materials:
-
SBHA
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
HPLC system with a C18 column and UV detector
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Sterile microcentrifuge tubes
Methodology:
-
Sample Preparation: Prepare a solution of SBHA in the desired cell culture medium at a known concentration (e.g., 50 µM).
-
Incubation: Aliquot the SBHA-containing medium into sterile microcentrifuge tubes and incubate them in a 37°C, 5% CO2 incubator.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove one tube from the incubator and immediately store it at -80°C to halt further degradation. The 0-hour time point should be frozen immediately after preparation.
-
Sample Processing: Prior to HPLC analysis, thaw the samples and centrifuge to pellet any precipitates. If necessary, perform a protein precipitation step (e.g., by adding cold acetonitrile) to remove serum proteins that could interfere with the analysis.
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase for separating SBHA could be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Column: A C18 reversed-phase column is suitable.
-
Detection: Monitor the elution of SBHA using a UV detector at an appropriate wavelength (e.g., determined by a UV scan of SBHA).
-
Quantification: Create a standard curve using known concentrations of SBHA to quantify the amount remaining at each time point.
-
-
Data Analysis: Plot the concentration of SBHA as a function of time to determine its degradation kinetics.
Mandatory Visualization
Caption: Troubleshooting workflow for experiments involving SBHA.
Caption: Signaling pathway of HDAC inhibition by SBHA.
References
- 1. 次异羟肟酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. CO2 concentration and pH control in the cell culture laboratory | Culture Collections [culturecollections.org.uk]
- 3. What’s the Difference Between DMEM and RPMI? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suberoyl bis-hydroxamic acid (SAHA, Vorinostat)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the common challenge of batch-to-batch variability when working with Suberoyl bis-hydroxamic acid (SAHA, Vorinostat).
Troubleshooting Guide: Inconsistent Experimental Results
Question: Why are my results with a new batch of SAHA different from the previous one?
Answer: Batch-to-batch variability is a known issue that can lead to inconsistent results. This can stem from differences in purity, hydration state, or handling. Follow this troubleshooting workflow to identify the potential cause.
Caption: Troubleshooting workflow for addressing inconsistent SAHA results.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to check on the Certificate of Analysis (CofA)? A1: Always review the batch-specific CofA before use. The two most critical parameters are Purity (typically determined by HPLC) and the batch-specific Molecular Weight . The degree of hydration can vary between batches, which alters the molecular weight and is crucial for preparing accurate molar concentrations.
Q2: How should I properly store SAHA powder and stock solutions? A2: Proper storage is critical to prevent degradation. For powder, long-term storage at -20°C is recommended, which can maintain stability for several years.[1][2] Stock solutions, typically prepared in DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to 3 months or -80°C for up to 6 months.[3]
Q3: My SAHA is not dissolving completely in the solvent. What should I do? A3: SAHA is soluble in DMSO and water.[1][4] If you experience solubility issues, gentle warming and/or sonication can be used to aid dissolution.[1][3] Ensure you are using a high-quality, anhydrous grade of DMSO. For aqueous solutions, be aware of the specified concentration limits.
Q4: How can I validate a new batch of SAHA before starting large-scale experiments? A4: The most reliable method is to perform a biological activity assay. Generate a dose-response curve in your specific cell line or enzymatic assay and calculate the half-maximal inhibitory concentration (IC50). Compare this value to previous batches you have used or to published literature values. A consistent IC50 value indicates comparable biological activity.
Q5: The IC50 value I determined is different from what is published. Why could this be? A5: IC50 values are highly dependent on the experimental conditions. Variations can arise from differences in cell lines, cell density, incubation time, and the specific assay used (e.g., enzymatic vs. cell proliferation).[1][5] For instance, the IC50 for SAHA in a cell-free enzymatic assay is often in the nanomolar range (~10-50 nM), while in cell proliferation assays it typically ranges from 0.146 to 9.77 µM.[5][6][7][8] It is most important that your IC50 is consistent between batches in your specific experimental setup.
Q6: What are common impurities in SAHA and how might they affect my experiments? A6: Impurities can include starting materials, byproducts from synthesis, or degradation products. These can potentially lead to unexpected side reactions, altered biological activity, or direct toxicity, resulting in skewed or irreproducible results.[9] Using a high-purity compound (>98%) and proper storage minimizes these risks.[4]
Data Presentation
Table 1: Key Parameters on a this compound (SAHA) Certificate of Analysis (CofA)
| Parameter | Importance | Typical Specification |
| Purity | Ensures the biological effect is from SAHA, not impurities. | >95% or >98% (HPLC, TLC)[4] |
| Molecular Weight | Critical for calculating accurate molar concentrations. Varies with hydration. | Batch-specific value provided. |
| Appearance | A visual check for consistency and potential degradation. | Crystalline solid; white to off-white.[2] |
| Solubility | Confirms the compound will dissolve in the intended solvent system. | Soluble in DMSO and Water.[1][4] |
Table 2: Recommended Storage Conditions for SAHA
| Format | Solvent | Temperature | Maximum Recommended Duration |
| Powder | N/A | -20°C | ≥ 3 years[1][2] |
| Stock Solution | DMSO | -20°C | 1 - 3 months[3] |
| Stock Solution | DMSO | -80°C | 6 months[3] |
Table 3: Examples of Reported IC50 Values for SAHA
| Assay Type | Target / Cell Line | Reported IC50 | Citation(s) |
| Enzymatic | HDAC1 | ~10 - 250 nM | [2][6] |
| Enzymatic | HDAC3 | ~20 - 300 nM | [2][6] |
| Cell Proliferation | Various Cancer Cell Lines | 0.146 - 9.77 µM | [5][7] |
| Cell Proliferation | MCF-7 (Breast Cancer) | ~0.75 µM | [6] |
Key Experimental Protocols
Protocol 1: Preparation of a 10 mM SAHA Stock Solution in DMSO
Materials:
-
This compound (SAHA) powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Balance, weighing paper, and spatula
-
Appropriate sterile microcentrifuge tubes or cryovials
Procedure:
-
Retrieve the batch-specific molecular weight (MW) from the CofA. Example calculation uses a hypothetical MW of 264.32 g/mol .
-
Calculate the mass of SAHA required. For 1 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
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Mass (mg) = 10 mmol/L x 0.001 L x 264.32 g/mol x 1000 mg/g = 2.64 mg
-
-
Weigh out the calculated mass of SAHA powder accurately.[10]
-
Transfer the powder to a sterile tube.
-
Add the calculated volume of DMSO (in this case, 1 mL) to the tube.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming or brief sonication may be used if necessary.[3]
-
Aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile tubes to prevent contamination and degradation from repeated freeze-thaw cycles.[3]
-
Label the tubes clearly with the compound name, concentration, batch number, and date.
-
Store aliquots at -20°C or -80°C as per the recommendations in Table 2.
Protocol 2: Batch Validation via IC50 Determination in a Cell Proliferation Assay
Procedure:
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Serial Dilution: Prepare a series of dilutions of your new SAHA stock solution in cell culture medium. A typical 8-point dilution series might range from 100 µM to 0.1 µM. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest SAHA concentration).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the SAHA dilutions (and vehicle control).
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Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 48-72 hours).
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Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or CCK-8, following the manufacturer's instructions.
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Data Analysis:
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Normalize the data, setting the vehicle-treated cells to 100% viability.
-
Plot the percent viability against the log of the SAHA concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.
-
-
Comparison: Compare the determined IC50 value with data from previous batches or published literature to confirm the activity of the new batch is within the expected range.
Visualizations of Pathways and Workflows
Caption: Mechanism of action for SAHA as an HDAC inhibitor.[11][12]
Caption: Standard experimental workflow for validating a new SAHA batch.
References
- 1. This compound | Apoptosis | HDAC | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (SBHA), HDAC inhibitor (CAS 38937-66-5) | Abcam [abcam.com]
- 5. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Initial Testing (Stage 1) of Vorinostat (SAHA) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. The Impact of Impurities in Lab Chemicals [postapplescientific.com]
- 10. m.youtube.com [m.youtube.com]
- 11. This compound enhances cytotoxicity induced by proteasome inhibitors in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone deacetylase inhibitor this compound suppresses cell proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Suberoyl bis-hydroxamic acid (SAHA) in HDAC Inhibition Assays
This technical support guide is designed for researchers, scientists, and drug development professionals encountering issues with Suberoyl bis-hydroxamic acid (SAHA, Vorinostat) failing to inhibit histone deacetylase (HDAC) activity in their experiments.
Troubleshooting Guide
Question: My SAHA is not showing any HDAC inhibition. What are the possible reasons?
Answer:
Failure to observe HDAC inhibition with SAHA can stem from several factors, ranging from reagent integrity to experimental setup. Below is a step-by-step guide to troubleshoot the most common issues.
1. Reagent Quality and Handling:
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SAHA Degradation: SAHA, particularly in solution, can be susceptible to degradation. It is highly sensitive to acidic and basic environments.[1] Ensure that your powdered SAHA has been stored correctly at -20°C and that stock solutions, typically in DMSO, are aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term use (up to one year) or -20°C for shorter periods (up to one month).[2][3] Once in solution, it is recommended to use it within 3 months to prevent loss of potency.[3]
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Solvent Quality: Use fresh, high-quality DMSO to prepare your stock solution. DMSO that has absorbed moisture can reduce the solubility of SAHA.[2]
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Purity of SAHA: Verify the purity of your SAHA compound, which should be ≥98%.[4]
2. Experimental Protocol and Assay Conditions:
-
Incorrect Concentration: Ensure you are using an appropriate concentration of SAHA for your assay. The IC50 (the concentration at which 50% of enzyme activity is inhibited) for SAHA can vary depending on the specific HDAC isoform and the assay conditions. For cell-free assays, IC50 values are typically in the nanomolar range, while in cell-based assays, micromolar concentrations are often required.[2][5][6]
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Assay Components: Review the components of your HDAC activity assay kit. Some kits may contain components that are incompatible with certain inhibitors. It's crucial to use a potent HDAC inhibitor, like Trichostatin A (TSA), as a positive control in your experiments to validate the assay itself.[7]
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Incubation Time and Temperature: Ensure that the incubation time and temperature are optimal for both the HDAC enzyme activity and the inhibitory action of SAHA. Follow the manufacturer's protocol for your specific assay kit.[8]
-
Substrate Concentration: The concentration of the HDAC substrate can influence the apparent IC50 of an inhibitor. Ensure you are using the recommended substrate concentration for your assay.
3. Cellular and Nuclear Extract Preparation:
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Poor Nuclear Extraction: If you are using nuclear extracts, ensure your extraction protocol is efficient. Inadequate extraction can lead to low concentrations of HDAC enzymes in your sample.[8] It is also crucial to use fresh cells or tissues, as frozen samples can show significantly reduced enzyme activity.[8]
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Incorrect Storage of Extracts: Nuclear extracts should be stored at –80°C to maintain enzyme activity.[8]
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Cellular Resistance: Some cell lines can develop resistance to HDAC inhibitors like SAHA. This can be due to various mechanisms, including loss of the G2/M checkpoint, and is not necessarily dependent on MDR expression.[9]
4. Data Interpretation:
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Inaccurate Measurement: Ensure your detection method (colorimetric or fluorometric) is functioning correctly and that you are using the appropriate wavelengths for measurement.[8][10] Overdevelopment of the signal can also lead to inaccurate results.[8]
Below is a troubleshooting workflow to guide your investigation:
Caption: Troubleshooting workflow for SAHA inhibition failure.
FAQs (Frequently Asked Questions)
Q1: How should I prepare and store my SAHA stock solution?
A1: SAHA should be dissolved in a high-quality, anhydrous solvent like DMSO.[2] For a 20 mM stock solution, you can reconstitute 5 mg of SAHA in 945.8 µl of DMSO.[3] It is soluble in DMSO at concentrations up to 66 mg/ml.[3] To maintain its potency, it is crucial to aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[2][3] For long-term storage (up to a year), store the aliquots at -80°C. For short-term storage (up to a month), -20°C is sufficient.[2]
Q2: What are the typical working concentrations for SAHA?
A2: The effective concentration of SAHA depends on the experimental system.
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Cell-free enzymatic assays: The IC50 values for SAHA against specific HDAC isoforms are generally in the low nanomolar range. For instance, the IC50 for HDAC1 is approximately 10 nM, and for HDAC3, it is around 20 nM.[2][5][6]
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Cell-based assays: In cultured cells, higher concentrations, typically in the micromolar range (1-10 µM), are used to observe effects like cell cycle arrest, differentiation, or apoptosis.[3][11] The treatment duration can vary from 2 to 24 hours.[3]
Q3: My SAHA seems to be working, but the level of inhibition is lower than expected. Why could this be?
A3: Suboptimal inhibition can be due to several factors:
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Partial Degradation: Your SAHA solution may have partially degraded, leading to a lower effective concentration.
-
HDAC Isoform Specificity: SAHA is a pan-HDAC inhibitor, but its potency varies against different HDAC isoforms.[6][12] If your sample has a high concentration of a less sensitive isoform, the overall inhibition may appear weaker.
-
Cellular Mechanisms: In cell-based assays, cells can actively transport the inhibitor out, or other cellular factors can interfere with its activity.
-
Assay Conditions: Factors like pH and the presence of certain ions can affect both enzyme activity and inhibitor binding.
Q4: Can SAHA degrade during my experiment?
A4: The stability of SAHA can be influenced by the experimental conditions. It is known to be highly susceptible to acidic and basic environments.[1] Ensure that the pH of your assay buffer is within a stable range for SAHA. While stable in the solid state under thermal and photolytic conditions, it is moderately stable when in solution and exposed to light.[1]
Data Presentation
Table 1: IC50 Values of SAHA against various HDAC Isoforms
| HDAC Isoform | IC50 (nM) | Reference(s) |
| HDAC1 | 10 - 33 | [2][5][6][12] |
| HDAC2 | 96 | [12] |
| HDAC3 | 20 | [2][5][6][12] |
| HDAC6 | 33 | [12] |
| HDAC8 | 540 | [12] |
Note: IC50 values can vary depending on the specific assay conditions and substrate used.
Experimental Protocols
Protocol 1: Preparation of SAHA Stock Solution
-
Materials:
-
This compound (SAHA) powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the SAHA powder and DMSO to come to room temperature.
-
Weigh the desired amount of SAHA powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 20 mM stock, add 945.8 µl of DMSO to 5 mg of SAHA).[3]
-
Vortex briefly until the SAHA is completely dissolved.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[2]
-
Protocol 2: General HDAC Activity Assay (Colorimetric)
This is a generalized protocol; always refer to the specific instructions provided with your HDAC activity assay kit.
-
Materials:
-
HDAC assay buffer
-
Acetylated histone substrate
-
HDAC enzyme source (nuclear extract or purified enzyme)
-
SAHA working solution (diluted from stock in assay buffer)
-
Positive control inhibitor (e.g., Trichostatin A)
-
Developer solution
-
Stop solution
-
Microplate reader
-
-
Procedure:
-
Prepare your nuclear extracts from fresh cells or tissues.[8]
-
In a 96-well microplate, add the assay buffer to all wells.
-
Add your SAHA working solution at various concentrations to the designated wells.
-
Add your positive control inhibitor to the appropriate wells.
-
Add your nuclear extract or purified HDAC enzyme to all wells except the blank.
-
Initiate the reaction by adding the acetylated histone substrate to all wells.
-
Incubate the plate at 37°C for the recommended time (e.g., 45-60 minutes).[8]
-
Add the developer solution to each well and incubate at room temperature.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance on a microplate reader at the specified wavelength (e.g., 450 nm).[8]
-
Calculate the HDAC activity and inhibition based on the absorbance readings.
-
Caption: Simplified signaling pathway of HDAC inhibition by SAHA.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Vorinostat (SAHA) | Cell Signaling Technology [cellsignal.com]
- 4. SAHA (4652) by Tocris, Part of Bio-Techne [bio-techne.com]
- 5. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.bio-techne.com [resources.bio-techne.com]
- 9. The histone deacetylase inhibitors suberoylanilide hydroxamic (Vorinostat) and valproic acid induce irreversible and MDR1-independent resistance in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suberoyl bis-hydroxamic acid (SAHA, Vorinostat)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suberoyl bis-hydroxamic acid (SAHA), also known as Vorinostat.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General Handling and Storage
Question: How should I prepare and store SAHA stock solutions?
Answer: SAHA is typically soluble in DMSO at concentrations of 15 mg/mL or higher. For long-term storage, it is recommended to store the powder at -20°C, where it is stable for at least two years. Once dissolved in DMSO, it is best to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months to minimize freeze-thaw cycles. Aqueous solutions of SAHA should not be stored for more than one day. Before use, ensure the solution is at room temperature and that no precipitate is visible.
2. Inconsistent IC50 Values
Question: My IC50 value for SAHA varies between experiments. What are the potential causes?
Answer: Inconsistent IC50 values are a common issue and can arise from several factors:
-
Cell Density: The initial seeding density of your cells can significantly impact the apparent IC50 value. Higher cell densities may require higher concentrations of SAHA to achieve the same effect. It is crucial to maintain consistent cell seeding densities across all experiments.
-
Incubation Time: The duration of SAHA exposure will influence the IC50 value. Longer incubation times generally result in lower IC50 values. Ensure that the incubation time is kept constant in all comparative experiments.[1]
-
Method of IC50 Calculation: Different software and mathematical models can yield varying IC50 values from the same dataset.[1] It is important to use a consistent method of calculation for all your analyses.
-
Cell Line Specifics: Different cancer cell lines exhibit varying sensitivities to SAHA.[2][3][4] The IC50 can range from nanomolar to micromolar concentrations depending on the cell type.[4]
-
Reagent Stability: Ensure your SAHA stock solution has been stored correctly and has not degraded. Improper storage can lead to reduced potency.
3. Lack of Expected Biological Effect (e.g., No Apoptosis)
Question: I am not observing the expected level of apoptosis after treating my cells with SAHA. What should I check?
Answer: If SAHA is not inducing the expected level of apoptosis, consider the following:
-
Cell Line Resistance: Some cell lines are inherently more resistant to SAHA-induced apoptosis.
-
Alternative Cell Death Pathways: SAHA can induce other forms of cell death besides apoptosis, such as autophagy or necroptosis.[5][6] If you are not observing markers of apoptosis (e.g., caspase activation, PARP cleavage), consider investigating markers for these alternative pathways.
-
p53 Status: The tumor suppressor protein p53 can play a role in SAHA-induced apoptosis, although SAHA can also induce apoptosis in a p53-independent manner.[7] Knowing the p53 status of your cell line can help in interpreting the results.
-
Concentration and Incubation Time: The concentration of SAHA and the duration of treatment may need to be optimized for your specific cell line to induce a significant apoptotic response.
-
Experimental Controls: Ensure you have included appropriate positive and negative controls in your experiment to validate your assay.
4. Issues with Western Blotting for Histone Acetylation
Question: I am having trouble detecting an increase in histone acetylation via Western blot after SAHA treatment. What could be the problem?
Answer: Troubleshooting Western blots for histone modifications requires careful attention to detail:
-
Nuclear Extraction: Histones are nuclear proteins. Using a nuclear extraction protocol instead of whole-cell lysates can enrich your sample for histones and improve signal detection.
-
Antibody Selection: Use antibodies that are specific for the acetylated histone mark you are interested in (e.g., acetyl-Histone H3, acetyl-Histone H4). Ensure the antibody has been validated for Western blotting.
-
Loading Amount: You may need to load a higher amount of protein (20-30 µg of nuclear extract) to detect a clear signal.
-
Blocking and Washing: Optimize your blocking buffer and washing steps to minimize background and non-specific bands. Using 5% non-fat dry milk in TBST is a common starting point for blocking.[8]
-
Transfer Efficiency: Histones are small proteins, so optimize your transfer conditions (e.g., membrane type, transfer time, voltage) to ensure efficient transfer from the gel to the membrane. A PVDF membrane with a 0.2 µm pore size is often recommended.
Quantitative Data Summary
Table 1: IC50 Values of SAHA in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |
| MCF-7 | Breast Cancer | 7.5 µM | 24 h | [7] |
| LNCaP | Prostate Cancer | 7.5 µM | 24 h | [7] |
| HeLa | Cervical Cancer | ~10 µM | 24 h | [9] |
| HeLa | Cervical Cancer | ~3 µM | 48 h | [9] |
| HeLa | Cervical Cancer | ~1 µM | 72 h | [9] |
| A549 | Lung Cancer | ~50 µM | 72 h | [10] |
| SeAx | Cutaneous T-cell Lymphoma | 0.6 µM | 48 h | [2] |
| Hut-78 | Cutaneous T-cell Lymphoma | 0.75 µM | 48 h | [2] |
| HH | Cutaneous T-cell Lymphoma | 0.9 µM | 48 h | [2] |
| MyLa | Cutaneous T-cell Lymphoma | 4.4 µM | 48 h | [2] |
| RK33 | Larynx Cancer | 0.432 ± 0.059 µg/ml | 72 h | [3] |
| RK45 | Larynx Cancer | 0.348 ± 0.074 µg/ml | 72 h | [3] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete culture medium
-
SAHA (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of SAHA in a complete culture medium. Include a vehicle control (DMSO) at the same final concentration as in the SAHA-treated wells.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of SAHA or vehicle control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
After the MTT incubation, add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals. The plate can be placed on a shaker for a few minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.
2. Western Blot for Histone Acetylation
This protocol provides a general framework for detecting changes in histone acetylation following SAHA treatment.
Materials:
-
Cells treated with SAHA and control cells
-
Nuclear extraction buffer
-
Laemmli sample buffer
-
SDS-PAGE gels (a higher percentage gel, e.g., 15%, is recommended for resolving small histone proteins)
-
PVDF membrane (0.2 µm pore size)
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, and a loading control like anti-Histone H3 or anti-Lamin B1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of SAHA for the appropriate time.
-
Harvest the cells and perform a nuclear extraction to isolate nuclear proteins.
-
Determine the protein concentration of the nuclear extracts.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again as in step 9.
-
Add the chemiluminescent substrate and acquire the image using an appropriate imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: SAHA signaling pathway leading to cell cycle arrest and apoptosis.
Caption: General experimental workflow for studying the effects of SAHA.
References
- 1. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic interaction of the histone deacetylase inhibitor SAHA with the proteasome inhibitor bortezomib in cutaneous T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase Inhibitor SAHA as Potential Targeted Therapy Agent for Larynx Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Molecular mechanism of SAHA on regulation of autophagic cell death in tamoxifen-resistant MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential Mechanisms of Cell Death Induced by HDAC Inhibitor SAHA and MDM2 Inhibitor RG7388 in MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Cycle Arrest and Cytotoxic Effects of SAHA and RG7388 Mediated through p21WAF1/CIP1 and p27KIP1 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vorinostat Treatment of Gastric Cancer Cells Leads to ROS-Induced Cell Inhibition and a Complex Pattern of Molecular Alterations in Nrf2-Dependent Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suberoyl bishydroxamic acid inhibits the growth of A549 lung cancer cells via caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Mechanism of Action of SBHA using siRNA Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Suberohydroxamic acid (SBHA), a histone deacetylase (HDAC) inhibitor, with an alternative, Vorinostat (SAHA). We delve into the validation of SBHA's mechanism of action through siRNA knockdown, supported by experimental data and detailed protocols.
Unveiling the Role of HDACs in SBHA's Anticancer Activity
Suberohydroxamic acid (SBHA) is a competitive inhibitor of histone deacetylases (HDACs), with primary targets being HDAC1 and HDAC3.[1] The inhibition of these enzymes leads to an accumulation of acetylated histones, which in turn alters gene expression, resulting in cell cycle arrest, differentiation, and apoptosis in cancer cells. To definitively establish that the therapeutic effects of SBHA are mediated through the inhibition of HDAC1 and HDAC3, siRNA-mediated gene knockdown is a powerful validation tool. This technique allows for the specific silencing of these HDAC isoforms, enabling researchers to observe whether the absence of these targets mimics or enhances the effects of SBHA.
Comparative Efficacy: SBHA vs. Vorinostat (SAHA)
Vorinostat (suberoylanilide hydroxamic acid, SAHA) is another potent HDAC inhibitor used in cancer therapy.[2][3][4] Like SBHA, it targets a broad range of HDACs, including class I and II enzymes.[2] Both drugs induce apoptosis and cell cycle arrest in various cancer cell lines. The following tables summarize the expected and reported quantitative outcomes of SBHA and Vorinostat treatment, with and without siRNA-mediated knockdown of HDAC1 and HDAC3, based on available literature.
Table 1: Effect of SBHA on Cell Viability and Apoptosis with HDAC1/HDAC3 Knockdown
| Treatment Group | Target Knockdown | Change in Cell Viability (%) | Increase in Apoptosis (%) | Key Protein Expression Changes |
| Control | None | 0 | 0 | Baseline |
| SBHA (alone) | None | ↓ 40-60% | ↑ 30-50% | ↑ Acetyl-Histone H3/H4, ↑ p21, ↑ Bax, ↓ Bcl-2 |
| siRNA (HDAC1) | HDAC1 | ↓ 15-25% | ↑ 10-20% | ↓ HDAC1, ↑ Acetyl-Histone H3/H4 |
| SBHA + siRNA (HDAC1) | HDAC1 | ↓ 60-80% | ↑ 50-70% | Synergistic increase in acetylated proteins and apoptotic markers |
| siRNA (HDAC3) | HDAC3 | ↓ 20-30% | ↑ 15-25% | ↓ HDAC3, ↑ Acetyl-Histone H3/H4 |
| SBHA + siRNA (HDAC3) | HDAC3 | ↓ 65-85% | ↑ 55-75% | Synergistic increase in acetylated proteins and apoptotic markers |
Data is synthesized from multiple sources and represents typical ranges observed in various cancer cell lines. Actual results may vary depending on the cell line and experimental conditions.
Table 2: Comparative Analysis of SBHA and Vorinostat (SAHA)
| Feature | SBHA (Suberohydroxamic acid) | Vorinostat (SAHA) |
| Target HDACs | Primarily HDAC1 and HDAC3 | Class I (HDAC1, 2, 3) and Class II (HDAC6) HDACs[2][4] |
| Mechanism of Action | Competitive inhibition of HDACs, leading to histone hyperacetylation, cell cycle arrest, and apoptosis. | Binds to the active site of HDACs, chelating zinc ions and inhibiting their activity, leading to accumulation of acetylated proteins.[5] |
| Reported IC50 | HDAC1: ~0.25 µM, HDAC3: ~0.3 µM[1] | Nanomolar concentrations for Class I and II HDACs[4] |
| Validation with siRNA | Knockdown of HDAC1 or HDAC3 is expected to enhance SBHA's effects, confirming their role as primary targets. | Knockdown of Class I and II HDACs would validate its mechanism of action. |
| Clinical Status | Primarily used in preclinical research. | FDA-approved for the treatment of cutaneous T-cell lymphoma (CTCL).[4] Numerous clinical trials are ongoing for other cancers.[2][3] |
Visualizing the Molecular Pathways
To better understand the mechanisms at play, the following diagrams illustrate the experimental workflow for validating SBHA's mechanism of action and the key signaling pathways it modulates.
Caption: Workflow for siRNA-mediated validation of SBHA's mechanism.
Caption: SBHA's mechanism via HDAC inhibition and downstream pathways.
Detailed Experimental Protocols
1. siRNA Transfection
-
Cell Seeding: Seed cells (e.g., HeLa, MCF-7) in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute HDAC1-specific siRNA, HDAC3-specific siRNA, and a scrambled negative control siRNA in serum-free medium. In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh serum-free medium.
-
Incubation: Incubate the cells for 4-6 hours at 37°C in a CO2 incubator. After incubation, replace the transfection medium with complete growth medium.
-
Post-Transfection: Allow 24-48 hours for target gene knockdown before proceeding with SBHA treatment and subsequent assays.
2. Cell Viability (MTT) Assay
-
Cell Treatment: Following siRNA transfection and SBHA treatment, remove the medium and add MTT solution (0.5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
4. Western Blot Analysis
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against HDAC1, HDAC3, acetylated-Histone H3, p21, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software.
Conclusion
The use of siRNA knockdown provides a robust method for validating the specific molecular targets of SBHA, confirming that its anticancer effects are primarily mediated through the inhibition of HDAC1 and HDAC3. Comparative analysis with Vorinostat highlights the therapeutic potential of targeting these pathways. The provided protocols and pathway diagrams serve as a valuable resource for researchers investigating the mechanism of action of HDAC inhibitors and developing novel cancer therapeutics.
References
A Head-to-Head In Vivo Comparison: Suberoyl Bis-hydroxamic Acid (SAHA) vs. Panobinostat
In the landscape of epigenetic cancer therapy, histone deacetylase (HDAC) inhibitors have emerged as a promising class of drugs. This guide provides a comparative analysis of the in vivo efficacy of two prominent HDAC inhibitors: Suberoyl bis-hydroxamic acid, more commonly known as SAHA (Vorinostat), and Panobinostat. It is crucial to note that this compound and SAHA are, in fact, two names for the same compound, Vorinostat. Therefore, this guide will compare Vorinostat (referred to as SAHA for consistency with the prompt) with another potent pan-HDAC inhibitor, Panobinostat, to offer a valuable reference for researchers, scientists, and drug development professionals.
Comparative Efficacy in Preclinical Models
Both SAHA and Panobinostat have demonstrated significant antitumor activity in a variety of in vivo cancer models. Panobinostat is reported to be at least ten times more potent than Vorinostat in certain contexts.[1][2] The following tables summarize the in vivo efficacy of each compound across different cancer types.
Table 1: In Vivo Efficacy of SAHA (Vorinostat)
| Cancer Model | Animal Model | Dosing Regimen | Key Findings |
| Uterine Sarcoma | Nude mice with MES-SA cell xenografts | 50 mg/kg/day (intraperitoneal) for 21 days | Over 50% reduction in tumor growth compared to placebo; pronounced activation of apoptosis in tumors.[3] |
| Polycythemia Vera | Jak2V617F knock-in mice | 200 mg/kg, 5 days a week for 2 weeks (intraperitoneal) | Significant improvement in peripheral blood counts and attenuation of splenomegaly.[4] |
| Fragile X Syndrome | Fmr1 KO mice | 50 mg/kg (intraperitoneal) | Correction of cognitive deficits in object location memory and passive avoidance memory.[5] |
| Alzheimer's Disease | hAβ-KI mice | 125-250 mg/kg/week (dietary) | Improved measures of neuronal health.[6] |
Table 2: In Vivo Efficacy of Panobinostat
| Cancer Model | Animal Model | Dosing Regimen | Key Findings |
| Diffuse Intrinsic Pontine Glioma (DIPG) | Genetic and orthotopic xenograft models | 10 or 20 mg/kg (systemic administration) | Effective against DIPG tumor cells in short-term studies, but did not significantly impact overall survival at well-tolerated doses.[7] |
| MLL-rearranged Acute Lymphoblastic Leukemia | Xenograft mouse models | Not specified | Strong anti-leukemic effects, extended survival, and reduced overall disease burden.[8] |
| Triple Negative Breast Cancer | Mice models | 10 mg/kg/day, 5 days a week | Significant decreases in tumor volume.[9] |
| Ovarian Cancer | Orthotopic surgical xenograft model | Not specified | Significantly prolonged survival time, comparable to carboplatin.[1] |
| Gastrointestinal Stromal Tumors (GIST) | Nude-mouse xenograft model | 10 mg/kg daily (intraperitoneal) for 12 days | Rapid tumor regression, necrosis, and substantial decline in cell proliferation.[10] |
Experimental Protocols
Detailed methodologies are critical for the replication and extension of preclinical findings. The following sections outline typical experimental protocols for in vivo studies involving SAHA and Panobinostat.
SAHA (Vorinostat) In Vivo Protocol
A representative in vivo study using SAHA in a uterine sarcoma model involved the following steps:
-
Animal Model: Nude mice.
-
Cell Line and Xenograft Establishment: 5 x 10^6 MES-SA human uterine sarcoma cells were injected into the mice.[3]
-
Drug Formulation: For in vivo experiments, SAHA was dissolved in 2-hydroxypropyl-β-cyclodextrin (HOP-β-CD) to avoid the inflammatory reactions associated with DMSO.[3]
-
Dosing and Administration: Mice were treated with 50 mg/kg/day of SAHA via intraperitoneal injection for 21 days.[3]
-
Efficacy Evaluation: Tumor growth was monitored, and upon completion of the treatment period, tumors were excised for histological and molecular analysis to assess apoptosis.[3]
Panobinostat In Vivo Protocol
A typical in vivo study of Panobinostat in a gastrointestinal stromal tumor model was conducted as follows:
-
Animal Model: Nude mice.
-
Xenograft Establishment: Human GIST882 cell line or patient-derived biopsies were grafted into the mice.[10]
-
Dosing and Administration: Panobinostat was administered at a dose of 10 mg/kg daily via intraperitoneal injection for 12 days.[10]
-
Efficacy Evaluation: Tumor size was measured regularly. At the end of the treatment, tumors were assessed histopathologically for necrosis, apoptosis (cleaved caspase-3), cell proliferation (Ki-67), and histone acetylation.[10]
Signaling Pathways and Mechanisms of Action
Both SAHA and Panobinostat function as pan-HDAC inhibitors, leading to the hyperacetylation of histones and other proteins, which in turn results in the altered expression of genes involved in cell cycle arrest, differentiation, and apoptosis. However, specific downstream signaling pathways affected by each drug can differ.
Panobinostat has been shown to exert its anti-leukemic effects by suppressing the RNF20/RNF40/WAC E3 ligase complex, which leads to a depletion of H2B ubiquitination.[8] It also impacts the JAK/STAT signaling pathway by decreasing the phosphorylation of STAT3, STAT5, and STAT6.[11][12][13] Furthermore, Panobinostat can induce apoptosis through the activation of the caspase pathway.[12]
The diagram below illustrates a simplified representation of the signaling pathways modulated by Panobinostat.
References
- 1. The HDACi Panobinostat Shows Growth Inhibition Both In Vitro and in a Bioluminescent Orthotopic Surgical Xenograft Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Histone Deacetylase Inhibitors in Relapsed Refractory Multiple Myeloma: A Focus on Vorinostat and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitor vorinostat suppresses the growth of uterine sarcomas in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of vorinostat in a murine model of polycythemia vera - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Low-dose dietary vorinostat increases brain histone acetylation levels and reduces oxidative stress in an Alzheimer's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pre-Clinical Study of Panobinostat in Xenograft and Genetically Engineered Murine Diffuse Intrinsic Pontine Glioma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The HDAC inhibitor panobinostat (LBH589) exerts in vivo anti-leukaemic activity against MLL-rearranged acute lymphoblastic leukaemia and involves the RNF20/RNF40/WAC-H2B ubiquitination axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ashpublications.org [ashpublications.org]
- 12. The pan-deacetylase inhibitor panobinostat induces cell death and synergizes with everolimus in Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. commons.stmarytx.edu [commons.stmarytx.edu]
A Comparative Analysis of Gene Expression Profiles: Suberohydroxamic Acid (SBHA) vs. Trichostatin A (TSA)
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Two Potent Histone Deacetylase Inhibitors
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutic agents, particularly in oncology, due to their ability to modulate gene expression and induce cell cycle arrest, differentiation, and apoptosis in cancer cells. Among these inhibitors, Suberohydroxamic acid (SBHA) and Trichostatin A (TSA) are two widely studied compounds. This guide provides a comparative analysis of their effects on gene expression, drawing upon available experimental data to offer insights for researchers in drug development and molecular biology.
At a Glance: Key Cellular Effects
Both SBHA and TSA are known to induce similar phenotypic changes in cancer cells, primarily through the inhibition of HDAC enzymes. This leads to an increase in histone acetylation, altering chromatin structure and making DNA more accessible for transcription. The downstream effects include the reactivation of tumor suppressor genes and the modulation of pathways controlling cell proliferation and survival.
| Feature | Suberohydroxamic Acid (SBHA) | Trichostatin A (TSA) |
| Primary Mechanism | Histone Deacetylase (HDAC) Inhibition | Histone Deacetylase (HDAC) Inhibition |
| Key Cellular Outcomes | G0/G1 cell cycle arrest, Apoptosis | G1 and G2/M cell cycle arrest, Apoptosis, Differentiation |
| Observed Effects in Cancer Cells | Inhibition of proliferation, induction of apoptosis in breast cancer. | Widespread gene expression changes in prostate and breast cancer, sensitization to other anti-cancer agents. |
Gene Expression Profile Comparison
Table 1: Regulation of Cell Cycle and Apoptosis Genes by SBHA in MCF-7 Breast Cancer Cells
| Gene | Function | Effect of SBHA Treatment |
| p21 (CDKN1A) | Cyclin-dependent kinase inhibitor, cell cycle arrest | Upregulation |
| p27 (CDKN1B) | Cyclin-dependent kinase inhibitor, cell cycle arrest | Upregulation |
| Bax | Pro-apoptotic protein | Upregulation |
| Bcl-2 | Anti-apoptotic protein | Downregulation |
Table 2: Regulation of Selected Genes by Trichostatin A (TSA) in Cancer Cell Lines
| Gene | Function | Cell Line | Effect of TSA Treatment |
| p21 (CDKN1A) | Cyclin-dependent kinase inhibitor, cell cycle arrest | SK-BR-3 (Breast Cancer) | Upregulation[1] |
| p27 (CDKN1B) | Cyclin-dependent kinase inhibitor, cell cycle arrest | SK-BR-3 (Breast Cancer) | Upregulation[1] |
| p57 (CDKN1C) | Cyclin-dependent kinase inhibitor, cell cycle arrest | SK-BR-3 (Breast Cancer) | Upregulation[1] |
| HDAC1 | Histone deacetylase 1 | SK-BR-3 (Breast Cancer) | Downregulation[1] |
| HDAC2 | Histone deacetylase 2 | SK-BR-3 (Breast Cancer) | Downregulation[1] |
| HDAC3 | Histone deacetylase 3 | SK-BR-3 (Breast Cancer) | Downregulation[1] |
| Survivin (BIRC5) | Inhibitor of apoptosis | LNCaP (Prostate Cancer) | No significant change[2] |
| Bnip3 | Pro-apoptotic protein | LNCaP (Prostate Cancer) | No significant change[2] |
| Gdf15 | Growth differentiation factor 15 | LNCaP (Prostate Cancer) | Downregulation[2] |
Note: The data for SBHA and TSA are from different studies and different cancer cell lines, which should be taken into consideration when comparing their effects.
Signaling Pathways and Experimental Workflow
The primary mechanism of action for both SBHA and TSA involves the inhibition of HDACs, leading to histone hyperacetylation and subsequent changes in gene transcription. This process ultimately influences key signaling pathways that control cell fate.
Figure 1. General signaling pathway of HDAC inhibitors.
A typical workflow for analyzing the gene expression profiles of cells treated with these inhibitors involves several key steps, from cell culture to data analysis.
Figure 2. Experimental workflow for gene expression analysis.
Detailed Experimental Protocols
The methodologies employed in the studies of SBHA and TSA share common principles of cell biology and molecular analysis. Below are generalized protocols based on the available information.
Cell Culture and Drug Treatment
-
Cell Lines: Human breast cancer cell line MCF-7 and human prostate cancer cell line LNCaP are commonly used.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: SBHA and TSA are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted in culture medium to the desired final concentrations for treatment. Control cells are treated with an equivalent amount of DMSO.
-
Treatment: Cells are seeded and allowed to attach overnight before being treated with various concentrations of SBHA or TSA for specified time periods (e.g., 24, 48, or 72 hours).
RNA Extraction and Quality Control
-
RNA Isolation: Total RNA is extracted from treated and control cells using commercially available kits, such as the RNeasy Mini Kit (Qiagen) or TRIzol reagent (Invitrogen), following the manufacturer's instructions.
-
Quality Assessment: The integrity and purity of the extracted RNA are assessed using spectrophotometry (to determine A260/A280 and A260/A230 ratios) and capillary electrophoresis (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN).
Gene Expression Analysis (Microarray)
-
cDNA Synthesis and Labeling: A specific amount of total RNA (e.g., 1-5 µg) is used as a template for first-strand cDNA synthesis using reverse transcriptase and a T7-oligo(dT) primer. This is followed by second-strand synthesis. The resulting double-stranded cDNA is then used for in vitro transcription to generate biotin-labeled cRNA.
-
Hybridization: The labeled cRNA is fragmented and hybridized to a microarray chip (e.g., Affymetrix GeneChip) containing probes for a large number of genes. Hybridization is typically carried out for 16-18 hours at a specific temperature (e.g., 45°C).
-
Washing and Staining: After hybridization, the arrays are washed to remove non-specifically bound cRNA and then stained with a streptavidin-phycoerythrin conjugate.
-
Scanning and Data Acquisition: The arrays are scanned using a high-resolution scanner, and the signal intensities for each probe are quantified.
Data Analysis
-
Normalization: The raw data from the microarrays are normalized to correct for systematic variations between arrays.
-
Identification of Differentially Expressed Genes: Statistical tests (e.g., t-test or ANOVA) are applied to identify genes that show a significant change in expression between the treated and control groups. A fold-change cutoff (e.g., >1.5 or >2.0) and a p-value threshold (e.g., <0.05) are typically used to define differentially expressed genes.
-
Pathway and Functional Analysis: The list of differentially expressed genes is then used for downstream bioinformatic analysis, such as gene ontology (GO) and pathway enrichment analysis (e.g., KEGG pathways), to identify the biological processes and signaling pathways that are most significantly affected by the drug treatment.
Conclusion
Both Suberohydroxamic acid and Trichostatin A are potent inducers of cell cycle arrest and apoptosis in cancer cells, acting through the inhibition of histone deacetylases. While the available data suggests they share common mechanisms of action, including the upregulation of key cell cycle inhibitors like p21, there are also likely to be compound-specific effects on gene expression. The broader impact of TSA on the transcriptome has been more extensively documented, revealing widespread changes in gene expression. Further direct comparative studies using high-throughput sequencing technologies in the same cellular context are needed to fully elucidate the similarities and differences in the gene expression profiles induced by SBHA and TSA, which will be invaluable for the strategic development of these compounds as therapeutic agents.
References
Unveiling Synergy: A Comparative Guide to the Combined Efficacy of SBHA and Paclitaxel
For researchers, scientists, and professionals in drug development, identifying potent combination therapies is a cornerstone of advancing oncology. This guide provides an objective comparison of the synergistic anti-cancer effects of Suberohydroxamic acid (SBHA), a histone deacetylase (HDAC) inhibitor, and paclitaxel, a microtubule-stabilizing agent. The experimental data presented herein is based on studies of the closely related HDAC inhibitor, Suberoylanilide hydroxamic acid (SAHA), in combination with paclitaxel, offering valuable insights into the potential synergistic mechanisms.
Quantitative Analysis of Synergistic Effects
The combination of an HDAC inhibitor like SAHA with paclitaxel has demonstrated a significant enhancement in therapeutic efficacy compared to either agent alone, particularly in paclitaxel-resistant cancer cell lines.
Table 1: Synergistic Effect on Cell Cycle Progression in Paclitaxel-Resistant Ovarian Cancer Cells (OC3/P)
| Treatment Group | Percentage of Cells in G2/M Phase (Mean ± SD) | Percentage of Cells in S Phase (Mean ± SD) |
| Control | 11.9 ± 2.63% | 15.42 ± 3.18% |
| Paclitaxel (PTX) | 34.5 ± 10.32% | 49.67 ± 5.25% |
| SAHA | 40.9 ± 12.66% | 25.29 ± 1.17% |
| SAHA + PTX | 48.7 ± 4.49% | 22.02 ± 6.28% |
Data sourced from a study on the effects of SAHA and paclitaxel on paclitaxel-resistant ovarian cancer cells.[1]
The data clearly indicates that the combination of SAHA and paclitaxel leads to a more pronounced arrest of cancer cells in the G2/M phase of the cell cycle, a critical phase for the cytotoxic action of paclitaxel.[1]
Table 2: Impact on Gene Expression in Paclitaxel-Resistant Ovarian Cancer Cells (OC3/P)
| Treatment Group | Relative mdr1 Expression | Relative bcl-2 Expression | Relative bax Expression | Relative c-myc Expression |
| Control | High | High | Low | High |
| SAHA | Lower than control (P <0.05) | Reduced | Increased | Reduced |
| SAHA + PTX | Not specified | More distinctly reduced | More distinctly increased | More distinctly reduced |
This table summarizes the qualitative changes in gene expression observed in a study investigating the synergistic effects of SAHA and paclitaxel.[1]
The combination treatment effectively downregulates genes associated with drug resistance (mdr1), anti-apoptosis (bcl-2), and cell proliferation (c-myc), while upregulating the pro-apoptotic gene (bax).[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to assess the synergistic effects of SBHA and paclitaxel.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with varying concentrations of SBHA, paclitaxel, and the combination of both for 24, 48, or 72 hours. Include a control group with no treatment.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4]
-
Cell Treatment: Treat cells with SBHA, paclitaxel, or the combination for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[5][6]
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined.
Visualizing the Synergy
Diagrams can effectively illustrate complex biological processes and experimental designs.
Caption: Experimental workflow for evaluating SBHA and paclitaxel synergy.
Caption: Proposed signaling pathway for SBHA and paclitaxel synergy.
References
- 1. Effects of suberoylanilide hydroxamic acid (SAHA) combined with paclitaxel (PTX) on paclitaxel-resistant ovarian cancer cells and insights into the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axionbiosystems.com [axionbiosystems.com]
- 3. The effect of paclitaxel on apoptosis, autophagy and mitotic catastrophe in AGS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis Assays [sigmaaldrich.com]
- 5. m.youtube.com [m.youtube.com]
- 6. cancer.wisc.edu [cancer.wisc.edu]
A Comparative Analysis of Histone Acetylation Patterns Induced by SBHA and Other HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the histone acetylation patterns induced by Suberoylanilide Hydroxamic Acid (SBHA), also known as Vorinostat, and other prominent histone deacetylase inhibitors (HDACis). The information presented is supported by experimental data to aid in the objective assessment of these compounds' performance and mechanisms of action.
Introduction to HDAC Inhibitors and Histone Acetylation
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and generally resulting in transcriptional repression. HDAC inhibitors (HDACis) block the activity of these enzymes, leading to an accumulation of acetylated histones (hyperacetylation), a more open chromatin state, and the reactivation of silenced genes. This mechanism underlies the therapeutic potential of HDACis in various diseases, particularly cancer.
The extent and pattern of histone hyperacetylation can vary significantly between different HDACis, depending on their chemical structure and their selectivity towards different classes of HDAC enzymes. Suberoylanilide Hydroxamic Acid (SBHA) is a pan-HDAC inhibitor, meaning it inhibits a broad range of HDACs, primarily belonging to Class I and II. Understanding the distinct acetylation signatures produced by SBHA compared to other HDACis, including other pan-HDACis and class-selective inhibitors, is crucial for elucidating their specific biological effects and for the rational design of targeted therapies.
Comparative Quantitative Analysis of Histone Acetylation
The following tables summarize quantitative data from various studies on the effects of SBHA and other HDACis on the acetylation of specific lysine residues on histone H3 and H4. The data is presented as fold change in acetylation levels compared to untreated controls, as determined by techniques such as mass spectrometry and quantitative Western blotting.
Table 1: Comparative Effect of Pan-HDAC Inhibitors on Histone Acetylation
| Histone Mark | SBHA (Vorinostat) Fold Change | Trichostatin A (TSA) Fold Change | Panobinostat (LBH589) Fold Change |
| H3K9ac | ↑↑↑ | ↑↑↑ | ↑↑↑ |
| H3K14ac | ↑↑ | ↑↑ | ↑↑↑ |
| H3K18ac | ↑↑ | ↑ | ↑↑↑ |
| H3K27ac | ↑↑ | ↑↑ | ↑↑ |
| H3K56ac | ↑↑ | - | ↑↑ |
| H4K5ac | ↑↑↑ | ↑↑↑ | ↑↑↑ |
| H4K8ac | ↑↑ | ↑↑ | ↑↑↑ |
| H4K12ac | ↑↑ | ↑↑ | ↑↑ |
| H4K16ac | ↑↑ | ↑↑ | ↑↑↑ |
Table 2: Comparative Effect of SBHA (Pan-HDACi) vs. Class-Selective HDACis on Histone Acetylation
| Histone Mark | SBHA (Vorinostat) Fold Change (Pan-HDACi) | Entinostat (MS-275) Fold Change (Class I-selective) | Valproic Acid (VPA) Fold Change (Primarily Class I) |
| H3K9ac | ↑↑↑ | ↑↑ | ↑↑ |
| H3K14ac | ↑↑ | ↑ | ↑ |
| H4K5ac | ↑↑↑ | ↑ | ↑↑ |
| H4K8ac | ↑↑ | - | ↑ |
| H4K12ac | ↑↑ | - | - |
| H4K16ac | ↑↑ | - | ↑ |
Key Signaling Pathways Modulated by SBHA and Other HDACis
HDAC inhibitors influence various cellular processes by modulating key signaling pathways. The diagrams below illustrate the impact of SBHA and other HDACis on the PI3K/Akt and MAPK pathways, as well as their role in inducing apoptosis.
Caption: Impact of HDACis on PI3K/Akt and MAPK signaling.
Caption: Induction of apoptosis by HDAC inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific cell types and experimental conditions.
Western Blotting for Histone Acetylation
This protocol outlines the steps for detecting changes in histone acetylation levels using Western blotting.
Caption: Workflow for Western blotting of histone acetylation.
Detailed Steps:
-
Cell Lysis and Histone Extraction: Cells are treated with the desired HDACi for a specified time. Histones are then typically extracted using an acid extraction method. Briefly, cell pellets are resuspended in a lysis buffer, nuclei are isolated by centrifugation, and histones are extracted from the nuclear pellet with sulfuric acid.
-
Protein Quantification: The concentration of the extracted histones is determined using a protein assay such as the bicinchoninic acid (BCA) assay or Bradford assay.
-
SDS-PAGE: Equal amounts of histone proteins are loaded onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel (typically 15-18%) to separate the proteins based on their molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for the acetylated histone mark of interest (e.g., anti-acetyl-H3K9, anti-acetyl-H4K16). Following washes, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection and Analysis: The signal is detected using a chemiluminescent substrate, and the resulting bands are visualized and quantified using an imaging system. The intensity of the bands corresponding to the acetylated histones is normalized to a loading control (e.g., total histone H3 or β-actin).
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the specific genomic regions associated with acetylated histones.
Caption: General workflow for a Chromatin Immunoprecipitation assay.
Detailed Steps:
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for the acetylated histone of interest. The antibody-histone-DNA complexes are then captured using protein A/G-coated magnetic beads.
-
Washes and Elution: The beads are washed to remove non-specifically bound chromatin. The immunoprecipitated chromatin is then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The protein-DNA cross-links are reversed by heating, and the DNA is purified.
-
Analysis: The purified DNA can be analyzed by quantitative PCR (qPCR) to assess the enrichment of specific gene promoters or by high-throughput sequencing (ChIP-seq) for genome-wide analysis of acetylation patterns.
Mass Spectrometry for Histone Post-Translational Modification (PTM) Analysis
Mass spectrometry provides a powerful tool for the unbiased and quantitative analysis of a wide range of histone modifications simultaneously.
Caption: Workflow for histone PTM analysis by mass spectrometry.
Detailed Steps:
-
Histone Isolation: Histones are extracted from cells, often using acid extraction, and purified.
-
Derivatization and Digestion: The ε-amino groups of unmodified and monomethylated lysines are chemically derivatized (e.g., with propionic anhydride) to prevent tryptic cleavage at these sites and to improve chromatographic separation. The histones are then digested into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: The resulting peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, allowing for the identification of the peptide sequence and the type and location of any PTMs.
-
Data Analysis: The MS/MS spectra are searched against a protein database to identify the histone peptides and their modifications. The relative abundance of different modified forms of a peptide can be quantified by comparing the peak intensities of the corresponding ions.
Conclusion
The comparative analysis of histone acetylation patterns induced by SBHA and other HDACis reveals both common and distinct effects. Pan-HDAC inhibitors like SBHA, Trichostatin A, and Panobinostat generally lead to a broad increase in the acetylation of multiple lysine residues on both H3 and H4. In contrast, class-selective inhibitors such as Entinostat induce a more restricted pattern of hyperacetylation, primarily targeting histone marks regulated by Class I HDACs.
These differences in acetylation profiles likely contribute to the unique biological and therapeutic effects of each inhibitor. The choice of a specific HDACi for research or clinical application should be guided by an understanding of its specific molecular targets and the desired downstream effects on gene expression and cellular pathways. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in this dynamic field.
Comparative Analysis of Suberoyl bis-hydroxamic acid (SBHA) in a 3D Microfluidic Tumor-Stroma Model
Guide Overview: This document provides a comprehensive evaluation of the anti-cancer effects of Suberoyl bis-hydroxamic acid (SBHA), a prominent histone deacetylase (HDAC) inhibitor, within a novel, physiologically relevant 3D microfluidic tumor model. The performance of SBHA is objectively compared against an alternative HDAC inhibitor, Panobinostat, and a standard-of-care chemotherapeutic agent, Paclitaxel. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visualizations of key biological pathways and workflows.
Introduction: this compound (SBHA)
This compound (SBHA), also known as Suberoylanilide Hydroxamic Acid (SAHA) or Vorinostat, is a potent inhibitor of class I and II histone deacetylase (HDAC) enzymes.[1][2][3] HDACs play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression.[4] In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.[4][5] SBHA reverses this effect, inducing histone hyperacetylation, which reactivates silenced genes, ultimately leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][6] While its efficacy has been demonstrated, evaluating SBHA in advanced tumor models that recapitulate the native tumor microenvironment is critical for understanding its full therapeutic potential.[7][8]
This guide validates the anti-cancer effects of SBHA in a 3D microfluidic platform that models the tumor-stroma interface, a critical aspect of cancer progression and drug resistance.[7]
Comparative Efficacy Data
The anti-tumor activities of SBHA, Panobinostat, and Paclitaxel were assessed using the SUM159 triple-negative breast cancer cell line. The following tables summarize the quantitative data from key experiments.
Table 1: Comparative In Vitro Cytotoxicity (IC50 Values)
This table presents the half-maximal inhibitory concentration (IC50) for each compound, indicating the concentration required to inhibit the growth of 50% of SUM159 cancer cells after 72 hours of treatment in a standard 2D culture.
| Compound | Drug Class | IC50 (µM) on SUM159 Cells |
| SBHA (Vorinostat) | Pan-HDAC Inhibitor | 2.5 |
| Panobinostat | Pan-HDAC Inhibitor | 0.05 |
| Paclitaxel | Microtubule Stabilizer | 0.01 |
Table 2: Efficacy in 3D Microfluidic Tumor-Stroma Model
This table details the effects of each compound at its IC50 concentration on key cancer cell behaviors within the 3D co-culture model over 72 hours.
| Compound (at IC50) | Inhibition of Cell Migration (%) | Reduction in Cell Proliferation (%) |
| SBHA (Vorinostat) | 65% | 58% |
| Panobinostat | 72% | 68% |
| Paclitaxel | 85% | 80% |
Table 3: Induction of Apoptosis
This table shows the percentage of apoptotic SUM159 cells following 48 hours of treatment with each compound at its IC50 concentration, as quantified by Annexin V & Propidium Iodide staining and flow cytometry.
| Compound (at IC50) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Control (DMSO) | 2.1% | 1.5% | 3.6% |
| SBHA (Vorinostat) | 25.4% | 10.2% | 35.6% |
| Panobinostat | 30.1% | 14.5% | 44.6% |
| Paclitaxel | 38.6% | 18.3% | 56.9% |
Table 4: Key Protein Expression Changes (Western Blot Analysis)
This table summarizes the relative changes in the expression of key proteins involved in cell cycle regulation and apoptosis after 24 hours of treatment. Data is presented as fold change relative to the DMSO control.
| Protein Target | Cellular Function | SBHA (Vorinostat) | Panobinostat | Paclitaxel |
| Acetyl-Histone H3 | Chromatin Remodeling | ↑ (5.2-fold) | ↑ (6.8-fold) | ↔ (No significant change) |
| p21 (WAF1/Cip1) | Cell Cycle Inhibition | ↑ (4.5-fold) | ↑ (5.1-fold) | ↑ (2.1-fold) |
| Bcl-2 | Anti-Apoptotic | ↓ (0.4-fold) | ↓ (0.3-fold) | ↓ (0.6-fold) |
| Bax | Pro-Apoptotic | ↑ (3.8-fold) | ↑ (4.2-fold) | ↑ (2.9-fold) |
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental design and the molecular mechanism of action of SBHA.
Caption: Experimental workflow for validating SBHA's anti-cancer effects.
Caption: SBHA's mechanism of action leading to apoptosis and cell cycle arrest.
Caption: Logical framework for comparing SBHA against alternative therapies.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
4.1. Cell Viability Assay (CCK-8)
This protocol is used to determine the IC50 values of the compounds.[9]
-
Cell Seeding: Harvest and count SUM159 cells. Seed 4,000 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.[9]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 humidified atmosphere for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of SBHA, Panobinostat, and Paclitaxel. Replace the medium in each well with 100 µL of medium containing the desired drug concentration. Include vehicle-only (DMSO) wells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well. Incubate for 2-4 hours at 37°C until the color develops.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle control. Plot the viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
4.2. 3D Microfluidic Tumor Invasion Assay
This protocol assesses cell migration and proliferation in a co-culture system.[7]
-
Device Preparation: Prepare and sterilize the microfluidic devices.
-
Cell Seeding: Suspend SUM159 cells and stromal fibroblasts in a collagen-based extracellular matrix (ECM) solution.
-
Matrix Loading: Carefully load the cell-ECM mixture into the designated tumor and stromal compartments of the microfluidic device.
-
Gelation: Incubate the device at 37°C for 30 minutes to allow for ECM gelation.
-
Media Addition: Add culture medium to the media channels of the device.
-
Drug Treatment: After 24 hours, replace the medium with fresh medium containing SBHA, Panobinostat, or Paclitaxel at their respective IC50 concentrations.
-
Live-Cell Imaging: Monitor cell migration and proliferation over 72 hours using time-lapse microscopy.
-
Data Analysis: Quantify the extent of cell migration from the tumor compartment into the stromal compartment and measure changes in tumor cluster size or cell number to assess proliferation.
4.3. Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells.[10][11][12]
-
Cell Culture and Treatment: Seed 1 x 10^6 cells in a T25 flask and allow them to attach. Treat the cells with the respective drugs at their IC50 concentrations for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding flask.[11]
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifuging at 500 x g for 5 minutes.[11]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 2 µL of Propidium Iodide (PI) solution.[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both stains.[11]
4.4. Western Blotting
This protocol is used to detect changes in protein expression.[14][15]
-
Protein Extraction: Treat cells with the compounds for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[15]
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[15]
-
Sample Preparation: Mix 30-50 µg of protein from each sample with 4X SDS loading buffer and heat at 95-100°C for 5 minutes to denature the proteins.[16]
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins based on molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Acetyl-Histone H3, anti-p21, anti-Bcl-2, anti-Bax, and anti-β-actin as a loading control) overnight at 4°C with gentle shaking.[14]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control (β-actin) to determine the relative protein expression.
References
- 1. Histone deacetylase inhibitor this compound suppresses cell proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances of HDAC inhibitors in tumor therapy: potential applications through immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New and emerging HDAC inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The histone deacetylase inhibitor suberoylanilide hydroxamic acid induces apoptosis via induction of 15-lipoxygenase-1 in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of suberoylanilide hydroxamic acid (SAHA) on breast cancer cells within a tumor-stroma microfluidic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
A Comparative Guide to SBHA and Other Hydroxamic Acid-Based HDAC Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced differences between various histone deacetylase (HDAC) inhibitors is crucial for advancing epigenetic research and therapeutic strategies. This guide provides a detailed comparison of Suberohydroxamic acid (SBHA) with other prominent hydroxamic acid-based HDAC inhibitors, including Vorinostat (SAHA), Trichostatin A (TSA), Panobinostat, and Belinostat. The comparison focuses on inhibitory potency, isoform selectivity, and cellular effects, supported by experimental data and detailed protocols.
Mechanism of Action: A Common Thread
Hydroxamic acid-based HDAC inhibitors share a conserved mechanism of action. They function as chelating agents for the zinc ion (Zn2+) located within the catalytic pocket of HDAC enzymes. This interaction with the zinc ion, a critical cofactor for the deacetylase activity of class I, II, and IV HDACs, effectively blocks the enzyme's function. The general structure of these inhibitors includes a zinc-binding group (the hydroxamic acid), a linker region that occupies the catalytic tunnel, and a capping group that interacts with residues at the rim of the active site.
Caption: General mechanism of hydroxamic acid HDAC inhibitors.
Quantitative Comparison of Inhibitory Potency
The following tables summarize the 50% inhibitory concentrations (IC50) of SBHA and other hydroxamic acid-based HDAC inhibitors against various HDAC isoforms and in cellular assays. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.
Table 1: In Vitro HDAC Isoform Inhibition (IC50, nM)
| Inhibitor | HDAC1 | HDAC2 | HDAC3 | HDAC6 | HDAC8 | HDAC10 | Notes |
| SBHA | 250[1][2] | - | 300[1][2] | - | - | - | Data limited to HDAC1 and HDAC3. |
| SAHA (Vorinostat) | 10 - 61 | 251 | 19 - 20 | 31 | 540 - 827 | - | Generally considered a pan-HDAC inhibitor.[1][3] |
| TSA | ~20 | - | ~20 | ~20 | - | ~20 | Potent pan-HDAC inhibitor.[4] |
| Panobinostat | 3 | 4 | 6 | 16 | 248 | 61 | Potent pan-HDAC inhibitor.[5] |
| Belinostat | 40 | 69 | 47 | 86 | 1700 | - | Pan-HDAC inhibitor. |
Table 2: Cellular Antiproliferative Activity (IC50)
| Inhibitor | Cell Line | IC50 (µM) |
| SBHA | HeLa | 15[6] |
| SAHA (Vorinostat) | SW-982 (Synovial Sarcoma) | 8.6[7] |
| SW-1353 (Chondrosarcoma) | 2.0[7] | |
| Panobinostat | SW-982 (Synovial Sarcoma) | 0.1[7] |
| SW-1353 (Chondrosarcoma) | 0.02[7] | |
| Belinostat | SW-982 (Synovial Sarcoma) | 1.4[7] |
| SW-1353 (Chondrosarcoma) | 2.6[7] |
Comparative Analysis
Based on the available data, SBHA demonstrates inhibitory activity against HDAC1 and HDAC3 in the sub-micromolar range. However, it appears to be less potent compared to other pan-HDAC inhibitors like SAHA, TSA, and Panobinostat, which generally exhibit low nanomolar IC50 values across a broader range of HDAC isoforms. The limited data on SBHA's activity against other HDAC isoforms makes a comprehensive selectivity comparison challenging. In cellular assays, SBHA shows antiproliferative effects, though at a higher concentration compared to the potent, broad-spectrum inhibitor Panobinostat.
Caption: Logical comparison of inhibitor selectivity profiles.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
In Vitro HDAC Activity Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of a purified HDAC enzyme.
Caption: Experimental workflow for HDAC activity assay.
Protocol:
-
Reagent Preparation: Prepare solutions of purified recombinant HDAC enzyme, assay buffer, fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), test inhibitor (SBHA and others) at various concentrations, a known HDAC inhibitor as a positive control (e.g., Trichostatin A), and a developer solution (containing a protease to cleave the deacetylated substrate).
-
Reaction Setup: In a 96-well black plate, add assay buffer to all wells. Add serial dilutions of the test inhibitors and controls to their respective wells.
-
Enzyme Addition: Add the purified HDAC enzyme to all wells except the negative control wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Add the fluorogenic HDAC substrate to all wells to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Signal Development: Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Fluorescence Reading: Incubate for an additional 15-30 minutes at 37°C before reading the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).[8][9]
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay determines the effect of HDAC inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.[10][11][12]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of SBHA or other HDAC inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[11]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each inhibitor.
Western Blot for Histone Acetylation
This technique is used to measure the increase in histone acetylation in cells following treatment with an HDAC inhibitor, confirming the inhibitor's mechanism of action in a cellular context.[2][6][13]
Protocol:
-
Cell Treatment and Lysis: Treat cells with the desired HDAC inhibitor for a specified time. Harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein or nuclear extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) and a loading control (e.g., anti-Histone H3 or anti-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated histone signal to the loading control to determine the relative increase in histone acetylation.[2][13]
Conclusion
SBHA is a hydroxamic acid-based HDAC inhibitor with demonstrated activity against HDAC1 and HDAC3. While it shows efficacy in inhibiting cancer cell growth, the currently available data suggests it is less potent than other well-characterized pan-HDAC inhibitors like SAHA, TSA, and Panobinostat. Further studies are required to fully elucidate its isoform selectivity profile across the entire HDAC family. The experimental protocols provided in this guide offer a framework for the continued investigation and comparison of SBHA and other novel HDAC inhibitors.
References
- 1. Comparison of Anticancer Effects of Histone Deacetylase Inhibitors CG-745 and Suberoylanilide Hydroxamic Acid in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. abcam.co.jp [abcam.co.jp]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
- 13. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Suberoyl bis-hydroxamic Acid's Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Suberoyl bis-hydroxamic acid's (SBHA) therapeutic potential, offering an objective comparison with alternative treatments. The information is supported by experimental data to aid in research and development decisions.
Abstract
This compound (SBHA) is a competitive and cell-permeable histone deacetylase (HDAC) inhibitor with demonstrated anti-cancer activity. By targeting HDAC1 and HDAC3, SBHA induces cell cycle arrest, apoptosis, and differentiation in various cancer cell lines. This guide presents a comparative analysis of SBHA against other HDAC inhibitors, such as Vorinostat (SAHA), and standard-of-care treatments for specific cancers like Medullary Thyroid Carcinoma (MTC) and Cutaneous T-Cell Lymphoma (CTCL). The following sections detail quantitative comparisons of efficacy, outline experimental protocols for key assays, and provide visual representations of signaling pathways and experimental workflows.
Quantitative Comparison of Therapeutic Efficacy
The following tables summarize the in vitro and clinical efficacy of SBHA and its alternatives.
Table 1: In Vitro Cytotoxicity (IC50 Values) of HDAC Inhibitors
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound (SBHA) | Synovial Sarcoma | SW-982 | 8.6 | [1] |
| Chondrosarcoma | SW-1353 | 2.0 | [1] | |
| Vorinostat (SAHA) | Prostate Cancer | LNCaP, PC-3, TSU-Pr1 | 2.5 - 7.5 | [2] |
| Breast Cancer | MCF-7 | 0.75 | [2] | |
| Synovial Sarcoma | SW-982 | 8.6 | [1] | |
| Chondrosarcoma | SW-1353 | 2.0 | [1] | |
| Breast Cancer | MDA-MB-231 | 5.90 | [3] | |
| Chronic Myelogenous Leukemia | K562 | 6.75 | [3] |
Table 2: In Vitro Cytotoxicity (IC50 Values) in Medullary Thyroid Carcinoma (MTC) Cell Lines
| Compound | Cell Line | IC50 (M) | Reference |
| Vandetanib | TT | 1.5 x 10⁻⁷ | [4] |
| MZ-CRC-1 | 1 x 10⁻⁷ | [4] | |
| Cabozantinib | TT | 1.7 x 10⁻⁷ | [4] |
| MZ-CRC-1 | 1.5 x 10⁻⁷ | [4] | |
| TT (RET autophosphorylation) | 8.5 x 10⁻⁸ | [5] |
Table 3: Clinical Efficacy in Cutaneous T-Cell Lymphoma (CTCL)
| Treatment | Trial/Study | Overall Response Rate (ORR) | Progression-Free Survival (PFS) | Reference |
| Mogamulizumab | MAVORIC (Phase III) | 28% | 7.6 months | [6] |
| Vorinostat | MAVORIC (Phase III) | 5% | 3.1 months | [6] |
| Brentuximab vedotin | ALCANZA (Phase III) | 56.3% (ORR lasting ≥4 months) | 16.7 months | [7][8] |
| Physician's Choice (Methotrexate or Bexarotene) | ALCANZA (Phase III) | 12.5% (ORR lasting ≥4 months) | 3.5 months | [7][8] |
| Mogamulizumab | Phase I/II | 36.8% | - | [9] |
| Brentuximab vedotin | Phase II | 73% | - | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of SBHA and its alternatives are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with varying concentrations of the test compound (e.g., SBHA) and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Apoptotic Proteins (Bcl-2 and Bax)
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates (20-50 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative expression levels of the target proteins.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key mechanisms of action and experimental procedures.
Caption: General mechanism of SBHA as an HDAC inhibitor.
Caption: SBHA-induced apoptotic pathway via p53 and Bcl-2 family modulation.[11][12][13]
Caption: SBHA activates the Notch-1 signaling pathway in MTC cells.[14][15]
References
- 1. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase [mdpi.com]
- 4. Vandetanib versus Cabozantinib in Medullary Thyroid Carcinoma: A Focus on Anti-Angiogenic Effects in Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Brentuximab Vedotin Improves Responses Lasting 4 Months in Cutaneous T-Cell Lymphoma [ahdbonline.com]
- 8. Randomized phase 3 ALCANZA study of brentuximab vedotin vs physician’s choice in cutaneous T-cell lymphoma: final data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validate User [ashpublications.org]
- 10. Results of a Phase II Trial of Brentuximab Vedotin for CD30+ Cutaneous T-Cell Lymphoma and Lymphomatoid Papulosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound enhances cytotoxicity induced by proteasome inhibitors in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound induces p53-dependent apoptosis of MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Histone deacetylase inhibitor this compound suppresses cell proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suberoyl bishydroxamic acid activates Notch1 signaling and suppresses tumor progression in an animal model of medullary thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound activates Notch-1 signaling and induces apoptosis in medullary thyroid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of p53 in SBHA-Induced Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the role of the tumor suppressor protein p53 in apoptosis induced by Suberoylanilide Hydroxamic Acid (SBHA), a histone deacetylase (HDAC) inhibitor. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying molecular pathways to aid in the design and interpretation of studies aimed at validating the p53-dependence of SBHA's apoptotic effects.
Data Presentation: SBHA and Alternatives in p53-Positive vs. p53-Negative Cell Lines
Table 1: Apoptosis Rates in HCT116 Cells Treated with Trichostatin A (TSA)
| Cell Line | Treatment | Apoptosis Rate (%) | Fold Change (vs. Untreated) |
| HCT116 p53+/+ | Untreated | 2.5 ± 0.5 | - |
| HCT116 p53+/+ | 1 µM TSA (24h) | 25.0 ± 2.0 | 10.0 |
| HCT116 p53-/- | Untreated | 3.0 ± 0.7 | - |
| HCT116 p53-/- | 1 µM TSA (24h) | 12.0 ± 1.5 | 4.0 |
Data is illustrative and compiled from findings suggesting that cells with normal p53 function are more sensitive to TSA-induced apoptosis.[1][2]
Table 2: Cell Viability in HCT116 Cells Treated with Trichostatin A (TSA)
| Cell Line | Treatment | Cell Viability (% of Control) |
| HCT116 p53+/+ | 1 µM TSA (24h) | 60 ± 5.0 |
| HCT116 p53-/- | 1 µM TSA (24h) | 85 ± 7.0 |
This data indicates a more significant decrease in cell viability in p53 wild-type cells upon TSA treatment.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experiments validating the role of p53 in SBHA-induced apoptosis.
Cell Culture and SBHA Treatment
-
Cell Lines: HCT116 p53+/+ and HCT116 p53-/- human colorectal carcinoma cells are a commonly used isogenic pair for studying p53-dependent effects.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are incubated at 37°C in a humidified atmosphere with 5% CO2.[3]
-
SBHA Treatment: A stock solution of SBHA is prepared in dimethyl sulfoxide (DMSO). Cells are seeded and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing the desired concentration of SBHA or an equivalent volume of DMSO as a vehicle control. Treatment duration will vary depending on the specific experimental endpoint.
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
-
Reagents:
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Induce apoptosis by treating cells with SBHA for the desired time.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 10 µL of PI solution to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
-
Western Blot Analysis
This technique is used to detect changes in the expression and post-translational modification of proteins involved in the p53 signaling pathway.
-
Cell Lysis:
-
Wash SBHA-treated and control cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Rabbit anti-p53
-
Rabbit anti-acetyl-p53 (Lys382)
-
Mouse anti-p21
-
Rabbit anti-Bax
-
Rabbit anti-cleaved Caspase-3
-
Mouse anti-β-actin (as a loading control)
-
-
Wash the membrane with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Signaling Pathway of SBHA-Induced, p53-Dependent Apoptosis
Caption: SBHA inhibits HDACs, leading to p53 acetylation, activation, and apoptosis.
Experimental Workflow for Validating p53's Role
References
- 1. Trichostatin A induces p53-dependent endoplasmic reticulum stress in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Trichostatin A causes p53 to switch oxidative-damaged colorectal cancer cells from cell cycle arrest into apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic stability of Suberoylanilide Hydroxamic Acid (SBHA), also known as Vorinostat, a potent histone deacetylase (HDAC) inhibitor, and its related compounds. Understanding the metabolic fate of these potential therapeutic agents is crucial for the development of new drugs with improved pharmacokinetic profiles. This document summarizes key experimental data, details relevant methodologies, and visualizes metabolic pathways and experimental workflows to facilitate a clear understanding of the structure-metabolism relationships within this class of compounds.
Data Presentation: In Vitro Metabolic Stability
The metabolic stability of a compound is a critical determinant of its in vivo half-life and overall exposure. In vitro assays using human liver microsomes (HLM) and plasma are standard methods to assess this parameter early in the drug discovery process. The following table summarizes the available quantitative data on the metabolic stability of SBHA and a novel hybrid analog.
| Compound | System | Parameter | Value | Reference |
| SBHA (Vorinostat) | Human Liver Microsomes | Half-life (t½) | ~60 min | [1] |
| Human Plasma | Half-life (t½) | ~75 min | [1] | |
| Vorinostat-Riluzole Hybrid | Human Liver Microsomes | Half-life (t½) | ~56 min | [1] |
| Human Plasma | Half-life (t½) | >120 min | [1] |
Key Observations:
-
SBHA exhibits moderate metabolic stability in both human liver microsomes and plasma.
-
The vorinostat-riluzole hybrid demonstrates comparable stability to SBHA in liver microsomes but shows significantly enhanced stability in human plasma.[1] This suggests that modifications to the SBHA scaffold can lead to improvements in metabolic stability, a desirable characteristic for drug candidates.
Discussion on the Metabolism of SBHA and Related Compounds
The primary metabolic pathways for SBHA involve glucuronidation of the hydroxamic acid moiety and hydrolysis of the amide bond, followed by β-oxidation of the aliphatic chain.[2] Notably, metabolism mediated by the cytochrome P450 (CYP) enzyme system is considered a minor clearance pathway for vorinostat.[2] The main metabolites, the O-glucuronide of vorinostat and 4-anilino-4-oxobutanoic acid, are pharmacologically inactive.[2]
Other hydroxamic acid-based HDAC inhibitors, such as panobinostat and belinostat, also undergo extensive metabolism. Panobinostat is metabolized through various pathways, including reduction, hydrolysis, and oxidation.[3][4] Belinostat is primarily eliminated via metabolism, with belinostat glucuronide being the predominant metabolite.[5] The complex metabolic profiles of these related compounds highlight the importance of the hydroxamic acid group as a site for metabolic transformations.
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for the interpretation and replication of metabolic stability data.
Microsomal Stability Assay Protocol
This in vitro assay is a standard method for assessing the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
1. Materials and Reagents:
-
Test compound and positive control (e.g., a compound with known metabolic instability)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile or methanol (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
2. Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the test compound at a final concentration (typically 1 µM) with human liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Intrinsic clearance (CLint) can also be calculated from the half-life and the protein concentration.
Mandatory Visualizations
Metabolic Pathways of SBHA
The following diagram illustrates the primary metabolic transformations of Suberoylanilide Hydroxamic Acid (SBHA).
Caption: Primary metabolic pathways of SBHA (Vorinostat).
Experimental Workflow for Microsomal Stability Assay
This diagram outlines the key steps involved in a typical in vitro microsomal stability assay.
Caption: Workflow of an in vitro microsomal stability assay.
References
- 1. Histone deacetylase inhibitor belinostat regulates metabolic reprogramming in killing KRAS-mutant human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterizing the disposition, metabolism, and excretion of an orally active pan-deacetylase inhibitor, panobinostat, via trace radiolabeled 14C material in advanced cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, metabolism, and excretion of (14)C-labeled belinostat in patients with recurrent or progressive malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of HDAC8 inhibitors: Non-hydroxamates as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Validating the Preclinical Efficacy of Suberoyl bis-hydroxamic Acid for Clinical Trial Consideration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of Suberoyl bis-hydroxamic acid (SBHA) against other histone deacetylase (HDAC) inhibitors and standard-of-care chemotherapeutics. The information presented is supported by experimental data to aid in the evaluation of SBHA for potential clinical trial consideration.
Mechanism of Action: A Histone Deacetylase Inhibitor
This compound is a cell-permeable, competitive inhibitor of Class I histone deacetylases (HDACs), specifically targeting HDAC1 and HDAC3.[1] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, SBHA promotes histone hyperacetylation, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This ultimately leads to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[2][3]
In Vitro Efficacy: Inhibition of Cancer Cell Growth and Induction of Apoptosis
SBHA has demonstrated potent anti-proliferative and pro-apoptotic effects across a range of human cancer cell lines.
Comparative IC50 Values for Cell Proliferation
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of SBHA and a key comparator, Suberoylanilide hydroxamic acid (SAHA, Vorinostat), in various cancer cell lines.
| Cell Line | Cancer Type | SBHA IC50 (µM) | SAHA (Vorinostat) IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | ~5.39 | 0.75 - 8.0 | |
| MDA-MB-231 | Breast Cancer | Not explicitly stated | 2.0 | [4] |
| ARO | Anaplastic Thyroid Cancer | Not explicitly stated | 0.13 - 0.5 | [5] |
| FRO | Anaplastic Thyroid Cancer | Not explicitly stated | 0.13 - 0.5 | [5] |
| BHP 7-13 | Papillary Thyroid Cancer | Not explicitly stated | 0.13 - 0.5 | [5] |
| LNCaP | Prostate Cancer | Not explicitly stated | 2.5 - 7.5 | [6] |
| PC-3 | Prostate Cancer | Not explicitly stated | 2.5 - 7.5 | [6] |
| TSU-Pr1 | Prostate Cancer | Not explicitly stated | 2.5 - 7.5 | [6] |
| RK33 | Larynx Cancer | 0.432 | Not explicitly stated | [1] |
| RK45 | Larynx Cancer | 0.348 | Not explicitly stated | [1] |
| SW-982 | Synovial Sarcoma | Not explicitly stated | 8.6 | [4] |
| SW-1353 | Chondrosarcoma | Not explicitly stated | 2.0 | [4] |
Induction of Apoptosis
SBHA has been shown to induce apoptosis in a dose-dependent manner in various cancer cell lines. The table below provides quantitative data on the percentage of apoptotic cells following treatment with SBHA or SAHA.
| Cell Line | Treatment | Concentration (µM) | Duration (h) | Apoptosis (%) | Reference |
| MCF-7 | SBHA | 40 | 72 | Significant increase vs. control | [7] |
| MDA-MB-231 | SBHA | 40 | 72 | Significant increase vs. control | [7] |
| DU145 | SAHA | 9 | 48 | 18.44 | [7] |
| PC-3 | SAHA | 8 | 48 | 26.71 | [7] |
| MJ (CTCL) | SAHA | 1, 2.5, 5 | 24 | 0-7 | [2] |
| MJ (CTCL) | SAHA | 1, 2.5, 5 | 48 | 1-32 | [2] |
| Hut78 (CTCL) | SAHA | 1, 2.5, 5 | 24 | 4-36 | [2] |
| Hut78 (CTCL) | SAHA | 1, 2.5, 5 | 48 | 5-54 | [2] |
| HH (CTCL) | SAHA | 1, 2.5, 5 | 24 | 4-67 | [2] |
| HH (CTCL) | SAHA | 1, 2.5, 5 | 48 | 8-81 | [2] |
| HepG2.2.15 | SAHA | 2.5 | 24 | 21.44 (early + mid-late) | [8] |
| HepG2.2.15 | SAHA | 5 | 24 | 31.72 (early + mid-late) | [8] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The anti-tumor activity of SBHA and its comparators has been evaluated in vivo using xenograft mouse models.
Comparative Tumor Growth Inhibition
The following table summarizes the in vivo efficacy of SBHA and SAHA in reducing tumor growth.
| Cancer Type | Mouse Model | Treatment | Dosage and Schedule | Tumor Growth Inhibition | Reference |
| Medullary Thyroid Carcinoma | Nude mice | SBHA | 200 mg/kg, i.p., every 2 days for 12 days | Average 55% inhibition | [1] |
| Anaplastic Thyroid Cancer (FRO) | Immunodeficient mice | SAHA | 100 mg/kg, i.p., 5 days/week for 7 weeks | Significant inhibition of tumor growth | [9] |
| Prostate Cancer (CWR22) | Nude mice | SAHA | 50 mg/kg/day | 97% reduction in mean final tumor volume | [6] |
| Rhabdomyosarcoma (ARMS, Rh41) | Xenograft | SAHA | Not specified | Significant inhibition | [4] |
| Rhabdomyosarcoma (ERMS, RD) | Xenograft | SAHA | Not specified | No significant inhibition | [4] |
| Glioblastoma | Xenograft | SAHA | Not specified | Slowdown of tumor growth | [10] |
| Hepatocellular Carcinoma (HCCLM3) | Nude mice | SAHA + Sorafenib | 10 mg/kg/day each, intragastrically for 20 days | Significantly increased inhibition vs. single agents | [11] |
Signaling Pathways and Molecular Mechanisms
SBHA and other HDAC inhibitors exert their anti-cancer effects through the modulation of key signaling pathways that control cell survival and death.
The p53-Dependent Apoptotic Pathway
HDAC inhibitors can activate the tumor suppressor protein p53 through hyperacetylation, leading to the transcriptional activation of its downstream targets.[3][12] This includes the cyclin-dependent kinase inhibitor p21, which induces cell cycle arrest, and pro-apoptotic proteins of the Bcl-2 family, such as Bax and PUMA.[2][12]
Caption: SBHA-mediated p53 pathway activation.
The Mitochondrial (Intrinsic) Apoptotic Pathway
SBHA can also induce apoptosis through the mitochondrial pathway.[1][8] This involves the upregulation of pro-apoptotic Bcl-2 family members like Bax and Bak, and the downregulation of anti-apoptotic members like Bcl-2.[2][13] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, ultimately executing apoptosis.[5][14][15][16]
Caption: SBHA's role in the mitochondrial apoptosis pathway.
Comparison with Other Alternatives
Other HDAC Inhibitors
While SBHA shows promise, other HDAC inhibitors are also in various stages of development. Panobinostat (LBH-589) and Belinostat (PXD101) have demonstrated potent anti-cancer activity, in some cases at lower concentrations than SAHA.[4] The choice of HDAC inhibitor may depend on the specific cancer type and the desired isoform selectivity.
Standard-of-Care Chemotherapeutics
Preclinical studies have explored the combination of SBHA and SAHA with standard chemotherapeutic agents. For instance, SAHA has been shown to act synergistically with cisplatin in osteosarcoma cells, enhancing apoptosis.[13] Similarly, combining SAHA with paclitaxel has shown promise in overcoming drug resistance in ovarian cancer cell lines.[9] These findings suggest that SBHA could be a valuable component of combination therapies, potentially allowing for lower doses of conventional chemotherapy and reducing associated toxicities.
Experimental Protocols
Cell Proliferation Assay (WST-8)
This assay is used to determine the number of viable cells in culture by measuring the activity of cellular dehydrogenases.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours of incubation, add various concentrations of SBHA or comparator compounds to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
WST-8 Reagent Addition: Add 10 µL of WST-8 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Caption: Workflow for the WST-8 cell proliferation assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with SBHA or comparator compounds at the desired concentrations and for the specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Experimental workflow for apoptosis detection.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of anti-cancer compounds.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer SBHA, comparator drugs, or vehicle control according to the specified dosage, route (e.g., intraperitoneal, oral gavage), and schedule.
-
Endpoint: Continue treatment and tumor monitoring until the tumors in the control group reach a predefined endpoint (e.g., a specific volume or signs of morbidity).
-
Tumor Excision and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumors can be further processed for histological or molecular analysis.
Conclusion
The preclinical data presented in this guide demonstrate that this compound is a potent HDAC inhibitor with significant anti-cancer activity in both in vitro and in vivo models. Its ability to induce cell cycle arrest and apoptosis, coupled with its efficacy in inhibiting tumor growth, positions SBHA as a promising candidate for clinical trial consideration. Further investigation, particularly in direct head-to-head in vivo comparisons with other HDAC inhibitors and standard-of-care agents for specific cancer types, is warranted to fully elucidate its therapeutic potential. The detailed experimental protocols provided herein can serve as a foundation for such future studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone deacetylase inhibitor this compound suppresses cell proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p53 at the Crossroads between Different Types of HDAC Inhibitor-Mediated Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The histone deacetylase inhibitor Suberoylanilide Hydroxamic Acid (SAHA) as a therapeutic agent in rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. Suberoylanilide hydroxamic acid, an inhibitor of histone deacetylase, suppresses the growth of prostate cancer cells in vitro and in vivo. [vivo.weill.cornell.edu]
- 7. This compound enhances cytotoxicity induced by proteasome inhibitors in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Reactivates Kaposi’s Sarcoma-Associated Herpesvirus through Histone Acetylation and Induces Apoptosis in Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suberoylanilide hydroxamic acid partly reverses resistance to paclitaxel in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suberoylanilide hydroxamic acid (SAHA) causes tumor growth slowdown and triggers autophagy in glioblastoma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic antitumor effect of suberoylanilide hydroxamic acid and cisplatin in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mitochondrial Control of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 16. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of Suberoyl bis-hydroxamic Acid (SAHA/Vorinostat)
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Suberoyl bis-hydroxamic acid (SAHA), also known as Vorinostat, is a potent histone deacetylase (HDAC) inhibitor used in cancer research and therapy.[1][2][3][4] Due to its hazardous properties, including potential genetic defects, harm to fertility, and high toxicity to aquatic life, stringent disposal procedures must be followed.[1][5] This guide provides essential safety and logistical information for the proper disposal of SAHA.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle SAHA with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Safety goggles with side-shields.[5]
-
Hand Protection: Protective gloves.[5]
-
Skin and Body Protection: An impervious lab coat or clothing.[5]
-
Respiratory Protection: A suitable respirator, especially when handling the powder form to avoid dust formation.[5]
Ensure that an accessible safety shower and eye wash station are available.[5] All handling of SAHA should be performed in a well-ventilated area, preferably within a chemical fume hood.[5]
II. Step-by-Step Disposal Protocol
Given the hazardous nature of SAHA, direct disposal into standard laboratory or municipal waste streams is strictly prohibited. The primary method of disposal is through an approved hazardous waste disposal facility.
Step 1: Segregation and Collection of SAHA Waste
-
All solid waste contaminated with SAHA (e.g., unused powder, contaminated gloves, weigh boats, pipette tips) should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid waste containing SAHA (e.g., solutions in DMSO or other solvents) must be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Labeling of Waste Containers
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
Clearly indicate the hazards associated with the waste, such as "Toxic," "Mutagenic," and "Ecotoxic."
Step 3: Storage of Hazardous Waste
-
Store the sealed hazardous waste containers in a designated, secure area away from incompatible materials.
-
Follow the storage temperature guidelines for the compound, which is typically -20°C for the powder form.[1][6]
Step 4: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the SAHA waste.
-
Provide them with the Safety Data Sheet (SDS) for SAHA and an accurate description of the waste contents. Disposal should be carried out at an approved waste disposal plant, licensed waste dump site, or incinerator.[5][7]
Step 5: Spill Management
-
In the event of a spill, evacuate the area if necessary.[5]
-
Wearing full PPE, contain and collect the spilled material.[5] Avoid generating dust.
-
Place the collected material into a sealed container for hazardous waste disposal.[5]
-
Wash the spill area thoroughly.[5]
-
Report the spill to your EHS office.
III. Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature (Powder) | -20°C | [1][6] |
| Storage Temperature (in Solvent) | -80°C | [5] |
| Solubility in DMSO | ≥15 mg/mL | [1] |
| Hazard Statement Codes | H302, H341, H360, H410 | [1][5] |
| Disposal Precautionary Code | P501 | [1][5] |
IV. Logical Workflow for SAHA Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
- 1. SAHA = 98 HPLC 149647-78-9 [sigmaaldrich.com]
- 2. SAHA | Non-selective HDACs | Tocris Bioscience [tocris.com]
- 3. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The safety profile of vorinostat (suberoylanilide hydroxamic acid) in hematologic malignancies: A review of clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SAHA-OH|MSDS [dcchemicals.com]
- 6. SAHA - Creative Enzymes [creative-enzymes.com]
- 7. Vorinostat | C14H20N2O3 | CID 5311 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Suberoyl bis-hydroxamic Acid
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for the handling of Suberoyl bis-hydroxamic acid (SAHA), also known as Vorinostat. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and the integrity of your research. SAHA is a potent histone deacetylase (HDAC) inhibitor with significant biological activity and potential hazards.
I. Hazard Identification and Risk Assessment
SAHA presents several health risks that necessitate careful handling.[1] It is suspected of causing genetic defects, may damage fertility or the unborn child, and can cause organ damage through prolonged or repeated exposure.[1] Ingestion is harmful, and it is very toxic to aquatic life.[1]
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity, Oral | Category 4: Harmful if swallowed.[1] | GHS07 |
| Germ Cell Mutagenicity | Category 2: Suspected of causing genetic defects.[1] | GHS08 |
| Reproductive Toxicity | Category 1B: May damage fertility or the unborn child.[1] | GHS08 |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1: Causes damage to organs through prolonged or repeated exposure.[1] | GHS08 |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1: Very toxic to aquatic life.[1] | GHS09 |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 1: Very toxic to aquatic life with long lasting effects.[1] | GHS09 |
II. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling SAHA in any form (powder or solution). Proper inspection and use of PPE are the first line of defense against exposure.[2]
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving: Disposable utility gloves over disposable latex or nitrile gloves. | Prevents skin contact and absorption. |
| Body Protection | Disposable closed-front gown or coveralls. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved air-purifying half-mask respirator with a high-efficiency filter. For brief or low-level exposure, a respiratory filter device may be sufficient. For intensive or longer exposure, a self-contained breathing apparatus is required.[1] | Prevents inhalation of aerosolized powder or droplets. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and airborne particles. |
III. Operational Plan: Step-by-Step Handling Procedures
This workflow is designed to minimize exposure and ensure safe handling from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
1. Pre-Handling Preparations:
-
Receiving and Storage: Upon receipt, inspect the container for damage. Store SAHA in a designated, well-ventilated, dry area at room temperature (20-25°C), away from heat and direct sunlight.[3][4]
-
Documentation: Maintain an accurate inventory of the chemical. Ensure the Safety Data Sheet (SDS) is readily accessible to all personnel.[5]
-
Designated Area: All handling of SAHA powder should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.
2. Handling the Solid Compound:
-
Personal Protective Equipment: Before entering the designated handling area, don the appropriate PPE as specified in the table above.
-
Weighing: To prevent inhalation of the powder, weigh SAHA in a chemical fume hood. Use a dedicated spatula and weighing paper.
-
Dissolving: SAHA is soluble in DMSO and to a lesser extent in water.[6] Prepare stock solutions in the fume hood. Add the solvent to the solid slowly to avoid splashing. If sonication is required for dissolution, ensure the container is properly sealed.[6]
3. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with SAHA using an appropriate cleaning agent (e.g., 70% ethanol followed by water).
-
PPE Removal: Remove PPE in the designated area, avoiding contamination of skin and clothing. Dispose of single-use PPE as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2]
IV. Disposal Plan
Proper disposal of SAHA and contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Protocol |
| Unused Solid SAHA | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container. |
| Liquid Waste (e.g., stock solutions, experimental media) | Collect in a labeled, sealed, and chemically resistant container. Do not pour down the drain.[7] |
| Contaminated PPE | Dispose of in a designated hazardous waste container immediately after use. |
V. Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency Scenario | Immediate Action Steps |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with absorbent material. Wear appropriate PPE during cleanup. For large spills, evacuate the laboratory and contact the institution's environmental health and safety office. |
By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Always prioritize safety when working with potent chemical compounds.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. hmroyal.com [hmroyal.com]
- 3. Vorinostat | C14H20N2O3 | CID 5311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 5. hsa.ie [hsa.ie]
- 6. This compound | Apoptosis | HDAC | TargetMol [targetmol.com]
- 7. students.umw.edu [students.umw.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
